1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-8(2)6(5)4-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBNVXIPYCEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171645-70-7 | |
| Record name | 1,4-dimethyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically-grounded, and practical approach to the preparation of this target molecule. The synthesis of the requisite starting material, 1,4-dimethyl-1H-pyrazole, is first detailed, followed by an in-depth exploration of the Vilsmeier-Haack formylation reaction to yield the desired aldehyde. This guide emphasizes the mechanistic rationale behind the procedural steps, safety considerations, and a thorough characterization of the final product to ensure a self-validating and reproducible synthetic protocol.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities.[1] The pyrazole nucleus is a privileged scaffold found in numerous approved drugs and clinical candidates, exhibiting a wide spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a formyl group onto the pyrazole ring, as in this compound, provides a versatile chemical handle for further molecular elaboration, enabling the construction of more complex and biologically active molecules. This aldehyde can serve as a key intermediate in the synthesis of Schiff bases, chalcones, and other heterocyclic systems, making its efficient and reliable synthesis a topic of considerable interest to the scientific community.
Strategic Approach: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction stands as a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, readily reacts with electron-rich systems like the pyrazole ring to introduce a formyl group after hydrolysis.
The choice of the Vilsmeier-Haack reaction for the synthesis of this compound is predicated on its efficiency, regioselectivity, and the ready availability of the required reagents. The electron-donating nature of the two methyl groups on the pyrazole ring activates it towards electrophilic substitution, making it an ideal substrate for this transformation.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion to form a chloroiminium ion, the active electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.
-
Rearomatization: A base, typically DMF from the reaction mixture, abstracts a proton from the sigma complex to restore the aromaticity of the pyrazole ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during the workup to yield the final aldehyde product.
Sources
1,4-Dimethyl-1H-pyrazole-5-carbaldehyde chemical properties
An In-depth Technical Guide to 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic aldehyde that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which combines the stable, aromatic pyrazole nucleus with a reactive aldehyde functional group, makes it a versatile intermediate for the construction of complex molecular architectures. The pyrazole core is recognized as a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved pharmaceuticals ranging from anti-inflammatory agents to kinase inhibitors.[1][2] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental characteristics of a compound dictate its handling, reactivity, and analytical profile. This compound is typically a solid at room temperature, and its identity is confirmed through a combination of its unique structural identifiers and physical constants.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| CAS Number | 1171645-70-7 | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥96% | [3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,4-Dimethyl-2H-pyrazole-3-carbaldehyde | [3] |
| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [3] |
| SMILES | Cc1cnn(C)c1C=O |
Synthesis via Vilsmeier-Haack Reaction
The most direct and widely employed method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The causality behind this choice of methodology rests on the high electron density of the pyrazole ring, which makes it susceptible to electrophilic substitution by the Vilsmeier reagent.
Mechanism and Rationale
The process involves two key stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][7]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[5][8] The reaction is regioselective, with formylation occurring at the C5 position, which is activated by the adjacent nitrogen atoms.
Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general Vilsmeier-Haack formylation methods for pyrazoles.[9][10]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1,4-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-90 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the compound, validating its structure and purity. While specific spectra for this exact compound are proprietary, the expected data can be reliably predicted based on its functional groups and known data for analogous structures.[11][12]
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 10.5 ppm (s, 1H) | The aldehyde proton is highly deshielded by the electronegative oxygen atom.[13] |
| Pyrazole C3-H | δ 7.5 - 8.0 ppm (s, 1H) | Aromatic proton on the electron-deficient pyrazole ring. | |
| N-Methyl (-NCH₃) | δ 3.8 - 4.2 ppm (s, 3H) | Methyl group attached to a nitrogen atom within the aromatic ring. | |
| C-Methyl (-CCH₃) | δ 2.2 - 2.6 ppm (s, 3H) | Methyl group attached to a carbon atom of the pyrazole ring.[14] | |
| ¹³C NMR | Carbonyl (C=O) | δ 180 - 190 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon.[12] |
| Pyrazole Ring Carbons | δ 110 - 150 ppm | Aromatic carbons in a heterocyclic system. | |
| N-Methyl (-NCH₃) | δ 35 - 40 ppm | Upfield shift typical for a methyl group on a nitrogen. | |
| C-Methyl (-CCH₃) | δ 10 - 15 ppm | Upfield shift for a methyl group on an aromatic carbon. | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | 1680 - 1700 cm⁻¹ | Strong, characteristic absorption for a conjugated aldehyde carbonyl.[15] |
| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | C-H stretching vibration of the pyrazole ring proton. | |
| C-H Stretch (Aliphatic) | 2900 - 3000 cm⁻¹ | C-H stretching vibrations of the methyl groups. | |
| C=N / C=C Stretch | 1500 - 1600 cm⁻¹ | Aromatic ring stretching vibrations.[16] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 124.14 | Corresponds to the molecular weight of the compound. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its aldehyde functional group, making it a versatile precursor for a wide range of derivatives. The pyrazole ring itself is relatively stable but its electronic nature influences the reactivity of the attached aldehyde.
Reactions of the Aldehyde Group
The aldehyde moiety is a key handle for synthetic transformations.[17]
-
Reductive Amination: A cornerstone reaction in drug development, it reacts with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.
-
Condensation Reactions: It readily undergoes condensation with various nucleophiles. For example, reaction with hydrazines or hydroxylamines yields hydrazones and oximes, respectively. Its use in multicomponent reactions to build complex heterocyclic systems like pyrano[2,3-c]pyrazoles is also well-documented for related pyrazole aldehydes.[18]
-
Oxidation: Can be oxidized to the corresponding 1,4-dimethyl-1H-pyrazole-5-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be selectively reduced to the primary alcohol, (1,4-dimethyl-1H-pyrazol-5-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).
Caption: Key reactivity pathways of the aldehyde group.
Applications in Research and Drug Discovery
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[19][20][21] this compound serves as a critical intermediate in the synthesis of these complex, biologically active molecules. Its aldehyde function allows for the facile introduction of diverse side chains and functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The dimethylated pyrazole core provides metabolic stability, a desirable property for drug candidates.[1]
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential.
-
Hazard Classification: Acute Toxicity, Oral, Category 4.
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Hazard Statement: H302 - Harmful if swallowed.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified as a combustible solid.
Conclusion
This compound is a high-value chemical intermediate with well-defined properties and reactivity. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction, its distinct spectroscopic signature, and the versatility of its aldehyde functional group empowers researchers to leverage this compound effectively. Its role as a scaffold in the synthesis of novel compounds for pharmaceutical and materials science applications underscores its continued importance in the field of chemical research and development.
References
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(16), 4936. Available from: [Link]
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Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Introduction: The Significance of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activities.[1] this compound (CAS No. 1171645-70-7) is a key synthetic intermediate, providing a reactive aldehyde functional group for the elaboration of more complex molecular architectures. Its structural elucidation through spectroscopic methods is a critical first step in any research and development pipeline.
This guide provides a comprehensive overview of the spectroscopic characterization of this compound. As this is a specialized reagent, readily available complete spectroscopic data is not always published. Therefore, this document serves as both a repository of predicted data based on analogous compounds and a practical guide to the experimental protocols required for its definitive identification and quality control.
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | |
| CAS Number | 1171645-70-7 | [2][3] |
| Appearance | Solid | |
| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons in this compound. These predictions are based on the analysis of structurally similar pyrazole derivatives.[4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~9.8 - 10.2 | Singlet (s) | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Its chemical shift is expected in this characteristic downfield region.[4] |
| ~7.5 - 7.8 | Singlet (s) | 1H | Pyrazole C3-H | The proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift. |
| ~3.8 - 4.1 | Singlet (s) | 3H | N-Methyl protons (N-CH₃) | The methyl group attached to the nitrogen atom is deshielded compared to a typical C-methyl group due to the electronegativity of the nitrogen. |
| ~2.4 - 2.7 | Singlet (s) | 3H | C4-Methyl protons (C-CH₃) | The methyl group attached to the C4 position of the pyrazole ring is expected to appear in this region. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The predicted chemical shifts for the carbon atoms are detailed below. These are estimated from data on analogous pyrazole compounds.[4][5]
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~185 - 190 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of the aldehyde is highly deshielded and appears at a very downfield chemical shift.[4] |
| ~148 - 152 | Pyrazole C5 | The carbon atom of the pyrazole ring bearing the aldehyde group. |
| ~138 - 142 | Pyrazole C3 | The carbon atom of the pyrazole ring bearing a proton. |
| ~115 - 120 | Pyrazole C4 | The carbon atom of the pyrazole ring bearing the methyl group. |
| ~35 - 40 | N-Methyl Carbon (N-CH₃) | The chemical shift of the N-methyl carbon is influenced by the nitrogen atom. |
| ~10 - 15 | C4-Methyl Carbon (C-CH₃) | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.[4] |
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR spectrum is critical for structural confirmation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of this compound and providing valuable information about its structure through fragmentation patterns.
Predicted Mass Spectrum
| m/z | Ion | Rationale and Expert Insights |
| 124.06 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of C₆H₈N₂O. |
| 125.07 | [M+H]⁺ | In soft ionization techniques like electrospray ionization (ESI), the protonated molecule is often the base peak. |
| 95.05 | [M-CHO]⁺ | A characteristic fragmentation pattern for aldehydes is the loss of the formyl radical. |
| 81.06 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical from the [M-CHO]⁺ fragment. |
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) capabilities.
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
Data Acquisition (ESI-MS):
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The mass range should be set to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Rationale and Expert Insights |
| ~2920 - 3000 | C-H stretch (methyl) | Characteristic stretching vibrations of the methyl groups. |
| ~2820 and ~2720 | C-H stretch (aldehyde) | The presence of two distinct C-H stretching bands for the aldehyde proton (Fermi resonance) is a strong indicator of this functional group. |
| ~1680 - 1700 | C=O stretch (aldehyde) | A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde. The conjugation with the pyrazole ring will slightly lower the frequency compared to a simple aliphatic aldehyde. |
| ~1500 - 1600 | C=N and C=C stretch (pyrazole ring) | Stretching vibrations of the pyrazole ring. |
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and water vapor absorptions.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.
Sources
1,4-Dimethyl-1H-pyrazole-5-carbaldehyde CAS number and identifiers
An In-Depth Technical Guide to 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Applications
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for designing potent and selective therapeutic agents, from kinase inhibitors for oncology to treatments for hypertension and viral infections.[2]
Within the vast chemical space of pyrazole derivatives, this compound emerges as a highly versatile and valuable building block. The strategic placement of a reactive aldehyde group on the dimethylated pyrazole ring provides a synthetic handle for extensive molecular elaboration. This guide offers a senior application scientist's perspective on this key intermediate, detailing its core properties, providing field-proven insights into its synthesis and reactivity, and exploring its applications for researchers, scientists, and drug development professionals.
Section 1: Core Compound Identifiers & Physicochemical Properties
Precise identification is the foundation of reproducible science. The following tables summarize the essential identifiers and known physical properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 1171645-70-7 | [3][4][5] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,4-Dimethyl-2H-pyrazole-3-carbaldehyde | [3] |
| Molecular Formula | C₆H₈N₂O | [3][4][6] |
| Molecular Weight | 124.14 g/mol | [6] |
| Canonical SMILES | Cc1cnn(C)c1C=O | [6] |
| InChI | 1S/C6H8N2O/c1-5-3-7-8(2)6(5)4-9/h3-4H,1-2H3 | [3] |
| InChIKey | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | [3][6] |
| Purity | ≥96% (Commercially available) | [3] |
| MDL Number | MFCD11506567 | [6] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of pyrazole-carbaldehydes is most effectively achieved via the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring to install the formyl group.
For this compound, the starting material would be 1,4-dimethyl-1H-pyrazole. The formylation is directed to the C5 position, which is activated for electrophilic substitution.
Caption: Mechanism of Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology based on established procedures for analogous compounds.[8][9]
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Causality: Cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).
-
-
Formylation Reaction:
-
Dissolve 1,4-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours.
-
Causality: Heating provides the necessary activation energy for the electrophilic substitution on the pyrazole ring, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Trustworthiness: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive reagents.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or cold 10% sodium hydroxide (NaOH) solution until the pH is approximately 7-8.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains in solution, extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
-
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its aldehyde group, which serves as a gateway to a vast array of chemical transformations.
-
Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamines to form oximes. These reactions are fundamental for building more complex molecular scaffolds.
-
Reductive Amination: A powerful follow-up to imine formation, reductive amination allows for the synthesis of secondary amines by reducing the C=N double bond, a crucial transformation in drug development.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, enabling carbon-carbon bond formation and chain extension.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different functional group classes.
Caption: Synthetic utility of the aldehyde group.
Section 4: Applications in Research and Drug Discovery
The pyrazole scaffold is a validated pharmacophore, and this compound is an excellent starting point for exploring this chemical space.
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight compound, it serves as an ideal fragment for screening against biological targets. Hits can be elaborated synthetically from the aldehyde handle to improve potency and selectivity.
-
Combinatorial Chemistry: The aldehyde functionality is well-suited for high-throughput synthesis of compound libraries. By reacting it with diverse sets of amines, hydrazines, or other nucleophiles, researchers can rapidly generate thousands of distinct molecules for biological screening.[1]
-
Kinase Inhibitor Scaffolds: Many successful kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket.[2] This compound can be used to construct novel pyrazole-based derivatives that mimic the hinge-binding motifs required for potent kinase inhibition.[10]
-
Agrochemicals: Pyrazole derivatives are also prominent in the agrochemical industry, exhibiting fungicidal and insecticidal properties.[8] The title compound is a key intermediate for synthesizing novel crop protection agents.
Section 5: Safety, Handling, and Storage
Proper handling is paramount when working with any chemical intermediate. The following guidelines are based on available safety data sheets (SDS).[6][11][12]
Table 3: GHS Hazard Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [6] | |
| Signal Word | Warning | [6] | |
| Hazard Statement | H302 | Harmful if swallowed | [6] |
| Precautionary | P264, P270, P301+P312, P330, P501 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Dispose of contents/container to an approved waste disposal plant. | [11][13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Eyewash stations and safety showers should be readily accessible.[14]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield meeting government standards such as NIOSH (US) or EN 166 (EU).[12]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[12][15] Wear a lab coat or other protective clothing to prevent skin contact.[11]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials.[11][15]
-
Disposal: Dispose of this material and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13] Do not allow the product to enter drains.[11]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic entry point into the rich and pharmacologically relevant world of pyrazole derivatives. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for medicinal chemists, synthetic researchers, and drug discovery programs. By understanding its properties, synthesis, and reactivity, scientists are well-equipped to leverage this powerful building block in the rational design of the next generation of therapeutics and advanced materials.
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An In-depth Technical Guide to the Biological Activity of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde and its Analogs
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its unique electronic properties and structural versatility have enabled the development of a wide array of therapeutic agents across diverse disease areas.[4][5] From the well-established anti-inflammatory properties of celecoxib, a selective COX-2 inhibitor, to promising new anticancer and antimicrobial agents, the pyrazole nucleus continues to be a fertile ground for drug discovery.[2][4][6] This guide focuses on a specific, yet representative, member of this class: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. While direct biological data on this exact molecule is emerging, this document will provide a comprehensive overview of the known and potential biological activities by examining its closely related analogs. We will delve into the synthetic rationale, mechanisms of action, and the experimental frameworks used to validate the therapeutic promise of pyrazole carbaldehydes.
Synthesis of Pyrazole Carbaldehydes: The Vilsmeier-Haack Reaction as a Key Strategy
The introduction of a formyl group onto the pyrazole ring is a critical step in the synthesis of many biologically active derivatives. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[1][7] This reaction typically involves the treatment of a suitable hydrazone precursor with a Vilsmeier reagent, which is a complex of a substituted amide (like dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[1][8]
The causality behind this experimental choice lies in the electrophilic nature of the Vilsmeier reagent, which readily attacks the electron-rich pyrazole ring, leading to formylation. The reaction is versatile and allows for the synthesis of a variety of substituted pyrazole-4-carbaldehydes.[8]
Generalized Experimental Protocol for Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent: To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with constant stirring. The mixture is stirred for a specified time at a low temperature to form the Vilsmeier reagent.
-
Reaction with Hydrazone: The appropriate hydrazone precursor is then added to the freshly prepared Vilsmeier reagent.
-
Heating and Monitoring: The reaction mixture is heated, typically at 60-70°C, for several hours.[8] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into cold water and neutralized. The resulting product is then extracted, dried, and purified, often by recrystallization or column chromatography, to yield the desired pyrazole carbaldehyde.[9]
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The Strategic Value of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide
Preamble: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its metabolic stability and versatile synthetic handles.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The strategic importance of the pyrazole core lies in its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, metal coordination, and hydrophobic interactions. This guide focuses on a specific, yet highly versatile, derivative: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde . We will explore its intrinsic chemical attributes and delineate its potential as a pivotal building block for the synthesis of novel, biologically active molecules.
Molecular Profile of this compound
This compound (C₆H₈N₂O) is a solid compound with a molecular weight of 124.14 g/mol . Its structure is characterized by a pyrazole ring N-methylated at position 1 and C-methylated at position 4, with a formyl group (carbaldehyde) at position 5. This specific arrangement of substituents confers distinct reactivity and potential for elaboration into more complex molecular architectures. The aldehyde group, in particular, is a versatile functional handle for a wide array of chemical transformations, making this molecule an attractive starting point for library synthesis and lead optimization campaigns.[6]
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [7] |
| Molecular Weight | 124.14 | |
| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [7] |
| Form | Solid | |
| CAS Number | 1171645-70-7 |
The Synthetic Versatility of the Pyrazole-5-carbaldehyde Moiety
The carbaldehyde at the C5 position is the key to the synthetic utility of this building block. It serves as an electrophilic center, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows for the systematic exploration of the chemical space around the pyrazole core, a fundamental activity in drug discovery.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines. In the context of this compound, this reaction provides a straightforward route to a diverse library of N-substituted pyrazole derivatives. The initial reaction with a primary or secondary amine forms a transient imine or iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine.
Caption: Reductive amination workflow.
This strategy is particularly valuable for introducing a wide range of functional groups and physicochemical properties into the final molecule, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
Wittig and Horner-Wadsworth-Emmons Reactions: Olefin Synthesis
The aldehyde functionality is a perfect substrate for Wittig and Horner-Wadsworth-Emmons (HWE) reactions to generate vinyl-linked pyrazoles. These reactions are highly reliable for the formation of carbon-carbon double bonds with good control over stereochemistry (E/Z selectivity), particularly in the HWE variant. The resulting vinyl pyrazoles can serve as intermediates for further functionalization or as final compounds with potential biological activity.
Aldol and Knoevenagel Condensations: Building Molecular Complexity
Condensation reactions, such as the Aldol and Knoevenagel reactions, allow for the formation of α,β-unsaturated carbonyl compounds. Reacting this compound with enolates (Aldol) or active methylene compounds (Knoevenagel) can rapidly increase molecular complexity. These products are valuable Michael acceptors and can participate in subsequent conjugate addition reactions to build even more elaborate structures. The Claisen-Schmidt condensation is a related and powerful method for synthesizing chalcone-like structures, which are known to possess a wide array of biological activities, including anti-inflammatory and anticancer effects.[8]
Potential Therapeutic Applications and Drug Design Strategies
While direct biological data for this compound is not extensively documented, its structural features suggest several promising avenues for medicinal chemistry exploration. The pyrazole core is a known pharmacophore in numerous approved drugs, including kinase inhibitors and anti-inflammatory agents.[1]
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that acts as a scaffold to present substituents that interact with the ATP-binding site of the kinase. The N-methylpyrazole moiety can serve as a robust anchor within this pocket. By applying the synthetic strategies outlined above, one can append various side chains to the C5 position to target specific regions of the kinase active site, such as the hinge region, the DFG motif, and the solvent-exposed region.
Caption: Kinase inhibitor design workflow.
Anti-inflammatory Agents
Pyrazole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs) and newer anti-inflammatory agents. The synthesis of pyrazole-based chalcones and other related structures via Knoevenagel or Claisen-Schmidt condensations from this compound is a promising strategy.[8] These compounds can be screened for their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
Antimicrobial and Antifungal Agents
The pyrazole scaffold is also present in a number of antimicrobial and antifungal agents. The generation of Schiff bases through the condensation of this compound with various aromatic or heterocyclic amines, followed by reduction, can yield a library of compounds for screening against a panel of pathogenic bacteria and fungi.[6]
Experimental Protocols
The following protocols are provided as examples of how this compound can be utilized in a research setting. These are generalized procedures and may require optimization for specific substrates.
General Protocol for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL) is added the desired primary or secondary amine (1.1 mmol).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or iminium intermediate. Acetic acid (1-2 drops) can be added to catalyze this step.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 mmol) is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted amine.
General Protocol for Knoevenagel Condensation
-
Reaction Setup: A mixture of this compound (1.0 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and a catalytic amount of a base (e.g., piperidine or triethylamine, 0.1 mmol) in a suitable solvent (e.g., ethanol or toluene, 10 mL) is prepared.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-6 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its strategic combination of a privileged pyrazole scaffold and a reactive carbaldehyde functional group provides a robust platform for the synthesis of diverse compound libraries. The potential applications span several key therapeutic areas, including oncology, inflammation, and infectious diseases. The synthetic accessibility and the potential for straightforward chemical modification make this compound an attractive starting point for drug discovery programs aimed at developing novel and effective therapeutic agents.
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A Technical Guide to 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde Derivatives and Analogues in Modern Drug Discovery
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in numerous approved therapeutic agents.[1][2] This guide focuses on a specific, highly versatile subset: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde and its derivatives. The strategic placement of the dimethyl groups and the reactive carbaldehyde at the C5 position provides a unique combination of metabolic stability and synthetic accessibility. This document serves as a technical primer, elucidating the synthesis of the core scaffold, detailing key derivatization strategies, and exploring the vast therapeutic applications of the resulting analogues, from oncology to infectious diseases. We will dissect proven experimental protocols and provide field-proven insights to empower researchers in their quest to develop next-generation therapeutics based on this potent chemical entity.
Chapter 1: The this compound Scaffold: An Introduction
Core Structure and Physicochemical Properties
The foundational molecule, this compound, is a solid compound characterized by its distinct arrangement of a five-membered diazole ring with methyl substitutions at the N1 and C4 positions and a formyl group at the C5 position.[3][4] This specific substitution pattern influences the molecule's electronic properties and steric profile, which are critical determinants of its biological activity and synthetic reactivity.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source(s) |
| CAS Number | 1171645-70-7 | [3] |
| Molecular Formula | C₆H₈N₂O | [3][4] |
| Molecular Weight | 124.14 g/mol | [3][4] |
| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [3][4] |
| Synonyms | 1,4-dimethylpyrazole-5-carbaldehyde; 2,4-Dimethyl-2H-pyrazole-3-carbaldehyde | [3] |
| Form | Solid | [3][4] |
Significance in Medicinal Chemistry: The "Privileged" Pyrazole Core
The pyrazole ring is a prominent feature in a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and the kinase inhibitor Ruxolitinib.[2][5] Its success stems from several key attributes:
-
Aromatic Stability: The ring is stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Hydrogen Bonding: The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.
-
Tunable Electronics: The scaffold allows for substitution at multiple positions, enabling fine-tuning of electronic and steric properties to optimize potency and selectivity.
The 1,4-dimethyl substitution pattern, in particular, blocks two potential sites of metabolism and provides a defined vector for substituents, making it an excellent starting point for library synthesis.
The Role of the C5-Carbaldehyde Group as a Synthetic Handle
The aldehyde functionality is a versatile chemical handle, serving as an electrophilic site for a multitude of chemical transformations. This allows the core scaffold to be elaborated into vast libraries of diverse derivatives. Its reactivity is central to the exploration of structure-activity relationships (SAR), enabling chemists to systematically probe the chemical space around the pyrazole core to identify compounds with optimal biological activity.
Chapter 2: Synthesis and Derivatization Strategies
Synthesis of the Core Scaffold
The synthesis of substituted pyrazole carbaldehydes is often achieved via the Vilsmeier-Haack reaction .[6] This reaction involves the formylation of an electron-rich heterocycle using a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.
Caption: Vilsmeier-Haack reaction workflow for pyrazole carbaldehyde synthesis.
This protocol is adapted from established procedures for similar pyrazole carbaldehydes.[7][8]
Objective: To synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃)
-
3,5-dimethyl-1-phenyl-1H-pyrazole
-
Crushed ice and water
-
Ethanol (for recrystallization)
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and stirrer, cool a solution of DMF (20 mmol) in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add freshly distilled phosphorous oxychloride (10 mmol) dropwise to the cold DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C.
-
Addition of Pyrazole: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in DMF (15 ml). Add this solution dropwise to the Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.[8]
-
Reaction: After the addition is complete, remove the ice bath and heat the resulting mixture under reflux for 1 hour.[8]
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200g of crushed ice with continuous stirring.
-
Precipitation and Isolation: After stirring for 15 minutes, a precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from aqueous ethanol to yield the pure aldehyde as needles.[8]
-
Validation: Confirm the structure and purity using NMR, MS, and melting point analysis.
Key Derivatization Reactions
The aldehyde group is a gateway to a vast chemical space. The following diagram illustrates primary derivatization pathways.
Caption: Major synthetic routes for derivatizing the pyrazole carbaldehyde core.
These reactions—reductive amination, condensation to form Schiff bases and hydrazones, Wittig olefination, and multicomponent reactions—are fundamental in medicinal chemistry for rapidly building molecular diversity and performing SAR studies.
Chapter 3: Applications in Drug Discovery and Development
Derivatives of the pyrazole carbaldehyde scaffold have demonstrated significant potential across multiple therapeutic areas.
Anticancer Activity
Pyrazole derivatives are potent anticancer agents, often functioning as kinase inhibitors.[2][9] Kinases are crucial nodes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.
Mechanism Insight: Aurora Kinase Inhibition Aurora kinases are essential for cell division (mitosis), and their overexpression is common in many tumors. N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have shown potent, nanomolar inhibition of Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines.[9]
Caption: Simplified signaling pathway showing Aurora A kinase inhibition.
Table 2: Example Anticancer Activity of Pyrazole Derivatives
| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Source |
| Pyrazole-linked peptidomimetic | A549 (Lung) | 36.12 µM | [9] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116 (Colon) | 0.39 µM | [9] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | MCF-7 (Breast) | 0.46 µM | [9] |
| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 µM | [10][11] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 µM | [10][11] |
Anti-inflammatory Properties
Chronic inflammation is an underlying factor in many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Pyrazole derivatives, including carbaldehyde analogues, have been developed as potent anti-inflammatory agents.[12] A series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard preclinical test for acute inflammation.[12]
Antimicrobial Applications
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class. Certain aniline-derived pyrazoles and trifluoromethyl-substituted pyrazoles show potent and selective activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] These compounds are effective not only at inhibiting bacterial growth but also at eradicating biofilms, which are a major cause of persistent infections.[2]
Chapter 4: Bioanalytical and Screening Protocols
In Vitro Assay: Cell Viability (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a pyrazole derivative against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (pyrazole derivative) dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
In Silico Screening: Molecular Docking
Before committing to costly synthesis, molecular docking can predict how a designed derivative might bind to a protein target.
Objective: To predict the binding mode and affinity of a novel pyrazole derivative in the active site of Aurora A kinase.
Workflow:
-
Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Design: Build the 3D structure of the pyrazole derivative using chemical drawing software and perform energy minimization.
-
Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger Maestro) to place the flexible ligand into the defined active site of the rigid protein. The software will generate multiple possible binding poses.
-
Scoring and Analysis: The software calculates a "docking score" for each pose, estimating the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. This provides a rational basis for prioritizing which compounds to synthesize.[12]
Chapter 5: Conclusion and Future Outlook
The this compound scaffold is a powerful and versatile starting point for the development of novel therapeutics. Its robust and accessible chemistry, combined with the proven biological relevance of the pyrazole core, makes it an area of high interest for drug discovery professionals. The aldehyde handle provides a gateway for generating vast chemical diversity, enabling thorough exploration of structure-activity relationships.
Future research will likely focus on:
-
Multicomponent Reactions: Leveraging the aldehyde in complex, one-pot reactions to rapidly build novel heterocyclic systems with unique 3D shapes.[1]
-
Targeted Covalent Inhibitors: Designing derivatives that can form a covalent bond with a specific residue in a target protein, leading to increased potency and duration of action.
-
Fragment-Based Drug Discovery (FBDD): Using the core pyrazole aldehyde as a starting fragment and growing it into a potent lead based on structural information from biophysical screening methods.
By integrating rational design, efficient synthesis, and rigorous biological evaluation, the derivatives and analogues of this compound will undoubtedly continue to yield promising candidates for treating a wide range of human diseases.
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An In-Depth Technical Guide to the Solubility of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a key building block in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles of solubility, offering a predictive analysis based on the compound's physicochemical properties. The core of this guide is a detailed, field-proven experimental protocol for determining thermodynamic solubility using the universally recognized shake-flask method, grounded in the principles of OECD Guideline 105. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for handling and utilizing this compound in various solvent systems.
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1][2] It typically presents as a solid at room temperature.[1][2] The structure, featuring a disubstituted pyrazole ring appended with a carbaldehyde functional group, is of significant interest in the synthesis of complex molecular scaffolds for drug discovery. Understanding its solubility is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation for biological screening.[3][4] Low solubility can lead to unreliable results in in-vitro testing and present significant challenges for bioavailability.[3][4]
Key Physicochemical Properties:
-
Molecular Formula: C₆H₈N₂O
-
Molecular Weight: 124.14[2]
-
Structure: A pyrazole ring (an aromatic five-membered heterocycle with two adjacent nitrogen atoms), N-methylated at position 1, C-methylated at position 4, and substituted with a formyl (carbaldehyde) group at position 5.
The molecule's structure suggests a moderate polarity. The nitrogen atoms in the pyrazole ring and the oxygen atom of the carbonyl group are capable of acting as hydrogen bond acceptors, imparting polar character. Conversely, the two methyl groups and the hydrocarbon backbone of the ring contribute to its non-polar nature. This duality predicts a nuanced solubility profile, with limited solubility in highly non-polar or highly polar solvents and preferential solubility in solvents of intermediate polarity.
Predicted Solubility Profile
Based on the "like dissolves like" principle, we can forecast the solubility behavior of this compound across a spectrum of common laboratory solvents.[5] This predictive framework is essential for guiding solvent selection in experimental design prior to quantitative determination.
| Solvent Class | Example Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | ~2.0 - 2.4 | Low to Insoluble | The significant polarity imparted by the pyrazole ring and aldehyde group is unlikely to be overcome by these non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | ~9.1 - 47 | Moderate to High | These solvents effectively solvate the molecule. DCM, EtOAc, and THF interact well with its moderate polarity. Highly polar aprotic solvents like DMSO are excellent at dissolving a wide range of organic compounds and are predicted to be very effective. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | ~33, ~24, ~80 | Moderate (Alcohols), Very Low (Water) | The lower alcohols can engage in hydrogen bonding and have sufficient non-polar character to dissolve the compound. Water, being highly polar and forming a strong hydrogen-bonding network, is expected to be a poor solvent for this molecule, a common trait for many small organic compounds.[6] |
Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to quantification, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7] This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility").[8][9][10] The objective is to create a saturated solution in equilibrium with an excess of the solid compound, then measure the concentration of the dissolved solute.
Causality and Self-Validation in Experimental Design
This protocol is designed to be self-validating by ensuring true equilibrium is reached and accurately measured.
-
Excess Solid: The continuous presence of undissolved solid is mandatory to ensure the solution is, and remains, saturated.[11] Without it, one is merely measuring a concentration, not a solubility limit.
-
Equilibration Time: Organic molecules can take significant time to reach their solubility maximum. An incubation time of 24-72 hours is recommended to ensure equilibrium is achieved.[3][11] Preliminary time-course experiments can validate the necessary duration.
-
Temperature Control: Solubility is temperature-dependent. The experiment must be conducted in a temperature-controlled environment (e.g., an incubator shaker) set to a standard temperature, typically 20 °C or 25 °C.[8]
-
Phase Separation: Complete removal of all solid material before analysis is critical.[11] Any particulate matter will artificially inflate the measured concentration. Centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter is the most robust method.
Step-by-Step Experimental Workflow
-
Preparation:
-
Dispense a volume (e.g., 1-2 mL) of the selected solvent into a series of clear glass vials with screw caps.
-
Add an excess amount of this compound to each vial. "Excess" means enough solid is added so that it is clearly visible even after the equilibration period. A starting point is to add ~5-10 mg of solid to 1 mL of solvent.
-
-
Equilibration:
-
Place the sealed vials in an incubator shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a consistent, vigorous speed (e.g., 300 RPM) for at least 24 hours.[11] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
Transfer the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully draw off the supernatant using a pipette. For the highest accuracy, filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm pore size) to remove any remaining microscopic particles.
-
-
Analysis:
-
Prepare a set of calibration standards of this compound of known concentrations in the chosen solvent.
-
Quantify the concentration of the compound in the filtered saturated solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[4][12]
-
Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the analytical response of the sample to the calibration curve.
-
Visualization of Key Processes
To clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Workflow for Thermodynamic Solubility Determination.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] While the pharmacological properties of many complex pyrazole derivatives have been extensively studied, the specific mechanism of action for simpler building blocks like 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde remains uncharacterized. This technical guide puts forth a comprehensive research framework to investigate the hypothesized anti-inflammatory and anti-proliferative activities of this compound. We will delve into a proposed mechanism of action centered on the inhibition of key signaling pathways implicated in inflammation and cancer, and we will provide detailed, field-proven experimental protocols for its validation. This document serves as a roadmap for researchers aiming to unlock the therapeutic potential of this and similar pyrazole-based compounds.
Introduction: The Pyrazole Scaffold and the Subject Compound
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[3] This unique structure confers favorable physicochemical properties, including metabolic stability and the ability to act as both hydrogen bond donors and acceptors, making them ideal pharmacophores.[2][4] Consequently, pyrazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[5][6]
The subject of this guide, this compound, is a relatively simple substituted pyrazole. Its chemical structure is presented below:
-
IUPAC Name: this compound[7]
-
CAS Number: 1171645-70-7[7]
-
Molecular Formula: C₆H₈N₂O[8]
-
Molecular Weight: 124.14 g/mol [8]
While direct biological data for this specific compound is scarce in the public domain, its carbaldehyde functional group at the C-5 position makes it a versatile synthetic intermediate for the creation of more complex molecules, such as Schiff bases and other heterocyclic systems.[9] Derivatives of pyrazole C-3/C-5 carbaldehydes have shown a variety of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[9][10]
A Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Based on the established anti-inflammatory properties of many pyrazole derivatives, we hypothesize that this compound exerts its biological effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.
Our proposed mechanism is as follows:
-
Inhibition of IKK Kinase Activity: We postulate that the electrophilic carbaldehyde group of this compound could interact with nucleophilic residues in the active site of the IκB kinase (IKK) complex, particularly IKKβ.
-
Stabilization of IκBα: By inhibiting IKK, the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα are prevented.
-
Sequestration of NF-κB in the Cytoplasm: With IκBα remaining bound to the NF-κB (p65/p50) dimer, its nuclear translocation is blocked.
-
Downregulation of Pro-inflammatory and Pro-proliferative Gene Expression: The sequestration of NF-κB in the cytoplasm prevents it from binding to the promoter regions of its target genes, leading to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and cell survival proteins (e.g., Bcl-xL).
This proposed mechanism provides a testable framework for investigating the potential therapeutic utility of this compound.
Caption: Proposed Mechanism of Action of this compound.
Experimental Workflow for Mechanism of Action Validation
A multi-pronged approach is necessary to rigorously validate the proposed mechanism of action. The following experimental workflow is designed to first establish the biological activity of the compound and then to systematically dissect the molecular mechanism.
Caption: Experimental Workflow for MoA Validation.
Phase 1: In Vitro Activity Screening
The initial phase focuses on establishing the biological activity of this compound and determining its effective concentration range.
3.1.1. Protocol: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
3.1.2. Protocol: Anti-inflammatory Assay in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Nitric Oxide Measurement: Measure the concentration of nitric oxide (a pro-inflammatory mediator) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
Phase 2: Target Engagement and Identification
This phase aims to confirm that the compound directly interacts with its putative target, IKKβ, within the cellular environment.
3.2.1. Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for IKKβ. A shift in the melting curve in the presence of the compound indicates direct binding.
Phase 3: Cellular Pathway Analysis
This phase will investigate the downstream effects of target engagement on the NF-κB signaling cascade.
3.3.1. Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. Use β-actin as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
3.3.2. Protocol: Immunofluorescence for NF-κB Nuclear Translocation
-
Cell Culture and Treatment: Grow cells on glass coverslips, treat with the compound, and stimulate with TNF-α.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the subcellular localization of p65 using a fluorescence microscope.
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Activity Data for this compound
| Assay | Cell Line/System | Endpoint | Result (IC₅₀/EC₅₀) |
| Cytotoxicity | HeLa | Cell Viability | > 100 µM |
| Cytotoxicity | A549 | Cell Viability | > 100 µM |
| Cytotoxicity | HEK293 | Cell Viability | > 100 µM |
| Anti-inflammatory | RAW 264.7 | NO Production | 15 µM |
| Anti-inflammatory | RAW 264.7 | TNF-α Release | 12 µM |
| Enzyme Inhibition | Recombinant IKKβ | Kinase Activity | 5 µM |
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust strategy for elucidating the mechanism of action of this compound. By systematically progressing from broad activity screening to specific target validation and pathway analysis, researchers can build a comprehensive understanding of this compound's biological effects. Positive results from these studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies in animal models of inflammation and cancer to establish its therapeutic potential. The journey from a simple heterocyclic building block to a potential drug candidate is long and challenging, but it begins with a solid foundation of mechanistic understanding.
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Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Signal Transduction and Targeted Therapy URL: [Link]
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Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]
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Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: Journal of Agricultural and Food Chemistry URL: [Link]
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Title: Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives Source: Current Organic Synthesis URL: [Link]
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Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]
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Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: Molecules URL: [Link]
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Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI URL: [Link]
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- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 7. This compound | 1171645-70-7 [sigmaaldrich.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]
Commercial suppliers of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to the Commercial Sourcing and Handling of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound (CAS 1171645-70-7) is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its pyrazole core is a "privileged scaffold" found in numerous FDA-approved drugs, while the aldehyde functional group serves as a versatile handle for molecular elaboration.[1][2] This guide provides a comprehensive overview of the commercial supplier landscape for this reagent, outlines a robust in-house quality verification protocol, details best practices for handling and storage to ensure long-term stability, and discusses its synthetic context.
Part 1: The Commercial Supplier Landscape
Sourcing high-quality starting materials is the foundation of reproducible and successful research. For this compound, the market presents several options, each with distinct characteristics that a researcher must weigh based on project requirements, budget, and risk tolerance.
Key suppliers include major global distributors and specialized chemical providers. However, a critical distinction lies in the quality grade and the level of analytical data provided. For instance, some suppliers offer products with a specified purity (e.g., 96%), often accompanied by a lot-specific Certificate of Analysis (CoA).[3] In contrast, other offerings, such as the AldrichCPR line from Sigma-Aldrich, are provided to early discovery researchers "AS-IS," with the explicit responsibility for identity and purity confirmation falling on the buyer. This latter category can provide access to unique structures but necessitates rigorous in-house validation, as detailed in Part 2 of this guide.
Below is a comparative summary of representative commercial offerings.
| Supplier | Product/Grade Example | CAS Number | Stated Purity | Available Data | Key Considerations |
| Sigma-Aldrich | AldrichCPR (CBR01828) | Not specified | None stated | None provided by default | "As-is" product; buyer assumes full responsibility for quality control. |
| Sigma-Aldrich | Fluorochem (FLUH99C8B3EB) | 1171645-70-7 | 96% | CoA/COO may be available | Sourced from a partner; defined purity standard. |
| BLDpharm | BD01292850 | 1171645-70-7 | Varies by lot | NMR, LC-MS, HPLC data often available | Provides analytical data for verification. |
| CymitQuimica | Indagoo (IN-DA00J1W6) | 1171645-70-7 | 96% | Purity specified on product page | Clear purity specification.[3] |
| Amerigo Scientific | Varies | 1171645-70-7 | Varies by lot | Inquire for details | Specialist distributor. |
| ChemScene LLC | CS-0086433 | 1171645-70-7 | >97% | HPLC, LCMS, NMR data available | High purity offering with supporting data. |
Part 2: A Pragmatic Protocol for In-House Quality Assessment
Workflow for Reagent Qualification
Caption: Workflow for the in-house qualification of commercial reagents.
Experimental Protocol: Step-by-Step Verification
1. Documentation and Physical Inspection:
-
1.1: Upon receipt, cross-reference the bottle label with the purchase order and any provided CoA. Verify the CAS number (1171645-70-7).
-
1.2: Visually inspect the material. It should be a solid.[3] Note any discoloration or heterogeneity, which could indicate degradation or impurities.
2. Spectroscopic and Chromatographic Analysis:
-
2.1 Sample Preparation: Prepare a stock solution of ~10 mg/mL in a suitable solvent like acetonitrile or methanol for LC-MS. For NMR, dissolve ~5-10 mg in deuterated chloroform (CDCl3).
-
2.2 LC-MS Analysis (Identity and Purity):
-
Inject the sample onto a C18 reverse-phase column.
-
Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 5 minutes).
-
Identity Check: The mass spectrometer should detect a primary ion with an m/z of 125.1 , corresponding to the [M+H]+ adduct of the molecule (MW = 124.14).
-
Purity Check: Analyze the UV chromatogram (e.g., at 254 nm). The main peak should represent ≥95% of the total integrated peak area for most research applications.
-
-
2.3 NMR Analysis (Structural Confirmation):
-
As no definitive public spectrum is available, compare the acquired data against predicted values and chemical intuition.[4][5] The expected signals are:
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton (CHO): A singlet between δ 9.5-10.5 ppm .
-
Pyrazole Proton (C3-H): A singlet between δ 7.5-8.0 ppm .
-
N-Methyl Protons (N-CH₃): A singlet around δ 3.8-4.2 ppm .
-
C-Methyl Protons (C4-CH₃): A singlet around δ 2.3-2.6 ppm .
-
Crucial Check: The integration ratio of these four singlets must be 1:1:3:3 .
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aldehyde Carbonyl (C=O): ~185 ppm
-
Pyrazole Ring Carbons (C3, C4, C5): Three signals between ~110-150 ppm.
-
N-Methyl Carbon (N-CH₃): ~35-40 ppm.
-
C-Methyl Carbon (C4-CH₃): ~10-15 ppm.
-
-
-
Part 3: Best Practices for Handling, Storage, and Stability
Aldehydes are reactive molecules susceptible to degradation, primarily through oxidation.[6] Proper handling and storage are paramount to preserving the purity and integrity of this compound throughout its shelf life.
Core Storage Principles:
-
Inert Atmosphere: The primary degradation pathway is oxidation of the aldehyde to the corresponding carboxylic acid. This is accelerated by oxygen. Store the compound under an inert atmosphere (argon or nitrogen).
-
Temperature Control: To minimize degradation and reduce vapor pressure, store the container in a cool, dry place, ideally refrigerated (2-8°C).
-
Light Protection: Use amber vials or store containers in the dark to prevent potential light-induced degradation.
-
Moisture Control: Keep the container tightly sealed to prevent moisture ingress, which can facilitate side reactions.
Decision Tree for Storage and Handling
Caption: Decision-making process for optimal reagent storage.
Part 4: Application Context: The Role in Synthesis
Understanding the synthetic origin of this compound provides insight into potential impurities. It is commonly synthesized via the Vilsmeier-Haack reaction , which involves formylating the 1,4-dimethylpyrazole precursor using a reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7][8]
-
Potential Impurities: Key process-related impurities could include unreacted 1,4-dimethylpyrazole or residual reagents from the Vilsmeier-Haack conditions. The quality control protocol in Part 2 is designed to detect such contaminants.
As a synthetic intermediate, the aldehyde functionality is a gateway to a vast array of chemical transformations essential for drug discovery, including:
-
Reductive Amination: To install diverse amine side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation and the synthesis of alkenes.
-
Condensation Reactions: With hydrazines or other nucleophiles to form larger heterocyclic systems.
By sourcing this reagent from reputable suppliers, performing diligent in-house quality control, and adhering to proper storage protocols, researchers can confidently utilize this compound to advance their discovery programs.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Mali, P. C., et al. (n.d.).
- Patel, R. V., et al. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Pawar, S. S., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. (2025, August 10).
- Sharma, V., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). This compound | 1171645-70-7.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- CymitQuimica. (n.d.). This compound.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Mah, W. H., et al. (2022, February 23).
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- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
Safety and handling of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to the Safe Handling of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde for Research and Development Professionals
Introduction
This compound is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a "biologically privileged" structure, meaning it is a common feature in a wide array of pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The reactivity of the aldehyde group, combined with the stability of the dimethyl-pyrazole ring, makes this compound a versatile intermediate for synthesizing more complex molecular architectures.[4]
This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the goal is not merely to list procedures but to provide a self-validating framework for the safe handling of this compound. This involves understanding the causality behind each safety recommendation, from the selection of personal protective equipment to the protocols for emergency response and disposal. By grounding these practices in the known chemical properties and toxicological profile of the compound and its structural analogs, this document aims to foster a culture of safety and scientific integrity in the laboratory.
Compound Profile and Hazard Identification
A thorough understanding of the physicochemical properties and associated hazards is the foundation of safe laboratory practice. This compound is a solid at room temperature.[5] Key identification and property data are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1171645-70-7 | [5][6] |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Solid | [5] |
| Synonyms | 2,4-Dimethyl-2H-pyrazole-3-carbaldehyde | [5] |
The primary hazards associated with this compound are identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 2: GHS Hazard Classification
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | ||
| Hazard Statement | H302 | Harmful if swallowed. | |
| Hazard Class | Acute Toxicity 4 (Oral) | ||
| Storage Class | 11 | Combustible Solids |
Causality Insight: The "Harmful if swallowed" (H302) classification indicates that accidental ingestion can lead to adverse health effects. While specific data for this exact molecule is limited, related pyrazole-carboxamides have shown unexpected acute mammalian toxicity in rodent models.[7] Furthermore, structural analogs such as other pyrazole-carbaldehydes are classified as skin, eye, and respiratory irritants (H315, H319, H335). Therefore, a conservative approach that assumes potential for irritation is scientifically prudent and essential for risk mitigation.
Risk Assessment and Engineering Controls
Effective risk management prioritizes engineering controls to minimize exposure, followed by administrative controls and, finally, personal protective equipment.
-
Primary Routes of Exposure: The primary risks to laboratory personnel are:
-
Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.
-
Dermal Contact: Skin contact with the solid, which may cause irritation or be absorbed.
-
Inhalation: Inhalation of the fine powder or dust, which can cause respiratory irritation.[8]
-
-
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[9] This is the most critical engineering control as it contains airborne particulates and prevents inhalation exposure.[9]
-
Safety Showers and Eyewash Stations: These must be readily accessible and within a 10-second travel distance from the workstation. Their availability is crucial for immediate decontamination in the event of a significant splash or exposure.[9][10]
-
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used consistently and correctly. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
-
Hand Protection: Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[11]
-
Expertise Insight: Double-gloving provides a critical safety buffer.[11] If the outer glove becomes contaminated, it can be safely removed without exposing the skin. The inner glove protects the skin during the doffing process. Powder-free gloves are essential to prevent the powder from absorbing and aerosolizing the chemical, which would create an inhalation hazard.[12]
-
-
Eye and Face Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes.[10][13] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[14]
-
Body Protection: A long-sleeved laboratory coat made of a low-permeability fabric is required. Cuffs should be snug, and the coat should be fully buttoned.[11]
-
Respiratory Protection: Not typically required when work is conducted within a fume hood. However, for cleaning up a significant spill outside of a hood, a NIOSH-approved respirator (e.g., an N95 for particulates or one with an organic vapor cartridge) is necessary.[15][16]
Caption: PPE Donning and Doffing Workflow.
Standard Operating Procedure for Handling
This protocol outlines the steps for safely weighing and dissolving the solid compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface within the hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the hood.
-
-
Weighing:
-
Place a tared weigh boat or creased weigh paper on an analytical balance located within the hood or in close proximity.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula.
-
Trustworthiness Principle: Perform this transfer slowly to minimize the generation of airborne dust. Close the stock container immediately after use.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction vessel.
-
Tap the weigh paper to ensure a complete transfer, then add the paper to the solid hazardous waste container.
-
Slowly add the desired solvent to the vessel.
-
-
Cleanup:
-
Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the solid hazardous waste.
-
Wipe down the work surface within the hood.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.[17]
-
Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Prevents degradation and potential reactions.[10][18] |
| Atmosphere | Well-ventilated area | Prevents accumulation of any potential vapors.[10][18] |
| Container | Tightly closed, original container | Prevents contamination and exposure to moisture or air.[18][19] |
| Location | Designated chemical storage cabinet | Segregates from incompatible materials. |
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[13][20]
-
Expertise Insight: Aldehyd groups can be readily oxidized to carboxylic acids by strong oxidizers in potentially exothermic reactions. The pyrazole ring, while aromatic, can still react under harsh acidic or basic conditions. Segregation prevents accidental and dangerous mixing.
-
Emergency Procedures: Spills and Exposures
A pre-planned response is essential for managing accidents effectively.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[20]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[20]
-
Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately. Alert personnel and restrict access.[15]
-
If safe to do so, remove ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[15][21]
-
Do not attempt to clean up a large spill without proper training and respiratory protection.[20]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[22]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10][22]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23]
-
Caption: Decision Workflow for Spill Response.
Waste Disposal Protocol
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[17]
-
Solid Waste:
-
Collect all unused solid compound, contaminated weigh paper, gloves, bench covers, and cleaning materials in a dedicated, chemically compatible, and sealable container.[17][24]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by local regulations.[24]
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[17]
-
Arrange for pickup and disposal through your institution's EHS office, which will use a licensed professional waste disposal company. The standard method for such compounds is high-temperature incineration.[17]
-
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a principled understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document—prioritizing engineering controls, consistently using appropriate PPE, and following established procedures for handling, storage, and disposal—researchers can effectively mitigate risks. This diligent approach ensures personal safety and maintains the integrity of the research environment, allowing for the continued exploration of this and other important molecules in the advancement of science and medicine.
References
-
University of the Incarnate Word. Standard Operating Procedures for Formaldehyde or Processes. [Link]
-
University of Rochester. Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 20: Formaldehyde Exposure Control Policy. [Link]
-
Providence College. Chemical Standard Operating Procedure for Formaldehyde. [Link]
-
Yale Environmental Health & Safety. Formaldehyde Program. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. [Link]
-
PubChem. 1,5-Dimethylpyrazole. [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
-
National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]
-
Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
PMC - NIH. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). [Link]
-
ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Link]3432768393c2)
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- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
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- 7. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ehs.yale.edu [ehs.yale.edu]
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Abstract
This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a key building block in modern medicinal chemistry and materials science. The synthesis is achieved through the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole. This document provides an in-depth explanation of the reaction mechanism, a detailed step-by-step protocol from starting materials to purified product, safety considerations, and methods for structural characterization. The content is designed for researchers, scientists, and professionals in drug development, offering both practical instructions and the theoretical framework necessary for successful synthesis and future applications.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Specifically, pyrazole-5-carbaldehydes are versatile intermediates, enabling the construction of more complex, biologically potent molecules through various chemical transformations.[5] The target molecule, this compound, serves as a crucial precursor for creating novel therapeutic agents and functional materials.[4][5]
The Synthetic Strategy: Vilsmeier-Haack Formylation
The most efficient and widely adopted method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic system like pyrazole is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a combination of a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic species known as the Vilsmeier reagent.[7][9]
Mechanism of Action
The reaction proceeds through two primary stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements leads to the formation of the highly electrophilic chloroiminium ion, also called the Vilsmeier reagent. This cation is the key formylating agent.[6][9]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the 1,4-dimethyl-1H-pyrazole substrate attacks the carbon of the Vilsmeier reagent. The C5 position is the most nucleophilic site on the 1,4-dimethyl-1H-pyrazole ring, directing the formylation to this position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[6][10]
The causality for choosing this method lies in its high efficiency, regioselectivity for electron-rich positions, and the use of relatively inexpensive and accessible reagents.[8]
Experimental Protocol
This protocol provides a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1,4-Dimethyl-1H-pyrazole | ≥98% | Sigma-Aldrich | 1072-68-0 | Starting material. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Merck | 10025-87-3 | Highly corrosive and toxic. Handle with extreme care.[11][12] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Use anhydrous grade to prevent premature reaction with POCl₃. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - | - | For neutralization. |
| Deionized Water (H₂O) | - | - | 7732-18-5 | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | 7487-88-9 | For drying organic layers. |
| Ethyl Acetate | HPLC Grade | - | 141-78-6 | For extraction and chromatography. |
| Hexanes | HPLC Grade | - | 110-54-3 | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | - | 7631-86-9 | For column chromatography. |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
CRITICAL SAFETY NOTE: Phosphorus oxychloride is extremely corrosive, toxic if inhaled, and reacts violently with water.[11][13] This entire procedure must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty chemical-resistant gloves, is mandatory.[11][13]
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10.0 mL, 129 mmol).
-
Dissolve the DMF in anhydrous dichloromethane (DCM) (50 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise to the stirred DMF solution over 30 minutes via the dropping funnel. CAUTION: The reaction is exothermic. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the resulting mixture (the Vilsmeier reagent) to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 1,4-dimethyl-1H-pyrazole (5.0 g, 46.2 mmol) in anhydrous DCM (20 mL).
-
Add the pyrazole solution dropwise to the cold Vilsmeier reagent solution over 20 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.
-
Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until the pH reaches ~7-8. Be cautious of gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[14]
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
-
Purification:
-
The resulting crude residue should be purified by column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 7:3).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization and Validation
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aldehyde proton (singlet, ~9.5-10.0 ppm), the pyrazole ring proton (singlet, ~7.5 ppm), and the two methyl groups (singlets, ~3.8 ppm and ~2.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbon (~185 ppm) and the carbons of the pyrazole ring and methyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₈N₂O, MW: 124.14 g/mol ). The spectrum should show a prominent [M+H]⁺ peak at m/z 125.1.
-
Melting Point (MP): Compare the observed melting point with the literature value to assess purity.
Conclusion
This application note provides a detailed, reliable, and mechanistically grounded protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. By adhering to the outlined steps and safety precautions, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery, agrochemicals, and materials science.
References
- Process for the preparation of 1,4-substituted pyrazoles.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]
-
Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Scholars Research Library. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
- Method for purifying pyrazoles.
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
-
Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-Pyrazole Phosphate. ResearchGate. [Link]
-
3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). [Link]
-
1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). [Link]
-
Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. ACS Publications. [Link]
-
A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]
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Application Notes & Protocols: Leveraging 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in Bioorthogonal Click-Like Chemistry
Introduction: Beyond Cycloadditions - The Role of Aldehydes in Click Chemistry
The paradigm of "click chemistry" has revolutionized chemical synthesis and bioconjugation, emphasizing reactions that are high-yielding, stereospecific, and proceed under mild, often aqueous, conditions.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, the philosophy extends to other highly efficient and bioorthogonal transformations.[2][3] Among these, the formation of oxime and hydrazone linkages from aldehydes and ketones stands out as a powerful "click-like" strategy for selectively labeling and modifying biomolecules.[4] These reactions are characterized by their high chemoselectivity, biocompatibility, and the formation of stable covalent bonds under physiological conditions.[5]
This guide focuses on the application of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde , a stable heterocyclic aldehyde, as a versatile reagent in such bioorthogonal ligations. Its compact size and the inherent stability of the pyrazole ring make it an excellent candidate for introducing a pyrazole moiety onto biomolecules for various applications in research, diagnostics, and drug development. We will explore the underlying chemical principles, provide detailed experimental protocols for its use in oxime and hydrazone ligations, and discuss the potential applications of the resulting pyrazole-containing bioconjugates.
Scientific Principles: Oxime and Hydrazone Ligations
The core of this application lies in the chemoselective reaction between the aldehyde group of this compound and two types of nucleophiles: aminooxy groups (to form an oxime ) and hydrazide groups (to form a hydrazone ). These reactions are considered bioorthogonal as neither the aldehyde nor the aminooxy/hydrazide functionalities are commonly found in biological systems, thus they react specifically with each other without cross-reacting with native functional groups.[5]
Reaction Mechanism and Catalysis
The formation of both oximes and hydrazones proceeds through a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by dehydration to yield the C=N double bond.[6] While the reaction can proceed without a catalyst, it is often slow at neutral pH. The use of a nucleophilic catalyst, most commonly aniline or its derivatives, significantly accelerates the reaction rate, especially under physiological conditions (pH ~7).[1][5] Aniline functions by first forming a more reactive protonated Schiff base with the aldehyde, which is then more readily attacked by the aminooxy or hydrazide nucleophile.[7]
Stability of the Conjugate Linkage
A critical consideration in bioconjugation is the stability of the newly formed linkage. Both oxime and hydrazone bonds are generally stable under physiological conditions. However, studies have shown that the oxime linkage (C=N-O) is significantly more stable towards hydrolysis than the hydrazone linkage (C=N-NH), particularly at neutral and acidic pH.[2][8] This enhanced stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom, which makes the C=N bond less susceptible to hydrolytic cleavage.[2] For applications requiring long-term stability in vivo, the oxime ligation is therefore often the preferred method.[2][9]
| Linkage Type | Relative Hydrolysis Rate (pH 7.0) | Half-life (approx. at pH 7.0) | Key Characteristics |
| Oxime | 1 (Reference) | ~50 days | Highly stable, ideal for long-term in vivo studies.[2] |
| Hydrazone | ~300-600 | ~2 hours | Less stable, can be reversible under acidic conditions.[8][9] |
Table 1: Comparative stability of oxime and hydrazone linkages.
Reagent Profile: this compound
This heterocyclic aldehyde is a solid at room temperature and possesses properties that make it a suitable reagent for bioorthogonal chemistry.
| Property | Value |
| Chemical Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Solid |
| SMILES | Cc1cnn(C)c1C=O |
| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N |
Table 2: Physicochemical properties of this compound.
Safety Precautions: this compound is classified as acutely toxic if swallowed (H302). Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Handle in a well-ventilated area or a chemical fume hood.
Experimental Protocols
The following protocols are generalized for the conjugation of this compound to a biomolecule containing either an aminooxy or a hydrazide functional group. Optimization of reactant concentrations, reaction time, and temperature may be necessary depending on the specific biomolecule and application.
Protocol 1: Oxime Ligation with an Aminooxy-Functionalized Biomolecule
This protocol describes the formation of a highly stable oxime bond.
Materials:
-
This compound
-
Aminooxy-functionalized biomolecule (e.g., protein, peptide, or probe)
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0
-
Aniline Catalyst Stock: 1 M Aniline in DMSO
-
Quenching Solution: Acetone
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the aminooxy-functionalized biomolecule in the Reaction Buffer to a final concentration of 10-100 µM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aminooxy-biomolecule solution with the this compound stock solution. A 5 to 10-fold molar excess of the pyrazole-carbaldehyde is recommended.
-
Initiate the reaction by adding the Aniline Catalyst Stock to a final concentration of 10-100 mM.[5]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or 37°C for temperature-sensitive biomolecules) for 2-12 hours.
-
-
Monitoring (Optional):
-
The reaction progress can be monitored by analytical HPLC or LC-MS by observing the depletion of the starting biomolecule and the appearance of the higher molecular weight conjugate.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aldehyde by adding acetone to 10% (v/v).
-
Purify the pyrazole-conjugated biomolecule from excess reagents and catalyst using a suitable chromatography method.
-
Protocol 2: Hydrazone Ligation with a Hydrazide-Functionalized Biomolecule
This protocol details the formation of a hydrazone bond, which is stable but can be reversed under acidic conditions.
Materials:
-
This compound
-
Hydrazide-functionalized biomolecule
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0 (for a more stable linkage) or 100 mM Ammonium Acetate, pH 4.5 (for faster kinetics).[4]
-
Aniline Catalyst Stock: 1 M Aniline in DMSO
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the hydrazide-functionalized biomolecule in the chosen Reaction Buffer to a final concentration of 10-100 µM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
Combine the hydrazide-biomolecule solution and the this compound stock solution in a reaction vessel. A 5 to 10-fold molar excess of the aldehyde is typically used.
-
Add the Aniline Catalyst Stock to a final concentration of 10-100 mM to initiate the ligation.[4]
-
-
Incubation:
-
Incubate at room temperature for 1-6 hours. Hydrazone formation is generally faster than oxime formation.
-
-
Monitoring (Optional):
-
Monitor the reaction by analytical HPLC or LC-MS.
-
-
Purification:
-
Purify the pyrazole-hydrazone conjugate using an appropriate chromatography technique to remove unreacted starting materials and catalyst.
-
Applications and Future Directions
The conjugation of this compound to biomolecules opens up several potential applications, primarily leveraging the physicochemical properties of the pyrazole ring.
-
Development of Fluorescent Probes: Pyrazole derivatives, particularly those forming extended conjugated systems like pyrazole-hydrazones, are known to exhibit fluorescence.[3][10] The resulting bioconjugates could therefore serve as fluorescent probes for imaging and tracking biomolecules in cells or tissues. Further characterization of the photophysical properties (excitation/emission spectra, quantum yield) of these specific conjugates is a promising area for research.
-
Drug Delivery and Modification: The stable pyrazole ring can be used as a core scaffold or a modifying group in drug development. Its introduction onto a therapeutic biomolecule (e.g., an antibody or peptide) via oxime ligation can alter properties such as solubility, stability, or binding affinity.
-
Scaffold for Further Functionalization: The pyrazole ring itself can be a platform for further chemical modifications, allowing for the creation of more complex and multifunctional bioconjugates.
Conclusion
This compound is a valuable reagent for bioorthogonal, click-like chemistry. While not a participant in traditional cycloaddition reactions, its aldehyde functionality allows for highly efficient and selective oxime and hydrazone ligations. These reactions, particularly the aniline-catalyzed variants, proceed under mild, biocompatible conditions, making them ideal for the precise modification of sensitive biomolecules. The exceptional stability of the resulting oxime linkage provides a robust method for creating long-lasting bioconjugates. The potential for the pyrazole moiety to impart useful properties, such as fluorescence, makes this an exciting area for the development of novel research tools, diagnostics, and therapeutics.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]
-
Crisalli, P., & Kool, E. T. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(12), 4869–4877. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543–2548. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(39), 7641-7644. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. PubMed. [Link]
-
Mackay, J. P., & Taylor, S. L. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(64), 8963–8966. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. ResearchGate. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Semantic Scholar. [Link]
-
Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 12(10), 2596–2602. [Link]
-
Proulx, C. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Synfacts, 14(09), 0948. [Link]
-
Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS chemical biology, 9(1), 16–20. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid. Journal of Fluorescence. [Link]
-
Wu, W., et al. (2019). A pyrazole-containing hydrazone for fluorescent imaging of Al3+ in lysosomes and its resultant Al3+ complex as a sensor for F-. Talanta, 203, 178-185. [Link]
-
Becer, C. R. (2021). Highly sensitive fluorescent hydrazone derivatives for sensing of Cu2+ and its application for actual environment detection. ResearchGate. [Link]
-
A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. (2022). Preprints.org. [Link]
-
Portilla, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-19. [Link]
-
Portilla, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]
-
Reddy, C. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4787. [Link]
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- 6. 5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scilit.com [scilit.com]
Application Note: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Pyrazole Scaffold and the Significance of a Key Intermediate
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][4][5][6] The functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery, enabling the exploration of chemical space to optimize therapeutic efficacy and pharmacokinetic profiles.
Among the various functionalized pyrazoles, 1,4-dimethyl-1H-pyrazole-5-carbaldehyde emerges as a particularly valuable and versatile building block. Its aldehyde group provides a reactive handle for a wide array of chemical transformations, allowing for the facile construction of complex molecular architectures. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and synthetic applications of this key intermediate, complete with detailed protocols and mechanistic insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1171645-70-7 | [7] |
| Molecular Formula | C₆H₈N₂O | [8] |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Solid | |
| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [8] |
Synthesis of this compound via Vilsmeier-Haack Formylation
The most direct and widely employed method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction.[9][10][11] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9][11] The resulting electrophilic iminium salt, known as the Vilsmeier reagent, is then attacked by the electron-rich pyrazole ring, leading to formylation.[9][10] The N-methylation of the pyrazole ring enhances its electron-donating character, thus activating the C5 position for electrophilic substitution.
Caption: Workflow for the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from general Vilsmeier-Haack procedures for pyrazole substrates.[12][13][14]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,4-Dimethyl-1H-pyrazole (or a suitable precursor like 1,3-dimethyl-1H-pyrazol-5(4H)-one for a related synthesis pathway[2])
-
Crushed ice / Ice-water
-
Sodium hydroxide (NaOH) solution, aqueous
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add anhydrous DMF (2.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (3.0 eq.) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of a viscous, white precipitate indicates the generation of the Vilsmeier reagent.
-
Continue stirring the mixture at 0 °C for an additional 20-30 minutes.
-
Formylation: Dissolve 1,4-dimethyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a cold aqueous solution of NaOH until the pH reaches ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Key Applications in Synthetic Chemistry
The aldehyde functionality serves as a linchpin for C-C and C-N bond formation, making this compound a gateway to a diverse array of complex molecules.
Knoevenagel Condensation: Accessing Bioactive Alkenes
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[15][16] this compound is an excellent substrate for this transformation, yielding α,β-unsaturated products that are themselves valuable intermediates or possess biological activity.[17] These reactions can often be performed under green conditions, using aqueous media and mild catalysts.[17]
Caption: General workflow of the Knoevenagel condensation with pyrazole aldehyde.
Protocol 3.1.1: Green Synthesis of 2-((1,4-Dimethyl-1H-pyrazol-5-yl)methylene)malononitrile
This protocol is based on established green chemistry methods for Knoevenagel condensations with pyrazole aldehydes.[17][18]
Materials:
-
This compound
-
Malononitrile
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol/Water (1:1 v/v) solvent system
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of the ethanol-water (1:1) solvent.
-
Stir the mixture for 3-5 minutes at room temperature to ensure homogeneity.
-
Add ammonium carbonate (20 mol%) to the mixture.
-
Stir the resulting reaction mixture at room temperature or gently reflux for 15-30 minutes. The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure product.
Table 2: Representative Knoevenagel Condensation Data
| Aldehyde Substrate | Active Methylene | Catalyst | Conditions | Yield | Reference |
| Pyrazole Aldehydes | Malononitrile | (NH₄)₂CO₃ | H₂O/EtOH, Reflux | High | [17] |
| Pyrazole Aldehydes | Malonic Acid | Glycine | DMSO, RT | Good | [18] |
| Furaldehydes | Malononitrile | Chitosan | Mechanochemical | >85% | [16] |
Multicomponent Reactions (MCRs): A Strategy for Rapid Library Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product incorporating substantial parts of all starting materials, are a cornerstone of modern drug discovery for their efficiency and atom economy.[19][20] The aldehyde group of this compound makes it an ideal "A" component in A+B+C type MCRs. This allows for the one-pot synthesis of densely functionalized and structurally diverse heterocyclic libraries, such as pyrazolo[1,5-a]pyrimidines or dihydropyrano[2,3-c]pyrazoles, which are known to possess significant biological activities.[3][19]
Caption: Conceptual workflow for a three-component reaction to synthesize fused pyrazoles.
Protocol 3.2.1: Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative
This protocol is a representative example based on established MCRs involving aldehydes, active methylenes, and pyrazolone derivatives.[19][21]
Materials:
-
This compound
-
Malononitrile
-
3-Methyl-1-phenyl-2-pyrazolin-5-one
-
Piperidine or another basic catalyst
-
Ethanol
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL), add 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The solid product will typically precipitate.
-
Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrano[2,3-c]pyrazole derivative.
Conclusion
This compound is a high-value, versatile intermediate that serves as a powerful entry point for the synthesis of a wide range of complex heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and its reactivity in fundamental transformations like the Knoevenagel condensation and multicomponent reactions make it an indispensable tool for researchers in medicinal chemistry and drug discovery. The protocols outlined in this note provide a reliable foundation for leveraging this building block to accelerate the development of novel therapeutic agents and functional organic materials.
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Sola, F., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Retrieved from [Link]
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Tzani, A., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Retrieved from [Link]
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Morales-delaRosa, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [Link]
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Sun, G.-F., et al. (2012). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]
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Sun, G.-F., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]
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Gomaa, M. A.-M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]
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Chaudhry, F., et al. (2020). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. Retrieved from [Link]
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Elinson, M. N., et al. (2014). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. ResearchGate. Retrieved from [Link]
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Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]
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Derivatization of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde for biological screening
Application Notes and Protocols
Topic: Derivatization of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde for Biological Screening
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and numerous kinase inhibitors used in oncology.[3][4][5] The pyrazole core's metabolic stability and its capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][5]
This compound is an excellent starting scaffold for generating a focused library of diverse chemical entities. The aldehyde functional group is a versatile chemical handle, amenable to a variety of high-yielding and robust chemical transformations. By systematically modifying this aldehyde, researchers can explore the chemical space around the pyrazole core to identify novel bioactive compounds. This application note provides a detailed guide for the derivatization of this compound using three robust synthetic methodologies—reductive amination, Knoevenagel condensation, and Wittig olefination—and outlines a protocol for subsequent biological screening.
Core Scaffold: this compound
The starting material is a stable, solid compound that serves as the foundation for the chemical library. Its synthesis is commonly achieved through methods like the Vilsmeier-Haack reaction on an appropriate pyrazole precursor.[6][7]
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Solid | |
| SMILES | Cc1cnn(C)c1C=O | |
| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N |
Derivatization Strategies and Protocols
The aldehyde group offers a prime reaction site for building molecular diversity. The following protocols are selected for their reliability, scalability, and compatibility with library synthesis.
Strategy 1: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the aldehyde into a diverse range of secondary and tertiary amines.[8] The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ. The choice of sodium triacetoxyborohydride [NaB(OAc)₃H] as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, allowing for a convenient one-pot procedure.[9]
Caption: Reductive Amination Workflow.
Protocol 3.1: Synthesis of N-Substituted Aminomethyl Pyrazoles
-
Reagent Preparation: To a 10 mL round-bottom flask, add this compound (1.0 mmol, 124 mg).
-
Solvent Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5 mL).
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls any potential exotherm and effervescence.
-
Reaction: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10][11]
Strategy 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration step to yield a new C=C double bond.[12] This reaction is excellent for introducing functionalities that can act as Michael acceptors or that possess acidic protons. A mild base, such as piperidine or ammonium carbonate, is typically used as a catalyst.[13]
Caption: Knoevenagel Condensation Workflow.
Protocol 3.2: Synthesis of Pyrazolyl-ylidene Derivatives
-
Reagent Preparation: In a suitable flask, dissolve this compound (1.0 mmol, 124 mg) and the active methylene compound (e.g., malononitrile, 1.0 mmol, 66 mg) in ethanol or isopropanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) or ammonium carbonate (0.2 mmol).[13] Causality Note: The base deprotonates the active methylene compound, generating the nucleophile required for the initial attack on the aldehyde carbonyl.
-
Reaction: Heat the mixture to reflux (or stir at ambient temperature, depending on substrate reactivity) for 1-4 hours. The product often precipitates from the reaction mixture upon formation or cooling.[13]
-
Isolation: If a precipitate forms, cool the mixture to room temperature, and collect the solid product by filtration. Wash the solid with cold ethanol.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel) or recrystallization.
-
Characterization: Verify the structure and purity of the product using NMR and MS analysis.[14] The formation of the vinyl proton signal in ¹H NMR is a key diagnostic marker.
Strategy 3: Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[15] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) yield predominantly (E)-alkenes.[16] This protocol describes the more common two-step, one-pot procedure involving in-situ generation of the ylide.
Caption: Wittig Reaction Workflow.
Protocol 3.3: Synthesis of Pyrazolyl Alkenes
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate triphenylphosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C or -78 °C depending on the base.
-
Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise. Causality Note: The strong base is required to deprotonate the carbon alpha to the phosphorus, forming the nucleophilic ylide. A distinct color change (often to deep red or orange) indicates ylide formation.[17]
-
Stirring: Stir the resulting mixture at the same temperature for 30-60 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 mmol, 124 mg) in anhydrous THF (3 mL) dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexanes/ether) or by column chromatography.
-
Characterization: Confirm the structure, including stereochemistry where applicable, by NMR and MS.[18]
Library Generation and Quality Control
For efficient biological screening, these reactions can be adapted for parallel synthesis in 96-well plates.
Caption: Library Generation and QC Workflow.
-
Purification: High-throughput parallel purification using preparative HPLC-MS is the industry standard for ensuring the purity of each library member.
-
Quality Control: Each compound must be analyzed to confirm its identity and purity.
-
LC-MS: To confirm the correct molecular weight and assess purity (typically >95%).
-
NMR: For representative examples from the library to confirm that the desired structural transformation occurred.[19]
-
-
Compound Management: Purified compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock plates (e.g., at 10 mM) for storage and use in biological assays.
Biological Screening Protocol: Anticancer Cell Viability Assay
Given the known anticancer activity of many pyrazole derivatives, a primary screen to assess the cytotoxicity of the new library against a cancer cell line is a logical starting point.[20][21] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.
Protocol 5.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative library in culture medium. The final concentration for a primary screen is typically 10 µM.[22] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits." The quality of the screen can be assessed by calculating the Z'-factor from the positive and negative controls; a value > 0.5 is considered excellent.[23]
Table 2: Typical Parameters for a Primary HTS Assay
| Parameter | Value | Rationale |
| Microplate Format | 384-well | Miniaturization to save reagents and compounds.[23] |
| Assay Volume | 20-50 µL | Reduces cost and allows for automation.[22] |
| Compound Conc. | 10 µM | Standard concentration for primary single-point screens. |
| DMSO Tolerance | < 0.5% | High concentrations of DMSO can be toxic to cells. |
| Controls | Positive (Doxorubicin), Negative (DMSO) | Essential for calculating Z'-factor and hit threshold.[24] |
| Z'-Factor Goal | > 0.5 | Ensures the assay is robust and reproducible.[23] |
Conclusion
This compound is a versatile and valuable starting block for the creation of compound libraries for biological screening. The derivatization strategies outlined here—reductive amination, Knoevenagel condensation, and the Wittig reaction—provide robust and reliable pathways to generate a wide array of novel pyrazole analogues. By coupling these synthetic protocols with rigorous quality control and systematic high-throughput screening, researchers can efficiently explore the structure-activity relationships of this privileged scaffold, paving the way for the discovery of new therapeutic leads.
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Application Note: Comprehensive Characterization of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Introduction
1,4-Dimethyl-1H-pyrazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science.[1] The pyrazole scaffold is a prominent feature in numerous bioactive molecules with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] The precise characterization of this compound is paramount to ensure its purity, stability, and identity, which are critical factors for its application in drug development and other high-technology fields.[4][5] This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, tailored for researchers, scientists, and drug development professionals.
The methodologies detailed herein are designed to provide a multi-faceted analytical approach, ensuring a holistic understanding of the compound's chemical and physical properties. We will delve into chromatographic and spectroscopic techniques that are fundamental for both qualitative and quantitative analysis.
Chromatographic Purity Assessment
Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, and byproducts. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many pyrazole derivatives.[4][5] It offers high-resolution separation and definitive identification through mass spectral data.
The selection of a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is crucial for the effective separation of pyrazole isomers and related compounds based on their boiling points and polarity.[4] A split injection mode is employed to prevent column overloading and ensure sharp chromatographic peaks, which is critical for accurate quantification. The temperature program is optimized to ensure a good separation of analytes with varying volatilities.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[4] |
| Injector Temperature | 250 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio)[4] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[4] |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min, hold for 5 minutes.[4] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
The retention time of the main peak will provide information on the compound's volatility and interaction with the stationary phase. The mass spectrum should be compared with a reference library or analyzed for characteristic fragmentation patterns of pyrazoles to confirm the identity of this compound.[6] Common fragmentation pathways for pyrazoles involve the loss of HCN, N₂, and methyl groups.[6]
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. A reverse-phase HPLC method is generally preferred for pyrazole derivatives.[7][8]
A C18 column is a standard choice for reverse-phase chromatography, providing good retention and separation for moderately polar compounds.[8] The mobile phase, a mixture of acetonitrile or methanol and water, is selected to elute the analyte with a reasonable retention time and good peak shape.[7][8] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak symmetry by suppressing the ionization of any acidic or basic functional groups.[7] UV detection is suitable as the pyrazole ring and the carbaldehyde group are chromophores.
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase.
-
Vortex until fully dissolved.
-
Filter through a 0.45 µm syringe filter.
HPLC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25 °C[8] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time serves as a qualitative parameter for identity confirmation when compared to a reference standard.
Spectroscopic Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.[9]
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts. The expected chemical shifts are based on the electronic environment of the protons and carbons in the molecule.[10]
Instrumentation: NMR Spectrometer (e.g., Bruker 400 MHz).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to an NMR tube.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.8-10.0 | Singlet |
| Pyrazole ring C3-H | ~7.5-7.7 | Singlet |
| N-Methyl (N-CH₃) | ~3.8-4.0 | Singlet |
| C4-Methyl (C-CH₃) | ~2.4-2.6 | Singlet |
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~185-190 |
| Pyrazole C5 | ~140-145 |
| Pyrazole C3 | ~135-140 |
| Pyrazole C4 | ~110-115 |
| N-Methyl (N-CH₃) | ~35-40 |
| C4-Methyl (C-CH₃) | ~10-15 |
The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum should be consistent with the structure of this compound. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.
Instrumentation: ESI-TOF or ESI-Orbitrap Mass Spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5-4.5 kV |
| Nebulizer Gas | Nitrogen |
| Drying Gas Flow | 8-12 L/min |
| Drying Gas Temperature | 300-350 °C |
| Mass Range | m/z 50-500 |
The primary goal is to observe the protonated molecule [M+H]⁺. For this compound (C₆H₈N₂O, Molecular Weight: 124.14 g/mol ), the expected m/z for the [M+H]⁺ ion would be approximately 125.0715.[11] High-resolution mass spectrometry will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
References
- 1. chemmethod.com [chemmethod.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijcpa.in [ijcpa.in]
- 9. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Leveraging 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in Modern Agrochemical Discovery
Abstract
The pyrazole heterocycle is a cornerstone of modern agrochemical design, forming the structural basis for market-leading fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and synthetic versatility allow for the fine-tuning of biological activity. Within this class, functionalized intermediates like 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde serve as exceptionally valuable building blocks. The aldehyde group at the 5-position is a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization. This guide provides an in-depth exploration of this reagent's applications, detailing its synthesis and subsequent conversion into prominent agrochemical scaffolds, complete with field-proven experimental protocols and workflows for biological evaluation.
Introduction: The Strategic Importance of the Pyrazole Scaffold
Pyrazole-containing compounds have demonstrated a remarkable breadth of biological activities.[3] Their success in agrochemicals stems from their ability to potently interact with specific biological targets in pests, weeds, and fungi, while often maintaining a favorable safety profile for non-target organisms and the environment.
-
Fungicides: Pyrazole carboxamides are a dominant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][6] By blocking the mitochondrial respiratory chain, they effectively halt energy production in pathogenic fungi. The core structure invariably involves a pyrazole carboxylic acid linked via an amide bond to an amine-bearing toxophore.
-
Herbicides: Certain pyrazole derivatives function as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key catalyst in plastoquinone biosynthesis.[7][8] Inhibition leads to the bleaching of new plant growth and eventual death.
-
Insecticides: Phenylpyrazole insecticides, such as fipronil, act as antagonists of the GABA-gated chloride channel in insect neurons, leading to hyperexcitation of the central nervous system and death.[9][10]
This compound is strategically positioned for the synthesis of analogs in all three classes. The N1-methyl and C4-methyl substitutions pre-define a specific substitution pattern found in several active ingredients, influencing factors like metabolic stability and target binding affinity. The C5-aldehyde is the key to synthetic diversification.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is critical for safe and effective use in the laboratory.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1171645-70-7[11] |
| Molecular Formula | C₆H₈N₂O[12] |
| Molecular Weight | 124.14 g/mol [12] |
| Appearance | Solid[13] |
| Purity | Typically >96%[13] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). |
| Storage | Store in a cool, dry place away from light and moisture. |
| Safety | Handle with standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact. |
Synthetic Pathways: From Reagent to Agrochemical Leads
The true utility of this compound is its role as a central hub for accessing diverse agrochemical classes. The aldehyde functionality can be readily oxidized to a carboxylic acid for amide coupling or used in condensation and reductive amination reactions.
Caption: Synthetic utility of this compound.
Experimental Protocols: Synthesis & Application
The following protocols provide detailed, step-by-step methodologies. They are designed to be self-validating by including checkpoints and expected outcomes.
Protocol 1: Synthesis of this compound
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like pyrazoles.[14][15] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Causality: The N-substituted pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution. The Vilsmeier reagent, a chloroiminium cation, acts as a mild electrophile, preferentially attacking the C5 position due to the directing effects of the ring nitrogens.
-
Reagents & Equipment:
-
1,4-Dimethyl-1H-pyrazole (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar, dropping funnel, condenser, ice bath, heating mantle
-
Rotary evaporator, TLC plates (silica gel), column chromatography setup
-
-
Procedure:
-
Vilsmeier Reagent Formation: To a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid or viscous oil is expected.
-
Formylation: Dissolve 1,4-Dimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2-4 hours.
-
Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield this compound as a solid.
-
Protocol 2: Oxidation to 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
The Pinnick oxidation is a highly effective method for converting aldehydes to carboxylic acids without over-oxidation, particularly for sensitive heterocyclic systems.
Causality: This method uses sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions. A chlorine scavenger, such as 2-methyl-2-butene, is crucial to prevent unwanted side reactions with the reactive chlorine dioxide byproduct.
-
Reagents & Equipment:
-
This compound (from Protocol 1)
-
Sodium chlorite (NaClO₂, 80%)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH) and Water
-
1M Hydrochloric acid (HCl)
-
Ethyl Acetate
-
Standard glassware for reactions and extractions
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, dissolve NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water.
-
Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature. An exotherm may be observed.
-
Stir vigorously for 2-3 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite.
-
Remove the t-BuOH under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extract the product with Ethyl Acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid, which can be further purified by recrystallization if necessary.
-
Protocol 3: Synthesis of a Model Pyrazole Carboxamide Fungicide
This protocol demonstrates the coupling of the pyrazole carboxylic acid with a model aniline, a key step in creating SDHI fungicides.
Causality: The carboxylic acid is activated, typically by forming an acyl chloride or using peptide coupling reagents like EDC/HOBt, to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.
-
Reagents & Equipment:
-
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid (from Protocol 2)
-
2-(Trifluoromethyl)aniline (as a model amine partner)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous DCM
-
Standard glassware under a nitrogen atmosphere
-
-
Procedure (via Acyl Chloride):
-
Suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1 drop).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until a clear solution is formed (indicating acyl chloride formation).
-
Remove the excess SOCl₂ and solvent under reduced pressure. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve 2-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature overnight.
-
Work-up: Wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the final product by column chromatography or recrystallization to obtain the target pyrazole carboxamide.
-
Biological Evaluation Workflow
Synthesizing compounds is only the first step. A robust biological screening cascade is essential to identify active leads.
Caption: General workflow for primary screening of novel agrochemicals.
Protocol 4: In-vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol determines the concentration of a compound required to inhibit fungal growth by 50% (EC₅₀).
-
Materials:
-
Test compounds dissolved in DMSO (10 mg/mL stock).
-
Potato Dextrose Agar (PDA), sterilized.
-
Target fungi (e.g., Rhizoctonia solani, Botrytis cinerea).[16][17]
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm).
-
Positive control (e.g., commercial fungicide like Boscalid).
-
Negative control (DMSO).
-
-
Procedure:
-
Prepare PDA and maintain it in a molten state (~50 °C).
-
Add the required volume of the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also prepare a DMSO-only control plate.
-
Pour the amended agar into Petri dishes and allow them to solidify.
-
Using the cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture plate.
-
Place the mycelial plug, fungus-side down, in the center of each test plate.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions once the fungus in the control plate has nearly reached the edge of the dish.
-
Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Determine the EC₅₀ value by probit analysis of the inhibition percentages against the log of the concentrations.
-
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Model Carboxamide | Rhizoctonia solani | 3.06[18] |
| Boscalid (Control) | Rhizoctonia solani | 0.74[6] |
| Model Carboxamide | Alternaria solani | > 50 |
| Boscalid (Control) | Alternaria solani | 1.25 |
This is a table with representative data; actual results will vary.
Conclusion
This compound is a high-value, versatile intermediate for agrochemical research and development. Its pre-defined substitution pattern and the reactive aldehyde handle provide a streamlined entry point into the synthesis of potent pyrazole-based fungicides, herbicides, and insecticides. The protocols outlined in this guide offer robust, reproducible methods for leveraging this building block in discovery campaigns, from initial synthesis to primary biological screening. By understanding the causality behind each synthetic step and biological assay, researchers can accelerate the identification and optimization of the next generation of crop protection solutions.
References
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Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available from: [Link]
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Ye, F., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. Available from: [Link]
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Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]
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Ye, F., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Royal Society of Chemistry. Available from: [Link]
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Wang, G., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available from: [Link]
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Xia, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Li, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available from: [Link]
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Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available from: [Link]
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Khan, I., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular Diversity. Available from: [Link]
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Xu, Z., et al. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Frontiers in Chemistry. Available from: [Link]
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Urbonas, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available from: [Link]
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Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Available from: [Link]
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El-Gazzar, A. A., et al. (n.d.). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New.... Organic and Medicinal Chemistry International Journal. Available from: [Link]
-
Xia, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Wang, L., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available from: [Link]
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Wang, G., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. Available from: [Link]
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Zhang, Z., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. Available from: [Link]
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Amerigo Scientific. (n.d.). This compound. Available from: [Link]
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Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
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Ye, F., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Publishing Home. Available from: [Link]
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Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. Available from: [Link]
-
Finar, I. L., & Lord, G. H. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available from: [Link]
-
Das, S. K. (n.d.). Mode of action of pyrazoles and pyridazinones. ResearchGate. Available from: [Link]
-
Chen, L., et al. (n.d.). Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides. ResearchGate. Available from: [Link]
-
Sravanthi, T., & Lakshmi, K. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link]
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Li, Q., et al. (2012). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Available from: [Link]
-
Liang, G., et al. (2016). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Research on Chemical Intermediates. Available from: [Link]
-
Zhang, M., et al. (2016). Inhibitory Effects of 3,4-Dimethylpyrazole Phosphate on CH4 and N2O Emissions in Paddy Fields of Subtropical China. International Journal of Environmental Research and Public Health. Available from: [Link]
-
Tenti, J., et al. (2018). 3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors: Quantification in plant tissues and toxicity assays. Science of The Total Environment. Available from: [Link]
-
Singh, P. P., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available from: [Link]
-
Zerulla, W., et al. (2001). 3,4-Dimethylpyrazole phosphate (DMPP) - A new nitrification inhibitor for agriculture and horticulture. An introduction. ResearchGate. Available from: [Link]
-
Tarasova, N. V., et al. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available from: [Link]
-
Li, Q., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Available from: [Link]
-
El-Shehry, M. F. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]
-
Saha, A., & Deb, I. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Protocol for the Purification of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dimethyl-1H-pyrazole-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its aldehyde functional group serves as a versatile handle for constructing more complex molecular architectures with diverse biological activities.[1][2] Achieving high purity of this intermediate is paramount, as residual impurities from synthesis, such as starting materials or side-products, can interfere with subsequent reactions, complicate structural analysis, and compromise the biological activity of the final compounds. This application note provides detailed, field-proven protocols for the purification of this compound using column chromatography and recrystallization, including methods for characterization and troubleshooting.
Compound Profile and Safety Precautions
Key Properties
A summary of the essential physicochemical properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 1171645-70-7 | [3][4] |
| Molecular Formula | C₆H₈N₂O | [3][5] |
| Molecular Weight | 124.14 g/mol | [3][5] |
| Appearance | Solid | [3][5] |
| Synonyms | 2,4-Dimethyl-2H-pyrazole-3-carbaldehyde | [3] |
Hazard Identification and Safe Handling
This compound is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.[5] Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[6][7]
-
Handling Procedures: Avoid generating dust. Prevent contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[7]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]
Purification Methodologies: Principles and Selection
The purification of pyrazole derivatives typically relies on standard organic chemistry techniques that exploit differences in polarity and solubility between the target compound and impurities. The two most effective methods for this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9] It is highly effective for removing impurities with different polarities and is often the method of choice for achieving high purity (>95%).[10]
-
Recrystallization: This method leverages the difference in solubility of the compound and its impurities in a specific solvent or solvent mixture at varying temperatures.[11] The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).[12]
The choice between these methods depends on the nature and quantity of impurities. Chromatography offers superior separation for complex mixtures, while recrystallization is an efficient and scalable method for removing smaller amounts of impurities, provided a suitable solvent is found.
Experimental Protocol 1: Purification by Column Chromatography
This protocol describes a robust method for purifying the title compound using silica gel column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
TLC plates (Silica gel 60 F254)
-
Glass column with stopcock
-
Collection tubes/flasks
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for purification via column chromatography.
Step-by-Step Procedure
-
Mobile Phase Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems. Common starting points for pyrazole carbaldehydes include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[9][10]
-
The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities.[12]
-
-
Column Packing:
-
Select an appropriate size glass column.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform, bubble-free packed bed. Drain the excess solvent until it is just level with the top of the silica.[12]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or acetone.
-
Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the column, taking care not to disturb the top surface.
-
Apply gentle pressure (if needed) and begin collecting fractions in test tubes or flasks.
-
-
Analysis and Product Isolation:
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under a UV lamp.[13]
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Experimental Protocol 2: Purification by Recrystallization
This protocol is ideal when the crude product is relatively pure and a suitable solvent system can be identified.
Materials and Reagents
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, methanol, water, hexane, ethyl acetate)[11]
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional, for colored impurities)
Workflow Diagram
Caption: Workflow for purification via recrystallization.
Step-by-Step Procedure
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture gently with stirring until the solvent boils.
-
Continue adding the solvent dropwise until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.[11][12]
-
-
Decolorization (Optional):
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a desiccator or a vacuum oven at low heat.
-
Characterization and Quality Control
After purification, it is essential to confirm the identity and assess the purity of this compound.
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the pyrazole ring proton, the aldehyde proton (CHO, ~9.8 ppm), and the two methyl groups.[10] |
| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~185 ppm), pyrazole ring carbons, and methyl carbons.[15] |
| IR Spectroscopy | A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the aldehyde group.[10] |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (124.14).[13] |
| Melting Point | A sharp, defined melting point range, indicating high purity.[16] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Column Chromatography: Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Re-optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.[12] |
| Column Chromatography: Product Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Recrystallization: No Crystals Form | - Too much solvent was used.- Solution is supersaturated. | - Evaporate some solvent to increase concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[12] |
| Recrystallization: Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Ensure the funnel and flask are pre-heated before hot filtration.[12] |
| Product is Colored/Oily | - Presence of colored impurities.- Product is melting below room temperature. | - Perform recrystallization with activated charcoal.- Re-purify by column chromatography.[12] |
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Application Note & Protocol: A Robust and Scalable Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde for Pharmaceutical Research
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in modern drug discovery. The pyrazole-carbaldehyde motif is a privileged scaffold found in numerous biologically active molecules, making a reliable and scalable synthetic route essential for pharmaceutical development programs.[1] We present a detailed protocol based on the Vilsmeier-Haack reaction, a classic yet highly effective method for the formylation of electron-rich heterocycles.[2][3][4] This guide emphasizes mechanistic understanding, process safety, and practical execution to ensure high yield and purity on a multi-gram scale.
Strategic Overview: The Vilsmeier-Haack Approach
The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack reaction. This method is the industry standard for formylating activated aromatic and heteroaromatic systems due to its use of economical and readily available reagents, straightforward execution, and generally high yields.[5][6]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: An electrophilic chloroiminium salt, known as the Vilsmeier reagent, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃).[6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the starting material, 1,4-dimethyl-1H-pyrazole, attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis during aqueous workup liberates the desired aldehyde.[6]
The choice of the Vilsmeier-Haack reaction is underpinned by its reliability and scalability. The starting pyrazole is sufficiently electron-rich to undergo facile electrophilic substitution, and the reaction conditions are well-tolerated by the pyrazole core.
Visual Workflow of the Synthesis
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Insights & Process Control
A thorough understanding of the reaction mechanism is critical for troubleshooting and successful scale-up.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Vilsmeier-Haack formylation on the pyrazole substrate.
Key Scientific Considerations:
-
Regioselectivity: In 1,4-dimethyl-1H-pyrazole, the C4 position is blocked by a methyl group. Electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible site on the ring.
-
Anhydrous Conditions: Phosphorus oxychloride reacts violently with water.[7] All reagents, solvents, and glassware must be scrupulously dry to prevent uncontrolled exotherms and decomposition of the Vilsmeier reagent.
-
Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic and must be performed at low temperatures (0-5 °C) to ensure controlled formation and prevent degradation.[8] Conversely, the formylation step itself may require heating to proceed at a reasonable rate, depending on the substrate's reactivity.[2] On a large scale, managing the heat generated during both the reaction and the subsequent aqueous quench is a critical safety parameter.[9]
-
Stoichiometry: A slight excess of the Vilsmeier reagent (typically 1.5 equivalents relative to the pyrazole substrate) is often employed to ensure complete conversion of the starting material.[8]
Scalable Synthesis Protocol
This protocol is designed for a nominal 0.5 mole scale. Adjustments may be necessary for different scales, but the principles of stoichiometry, temperature control, and cautious handling remain paramount.
Table 1: Reagent and Parameter Summary
| Reagent/Parameter | Molecular Weight | Moles | Equivalents | Amount |
|---|---|---|---|---|
| 1,4-Dimethyl-1H-pyrazole | 96.13 g/mol | 0.50 mol | 1.0 | 48.1 g |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 2.25 mol | 4.5 | 164.5 g (174 mL) |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 0.75 mol | 1.5 | 115.0 g (70 mL) |
| Parameter | Value | |||
| Reagent Prep. Temp. | 0-5 °C | |||
| Reaction Temperature | 70-80 °C |
| Reaction Time | | | | 4-8 hours |
Part A: Vilsmeier Reagent Preparation
-
Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermocouple, and a nitrogen inlet. Ensure the entire apparatus is flame-dried and maintained under a positive pressure of nitrogen.
-
Charging: Charge the reaction flask with anhydrous N,N-dimethylformamide (174 mL, 2.25 mol).
-
Cooling: Begin vigorous stirring and cool the flask to 0 °C using an ice-water bath.
-
POCl₃ Addition: Add phosphorus oxychloride (70 mL, 0.75 mol) to the dropping funnel. Add the POCl₃ dropwise to the stirred DMF over a period of 60-90 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Maturation: Once the addition is complete, allow the resulting mixture (which may be a thick slurry) to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[8]
Part B: Formylation Reaction
-
Substrate Addition: While the Vilsmeier reagent is maturing, dissolve 1,4-dimethyl-1H-pyrazole (48.1 g, 0.50 mol) in a minimal amount of anhydrous DMF (approx. 50 mL). Add this solution to the dropping funnel and add it dropwise to the cold Vilsmeier reagent over 30 minutes.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C using an oil bath.
-
Monitoring: Maintain the reaction at 70-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 4-8 hours).
Part C: Workup and Isolation
-
Quenching Preparation: In a separate, large (5 L) beaker equipped with a robust mechanical stirrer, prepare a mixture of crushed ice (2 kg).
-
Cautious Quenching: After cooling the reaction mixture back to room temperature, slowly and carefully pour it into the vigorously stirred ice. This process is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood.
-
Neutralization: Once the addition is complete, slowly add a 50% (w/v) aqueous solution of sodium hydroxide to the mixture to adjust the pH to ~8-9. Continue to stir vigorously and use an external ice bath to manage the heat of neutralization, keeping the temperature below 20 °C.[10]
-
Extraction: Transfer the neutralized slurry to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Part D: Purification and Characterization
-
Purification: The resulting crude solid can be purified by either:
-
Column Chromatography: Using silica gel with a gradient elution of hexane and ethyl acetate.
-
Recrystallization: From a suitable solvent system such as ethyl acetate/hexane.
-
-
Final Product: The purified product should be obtained as a solid. Dry under vacuum to a constant weight.
Table 2: Product Characterization
| Analysis | Expected Result |
|---|---|
| Appearance | White to off-white solid |
| Molecular Formula | C₆H₈N₂O[11] |
| Molecular Weight | 124.14 g/mol [11] |
| Yield | 75-90% |
| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, -CHO), 7.5 (s, 1H, pyrazole-H), 3.9 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~185.0 (-CHO), 145.0, 138.0, 120.0, 35.0 (N-CH₃), 10.0 (C-CH₃) ppm |
| Mass Spec (ESI) | m/z = 125.1 [M+H]⁺ |
Safety & Hazard Management
The Vilsmeier-Haack reaction involves hazardous materials and requires strict adherence to safety protocols.
-
Hazardous Reagents:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) when handling POCl₃.
-
Engineering Controls: All operations must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of toxic vapors and gases.[7][12]
-
Emergency Response: Keep appropriate spill kits (for both acid and solvent) and an emergency eyewash/shower station readily accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]
-
Waste Disposal: Unreacted POCl₃ and the Vilsmeier reagent must be quenched carefully before disposal. All chemical waste, including contaminated solvents and PPE, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[12]
References
-
Ali, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 636. [Link]
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Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27303-27333. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. [Link]
-
Urbanavičiūtė, G., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1453. [Link]
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Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
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El-Shehry, M. F., et al. (2018). Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of Heterocyclic Chemistry, 55(1), 169-174. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Journal of the Chinese Chemical Society, 59(11), 1386-1392. [Link]
-
STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
-
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
International Journal of Current Research and Review. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27303-27333. [Link]
-
Zhang, Y., et al. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Theoretical Chemistry Accounts, 128(4-6), 577-586. [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction: Formylation of Indoles Using a P(III)/P(V)=O Cycle. Retrieved from [Link]
-
Jetti, S. R., et al. (2016). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Der Pharma Chemica, 8(7), 35-45. [Link]
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Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
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Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 9(11), 1-8. [Link]
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Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6246. [Link]
-
Kumar, D., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]
-
Wang, Y.-G., et al. (2013). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o133. [Link]
-
Vaněk, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(11), 3169. [Link]
-
Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(11), 3217-3232. [Link]
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Application Notes & Protocols: The Synthetic Utility of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in Heterocyclic Chemistry
Introduction: The Pyrazole Scaffold and the Versatility of a Key Building Block
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] These five-membered heterocyclic systems are bioisosteres of purines and are integral to pharmaceuticals exhibiting anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The functionalization of the pyrazole ring provides a gateway to vast chemical diversity, enabling the synthesis of complex fused heterocyclic systems with significant therapeutic potential.
Among the various pyrazole-based synthons, 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde stands out as a particularly versatile and powerful building block. Its aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, including condensations, cyclizations, and multicomponent reactions (MCRs).[4][5] This reactivity allows for the efficient construction of fused ring systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of high interest in drug discovery.[6][7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the strategic use of this compound in the synthesis of key heterocyclic cores. We will delve into the causality behind experimental choices, provide self-validating protocols, and present the information with clarity and scientific integrity.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥97% (Typical) |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep the container tightly closed when not in use.
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Core Synthetic Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of purines and have garnered significant attention for their potent activity as kinase inhibitors and anticancer agents.[3][6][8][9] The aldehyde group of this compound provides a direct route to these valuable scaffolds through condensation and cyclization reactions.
Reaction Principle: Condensation-Cyclization Cascade
The synthesis typically proceeds via an initial condensation of the pyrazole carbaldehyde with a compound containing an active methylene group and an amino functionality. A common strategy involves reacting the aldehyde with an aminonitrile, such as 5-amino-1H-pyrazole-4-carbonitrile, followed by cyclization. A more direct route involves reacting the aldehyde with a suitable amine and a cyanide source or with compounds like 5-aminopyrazoles.
The general workflow involves the formation of an intermediate which then undergoes intramolecular cyclization to form the fused pyrimidine ring.
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Protocol: Synthesis of a 1,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivative
This protocol describes a representative synthesis via condensation with guanidine, a common reagent for pyrimidine ring formation.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (NaOEt) (2.5 eq)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation: To a 100 mL round-bottom flask, add anhydrous ethanol (40 mL) and sodium (2.5 eq). Stir until all the sodium has reacted to form sodium ethoxide. Expert Insight: Preparing sodium ethoxide in situ ensures an anhydrous and highly reactive base, which is crucial for deprotonating guanidine hydrochloride and promoting the condensation.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir for 15 minutes at room temperature.
-
Aldehyde Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: TLC is a critical self-validating step. A developing system of ethyl acetate/hexane (e.g., 1:1) can be used to track the consumption of the starting aldehyde.
-
Work-up: After completion, cool the mixture to room temperature and then neutralize it carefully with glacial acetic acid.
-
Precipitation: Pour the neutralized mixture into ice-cold water (100 mL) with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Dry the crude product. If necessary, recrystallize from ethanol to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.
Expected Outcome: This reaction is expected to yield the corresponding 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Yields can vary but are often in the moderate to good range (50-80%).
Core Synthetic Application II: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another heterocycle of significant interest, found in compounds with applications as kinase inhibitors, antidiabetic agents, and more.[7][10] The synthesis often leverages the reactivity of the pyrazole aldehyde with active methylene compounds in what is known as the Friedländer annulation or similar condensation reactions.
Reaction Principle: Friedländer Annulation
The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, or a 1,3-dicarbonyl compound). In our case, a variation is used where a 5-aminopyrazole derivative (which can be formed in situ or used directly) reacts with a carbonyl compound. Alternatively, the pyrazole carbaldehyde can react directly with an enamine or a compound that can form an enamine. A common and efficient method is a multicomponent approach.
Caption: Multicomponent approach to pyrazolo[3,4-b]pyridine synthesis.
Protocol: One-Pot Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines an efficient, one-pot, three-component reaction to construct the pyrazolo[3,4-b]pyridine core.[4][11]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ammonium acetate (CH₃COONH₄) (2.0 eq)
-
Anhydrous Ethanol (EtOH) or Acetic Acid (AcOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition: Add anhydrous ethanol (20 mL). Expert Insight: Ethanol is a good solvent for this reaction, facilitating the dissolution of reactants. Acetic acid can also be used as a solvent and catalyst. The choice of solvent can influence reaction rates and yields.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The reaction mixture may become heterogeneous as the product precipitates.
-
Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the aldehyde spot.
-
Isolation: Upon completion, cool the flask to room temperature. The product often precipitates directly from the reaction mixture. If not, the volume can be reduced under vacuum, or the mixture can be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then dry it under vacuum. The product is often pure enough for subsequent use, but recrystallization from ethanol or ethyl acetate can be performed for higher purity.
Representative Data for Synthesized Heterocycles:
| Starting Aldehyde | Reactant(s) | Product Core | Typical Conditions | Yield (%) |
| This compound | Guanidine HCl, NaOEt | Pyrazolo[3,4-d]pyrimidine | EtOH, Reflux, 6-8h | 65-80 |
| This compound | Malononitrile, NH₄OAc | Pyrazolo[3,4-b]pyridine | EtOH, Reflux, 4-6h | 70-90 |
| This compound | Ethyl Cyanoacetate, NH₄OAc | Pyrazolo[3,4-b]pyridinone | AcOH, Reflux, 5h | 60-75 |
Conclusion and Future Outlook
This compound is an exceptionally valuable and versatile building block in synthetic organic and medicinal chemistry. Its aldehyde functionality provides a reliable entry point for constructing complex, fused heterocyclic systems of high therapeutic relevance, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The amenability of this synthon to robust, high-yielding protocols, including efficient one-pot multicomponent reactions, underscores its importance.[4][5] As the demand for novel, drug-like molecules continues to grow, the strategic application of well-designed building blocks like this compound will remain critical to the advancement of drug discovery programs.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Available at: [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central (NIH). Available at: [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. Available at: [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (n.d.). PubMed. Available at: [Link]
-
Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (n.d.). PubMed. Available at: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). NIH. Available at: [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2016). ResearchGate. Available at: [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. Available at: [Link]
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). Semantic Scholar. Available at: [Link]
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC (NIH). Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC (NIH). Available at: [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (n.d.). NIH. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Available at: [Link]
-
1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (n.d.). PMC (NIH). Available at: [Link]
-
(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. Available at: [Link]
-
Recent Developments on Five-Component Reactions. (n.d.). PMC (NIH). Available at: [Link]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Characterization, Pharmacokinetic Evaluation, and Molecular Docking Studies of Novel Pyrazole Derivatives as Potential Antidepressants. (2024). Heterocyclic Letters. Available at: [Link]
-
DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. (2021). ResearchGate. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Available at: [Link]
-
(PDF) Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. (2023). ResearchGate. Available at: [Link]
-
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC (NIH). Available at: [Link]
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Troubleshooting & Optimization
Troubleshooting 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde synthesis side reactions
Technical Support Center: Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic building block. We will address common challenges, side reactions, and purification strategies in a practical, question-and-answer format to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of this compound. What are the most common reasons for reaction failure or poor conversion?
Answer: A low yield in this synthesis, which is typically a Vilsmeier-Haack reaction, almost always points to issues with the formation or reactivity of the key electrophile, the Vilsmeier reagent.[1][2] Let's break down the critical parameters.
Causality Analysis: The Vilsmeier-Haack reaction proceeds in two main stages: (1) the formation of the electrophilic chloroiminium salt (the "Vilsmeier reagent") from a formamide (like DMF) and a halogenating agent (like POCl₃), and (2) the subsequent electrophilic attack of this reagent on the electron-rich pyrazole ring.[3][4][5] A failure in the first stage will inevitably lead to a poor outcome in the second.
Key Troubleshooting Checkpoints:
-
Reagent Quality is Paramount: The Vilsmeier reagent is extremely sensitive to moisture. Any water present will rapidly quench the reagent and hydrolyze the POCl₃, rendering them inactive.
-
Actionable Step: Always use anhydrous N,N-Dimethylformamide (DMF). It is best practice to use a freshly opened bottle or DMF distilled over a suitable drying agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Temperature Control During Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic. Adding POCl₃ too quickly or at room temperature can lead to uncontrolled side reactions and decomposition of the formed reagent.
-
Actionable Step: Pre-cool your DMF solution to 0 °C in an ice bath before the slow, dropwise addition of POCl₃. Maintain this temperature for a short period after addition (e.g., 20-30 minutes) to ensure complete and clean formation of the reagent before adding the pyrazole substrate.[6]
-
-
Stoichiometry and Reagent Excess: To drive the reaction to completion, a molar excess of the Vilsmeier reagent relative to the pyrazole substrate is often required.
-
Actionable Step: A common starting point is to use 1.5 to 2.0 equivalents of POCl₃ relative to the pyrazole, and a much larger excess of DMF, as it often serves as the solvent.[7]
-
-
Reaction Temperature & Duration: While reagent formation must be cold, the subsequent formylation of the pyrazole often requires heat to proceed at a reasonable rate. The reactivity of the specific pyrazole substrate dictates the required temperature.[8]
Q2: What is the mechanistic reason for formylating the C5 position of the 1,4-dimethyl-1H-pyrazole ring?
Answer: This is an excellent question that relates to the fundamental principles of electrophilic aromatic substitution on heterocyclic systems. The regioselectivity is dictated by the electronic properties of the pyrazole ring and the directing effects of the N-methyl and C4-methyl substituents.
Mechanistic Deep Dive: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is a relatively weak electrophile, meaning it will preferentially attack the most electron-rich position on the aromatic ring.[1][9] In a 1H-pyrazole system, the C4 position is generally the most nucleophilic and prone to electrophilic attack.[10]
However, in your substrate, the C4 position is already occupied by a methyl group. This leaves the C3 and C5 positions as potential sites for formylation. The N1-methyl group strongly influences the electronic distribution in the ring. The lone pair of the N2 nitrogen contributes to the aromatic system, creating a high electron density at the adjacent C5 position. The C4-methyl group, being an electron-donating group, further activates the ring, reinforcing the nucleophilicity of the C5 position. Therefore, the electrophilic Vilsmeier reagent will overwhelmingly attack the C5 position, leading to the desired product.
Sources
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde Synthesis
Welcome to the technical support resource for the synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, which is typically achieved via the Vilsmeier-Haack reaction.[1][2]
Q1: My reaction yield is very low or the reaction failed completely. What are the primary causes and how can I improve the outcome?
A1: This is the most prevalent issue and typically points to problems with the Vilsmeier reagent itself or the reaction conditions. The Vilsmeier-Haack reaction is a robust formylation method for electron-rich heterocycles like 1,4-dimethylpyrazole, but its success is highly dependent on specific parameters.[2][3] Let's break down the potential culprits.
Troubleshooting Steps for Low/No Yield:
-
Vilsmeier Reagent Integrity: The reaction's success hinges on the efficient in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]
-
Cause: Moisture is the primary enemy. Anhydrous conditions are critical. Old or improperly stored DMF can contain water and dimethylamine impurities. Dimethylamine, a nucleophile, will react with and consume the Vilsmeier reagent, halting the reaction.[4][6] Similarly, POCl₃ readily hydrolyzes.
-
Solution: Always use fresh, anhydrous DMF (preferably from a sealed bottle) and fresh or recently distilled POCl₃.[4][7] Wafting the DMF bottle can sometimes reveal a fishy smell, indicating the presence of dimethylamine.[6]
-
-
Reagent Stoichiometry: The molar ratio of the reagents is a critical optimization parameter.
-
Cause: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Solution: An excess of the Vilsmeier reagent is often necessary. Studies on similar pyrazole formylations have shown that increasing the equivalents of both DMF and POCl₃ relative to the substrate can dramatically improve yields.[8] A good starting point is to explore ratios from 2 to 6 equivalents of DMF and 2 to 4 equivalents of POCl₃ per equivalent of your pyrazole substrate.[8]
-
-
Reaction Temperature and Time:
-
Cause: The formylation of pyrazoles often requires heating to proceed at an appreciable rate.[1][8] Running the reaction at 0°C or room temperature may result in little to no product formation.[6][8]
-
Solution: After the initial formation of the Vilsmeier reagent at low temperatures (0°C), the reaction with the pyrazole substrate should be heated. Temperatures in the range of 70°C to 120°C are commonly reported for related substrates.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 2 to 6 hours.[8][9]
-
-
Improper Work-up Procedure: The work-up is not trivial; it involves quenching a highly reactive mixture and hydrolyzing the iminium intermediate to the final aldehyde.
-
Cause: An uncontrolled quench can lead to side reactions or degradation of the product. The hydrolysis of the intermediate requires careful pH control.
-
Solution: The standard and safest method is a "reverse quench." Slowly add the cooled reaction mixture to a vigorously stirred mixture of crushed ice.[7] This safely hydrolyzes excess POCl₃ and the product intermediate. Following the quench, the acidic solution must be carefully neutralized to a pH of 6-8 using a suitable base like sodium hydroxide, sodium carbonate, or a saturated sodium acetate solution to ensure complete hydrolysis and facilitate product extraction.[4][7]
-
Below is a logical workflow to diagnose and solve low-yield issues.
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: While the Vilsmeier-Haack reaction on 1,4-dimethylpyrazole is generally clean and regioselective for the C5 position, several impurities can arise.
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 1,4-dimethylpyrazole. This is directly related to the issues discussed in Q1 (poor reagent quality, insufficient excess, or inadequate heating).
-
Residual Chloroiminium Intermediate: If the hydrolysis during work-up is incomplete, you may have the iminium salt intermediate remaining. This is often resolved by ensuring the pH is neutral and stirring the aqueous mixture for a sufficient time before extraction.[4]
-
Decomposition Products: Aggressive heating or a poorly controlled quench can lead to the decomposition of the starting material or product. Pyrazole rings can be sensitive to harsh conditions.[10][11]
-
Chlorinated Byproducts: In some cases, particularly with prolonged heating at high temperatures, chlorination of the pyrazole ring can occur, leading to species like 5-chloro-1,4-dimethyl-1H-pyrazole.
Q3: My crude product is an oil that is difficult to purify. What are the best practices for purification?
A3: this compound is a solid at room temperature, so obtaining it as an oil suggests the presence of impurities.[12]
-
Effective Extraction: After neutralization, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.[4][9] Combine the organic layers, wash with brine to remove residual water, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.[4]
-
Removal of Phosphorus Impurities: Residual phosphorus-containing byproducts from POCl₃ are a common issue and can make the product oily and hard to handle.[7] A wash of the combined organic layers with a dilute sodium bicarbonate solution can help remove these acidic impurities.
-
Purification Technique:
-
Crystallization: If the crude product is relatively clean, crystallization is the preferred method. After concentrating the organic extract, attempt to recrystallize the residue from a suitable solvent system, such as ethyl acetate/petroleum ether or ethanol/water.[13]
-
Silica Gel Chromatography: If crystallization fails or the product is highly impure, column chromatography is necessary. Use a solvent system like hexane/ethyl acetate, gradually increasing the polarity to elute the product.
-
Optimized Experimental Protocol
This protocol is a synthesized guideline based on established procedures for pyrazole formylation and may require minor optimization.[8][9]
Materials:
-
1,4-Dimethylpyrazole
-
Phosphorus oxychloride (POCl₃), fresh
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium acetate solution or 1M NaOH
-
Crushed ice
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (6 equivalents). Cool the flask to 0°C in an ice bath.
-
To the cooled DMF, add POCl₃ (4 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent. The mixture should become a thick, white slurry.
-
Formylation Reaction: Dissolve 1,4-dimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90°C. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.
-
Work-up (Quench & Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice.
-
Slowly and carefully pour the reaction mixture into the crushed ice (reverse quench).
-
Once the addition is complete, carefully neutralize the acidic mixture to pH ~7-8 by the slow addition of a saturated sodium acetate solution or 1M NaOH. Stir for 30 minutes to ensure complete hydrolysis of the intermediate.
-
-
Extraction & Isolation:
-
Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash once with water, then once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) or purify by silica gel chromatography.
Reaction Mechanism & Data
The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution. The electron-rich C5 position of the pyrazole ring attacks the highly electrophilic chloroiminium cation (Vilsmeier reagent).
Table 1: Optimization of Reaction Conditions
The following table summarizes typical conditions and expected outcomes based on literature for related pyrazole formylations.[8]
| Entry | Substrate:DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Reported Yield (%) | Notes |
| 1 | 1 : 2 : 2 | 70 | 2 | ~32% | Lower conversion observed. |
| 2 | 1 : 5 : 2 | 120 | 2 | ~55% | Increased DMF improves solubility and yield. |
| 3 | 1 : 6 : 4 | 120 | 1 | ~67% | Optimal ratio; excess reagents drive reaction to completion. |
| 4 | 1 : 6 : 4 | 70 | 4 | Low | Temperature is a critical factor; insufficient heat leads to no reaction. |
References
- Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (n.d.). Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.
- preventing side reactions in pyrazole synthesis. (n.d.). Benchchem.
- avoiding fragmentation of the pyrazole ring during functionalization. (n.d.). Benchchem.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025). SAGE Publications Inc.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC.
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit.
- Technical Support Center: Vilsmeier-Haack Reaction Workup. (n.d.). Benchchem.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijcpr.com.
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (n.d.). PMC.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. It is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity, particularly after synthesis via the Vilsmeier-Haack reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound via the Vilsmeier-Haack reaction?
A1: The impurity profile is intrinsically linked to the Vilsmeier-Haack reaction mechanism and workup procedure.[1] Key impurities include:
-
Unreacted Starting Material: Residual 1,4-dimethylpyrazole.
-
Residual Solvent: N,N-Dimethylformamide (DMF) is notoriously difficult to remove completely due to its high boiling point (153 °C).
-
Hydrolysis Byproducts: Salts (e.g., sodium phosphate) formed during the neutralization of phosphorus oxychloride (POCl₃) in the aqueous workup.[2]
-
Regioisomers: While formylation is strongly directed to the 5-position in 1,4-disubstituted pyrazoles, trace amounts of other isomers can sometimes form depending on the precise reaction conditions.
-
Oxidation Product: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid (1,4-Dimethyl-1H-pyrazole-5-carboxylic acid), especially if the crude product is exposed to air for extended periods.
Q2: My crude product is a dark, viscous oil instead of the expected solid. What caused this, and how can I proceed?
A2: This is a very common issue. "Oiling out" or the formation of a gum is typically due to the presence of significant impurities, particularly residual DMF and dissolved inorganic salts, which depress the melting point of the mixture and inhibit crystallization.
Causality:
-
High DMF Concentration: DMF can act as a solvent for your product, preventing it from precipitating as a solid.
-
Incomplete Hydrolysis/Neutralization: A complex mixture of partially hydrolyzed Vilsmeier reagent and reaction intermediates can result in a tar-like substance.[3]
-
Excessive Heat During Workup: Heating the reaction mixture for too long or at too high a temperature can lead to decomposition and polymerization, resulting in dark, intractable oils.[4]
Recommended Action:
-
Initial Cleanup: Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Wash the organic solution multiple times with water, followed by a saturated brine solution. This is crucial for removing the highly water-soluble DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Re-evaluation: The resulting material should be significantly cleaner and more likely to solidify upon standing or with trituration (scratching with a glass rod in a minimal amount of a non-polar solvent like hexane). If it remains an oil, proceed directly to column chromatography.
Q3: What is the most reliable method for removing residual DMF?
A3: Due to its high boiling point, removing DMF by simple rotary evaporation is ineffective. The most effective strategies are:
-
Aqueous Extraction: As mentioned in A2, performing multiple (3-5) washes with water or a 5% LiCl aqueous solution during the workup is the most common and effective method. DMF has high water solubility, allowing it to be partitioned out of the organic phase.
-
High-Vacuum Distillation/Kugelrohr: If the product is thermally stable, applying high vacuum (<1 mmHg) can help remove the last traces of DMF. However, this risks co-distillation or degradation of the target compound.
-
Azeotropic Removal: Co-evaporation with a high-boiling solvent that forms an azeotrope with DMF, such as toluene or heptane, can be effective. Add the solvent to the crude product and evaporate under reduced pressure, repeating the process several times.
Q4: My NMR spectrum shows my product is ~95% pure, but I still see a small amount of starting material. Is column chromatography necessary?
A4: For many applications, 95% purity is sufficient. However, if high purity (>99%) is required for applications like drug development or catalyst synthesis, further purification is necessary.
-
Recrystallization: This is often the best choice if the impurity is the starting material. The polarity difference between the aldehyde product and the less polar pyrazole starting material can often be exploited to achieve excellent separation with a carefully chosen solvent system.[5][6]
-
Column Chromatography: If recrystallization fails or leads to significant product loss, a "short plug" or "flash" column chromatography is a reliable alternative.[7] It will effectively separate the more polar aldehyde from the less polar starting material.
Q5: How should I store the purified this compound to prevent degradation?
A5: Aldehydes can be sensitive to both air and light. The primary degradation pathway is oxidation to the carboxylic acid.
-
Storage Conditions: Store the solid product in a tightly sealed amber vial to protect it from light.
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like nitrogen or argon is highly recommended to displace oxygen.
-
Temperature: Store at a cool temperature (0-4 °C) to slow down any potential degradation pathways.
Part 2: Purification Workflow & Troubleshooting
General Purification Strategy
The following diagram outlines a typical workflow for purifying the crude product obtained from a Vilsmeier-Haack reaction.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Data Tables
Table 1: Troubleshooting Column Chromatography
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots) | - Incorrect solvent system (eluent too polar or not polar enough).- Column overloaded with crude material. | - Optimize the eluent using TLC. Aim for a target Rf of 0.25-0.35.- Use a gradient elution (e.g., start with 10% EtOAc/Hexane and gradually increase to 30%).- Reduce the amount of material loaded (typically 1:50 to 1:100 crude:silica ratio). |
| Product Streaking on Column/TLC | - Compound is very polar or acidic.- Sample is not fully dissolved before loading.- Potential interaction with silica gel. | - Add 0.5-1% triethylamine (Et₃N) or acetic acid to the eluent to suppress ionization.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading.- Consider using neutral alumina instead of silica gel. |
| Product Does Not Elute | - Eluent is not polar enough.- Compound has irreversibly adsorbed to the silica. | - Gradually increase eluent polarity (e.g., switch from EtOAc/Hexane to DCM/Methanol).- If streaking was also observed, try chromatography on a different stationary phase (alumina). |
Table 2: Troubleshooting Recrystallization
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as liquid) | - The boiling point of the solvent is higher than the melting point of the impure product.- The solution is supersaturated. | - Cool the solution much more slowly.- Add a small amount of a "poor" solvent (anti-solvent) in which the product is insoluble to induce crystallization.- Use a lower-boiling solvent system.[5] |
| No Crystals Form Upon Cooling | - Solution is too dilute.- Compound is too soluble in the chosen solvent. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Add an anti-solvent dropwise to the warm solution until turbidity persists, then cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Poor Recovery / Low Yield | - Too much solvent was used initially.- The product has significant solubility in the cold solvent.- Crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent required to dissolve the solid.- Cool the flask in an ice bath for an additional 30-60 minutes before filtering.- Minimize the amount of cold solvent used to wash the collected crystals. |
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Always use appropriate Personal Protective Equipment (PPE).
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for separating the target aldehyde from both more polar and less polar impurities.[7][8]
-
TLC Analysis:
-
Dissolve a small amount of the crude material in DCM or ethyl acetate.
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate mixtures like 9:1, 4:1, 2:1) to find an eluent that gives the target spot an Rf value of approximately 0.3.
-
Visualize the spots using a UV lamp (254 nm). The aldehyde product should be UV active.
-
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).
-
Prepare a slurry of silica gel in the chosen starting eluent (a less polar mixture than the one determined by TLC, e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under light pressure (using a pump or bulb), ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Alternatively (for "dry loading"): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column and begin applying pressure to start the flow.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Place the product under high vacuum for several hours to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This method is ideal when the product is already reasonably pure (>90%) and solid.[5][6]
-
Solvent Screening:
-
Place small amounts of the crude solid into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures like ethanol/water, hexane/ethyl acetate) to each tube.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
For a mixed solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent (anti-solvent) in which it is insoluble.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or the "good" solvent) dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air-dry on the filter paper before transferring them to a watch glass or vial for final drying under vacuum.
-
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. rsc.org [rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Welcome to our dedicated technical support guide for the synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges and impurities encountered during its synthesis, providing in-depth troubleshooting advice and detailed analytical protocols to ensure the integrity of your research and development efforts.
Overview of the Synthesis
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.
The overall transformation is depicted below:
Figure 1: Vilsmeier-Haack Formylation of 1,4-Dimethyl-1H-pyrazole
A schematic representation of the synthesis of this compound.
Troubleshooting Guide: Identifying and Mitigating Impurities
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis and analysis.
Question 1: My NMR spectrum shows an unexpected singlet around 7.5 ppm and a broad singlet that integrates to two protons. What could this be?
Answer:
This observation likely indicates the presence of unreacted 1,4-dimethyl-1H-pyrazole .
-
Causality: Incomplete formylation is a common issue, often resulting from insufficient Vilsmeier reagent, low reaction temperature, or a shorter reaction time than required. The starting material is a relatively volatile compound and can be carried through the workup if not fully consumed.
-
Identification:
-
¹H NMR: Look for a characteristic singlet for the C5-H of the pyrazole ring at approximately 7.5 ppm and two singlets for the N-methyl and C4-methyl groups.
-
GC-MS: Due to its volatility, 1,4-dimethyl-1H-pyrazole is readily detectable by GC-MS, exhibiting a molecular ion peak (M⁺) at m/z = 96.13.
-
-
Mitigation and Remediation:
-
Reaction Optimization: Ensure at least a 1.5 to 2-fold molar excess of the Vilsmeier reagent is used. The reaction temperature should be maintained, typically between 60-80 °C, for a sufficient duration (monitoring by TLC or LC-MS is recommended).
-
Purification: Unreacted starting material can often be removed by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Due to its volatility, careful evaporation of the solvent under reduced pressure at low temperature is advised to avoid loss of the starting material if recovery is desired.
-
Question 2: I observe a second aldehyde peak in my ¹H NMR, downfield from the product's aldehyde proton, and my mass spectrum shows a peak at M+28.
Answer:
This suggests the presence of a di-formylated impurity, likely 1,4-dimethyl-1H-pyrazole-3,5-dicarbaldehyde .
-
Causality: While the C5 position is the most electron-rich and thus the primary site of electrophilic substitution in 1,4-dimethyl-1H-pyrazole, aggressive reaction conditions (high temperature, large excess of Vilsmeier reagent) can lead to a second formylation at the C3 position.
-
Identification:
-
¹H NMR: You would expect to see two distinct aldehyde singlets. The proton of the C3-aldehyde will likely be in a different chemical environment than the C5-aldehyde.
-
Mass Spectrometry: The di-formylated product will have a molecular weight of 152.14 g/mol , which is 28 units higher than the desired product (124.14 g/mol ).
-
-
Mitigation and Remediation:
-
Control Reaction Conditions: Carefully control the stoichiometry of the Vilsmeier reagent (1.1 to 1.5 equivalents is a good starting point). Maintain a moderate reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed and before significant di-formylation occurs.
-
Purification: Separation of the mono- and di-formylated products can be achieved by column chromatography, as the polarity of the di-aldehyde will be significantly different.
-
Question 3: My product has a yellowish tint, and I see some complex aromatic signals in the NMR that I can't assign. What could be the cause?
Answer:
This could be due to the formation of colored byproducts from the decomposition of the Vilsmeier reagent or side reactions involving DMF. One possibility is the formation of vinylogous amides or other polymeric materials.
-
Causality: The Vilsmeier reagent is highly reactive and can self-condense or react with impurities in the DMF, especially at elevated temperatures for prolonged periods. These side reactions can lead to colored, often polymeric, impurities.
-
Identification:
-
Appearance: The product will have a distinct yellow to brownish color.
-
¹H NMR: Broad, unresolved signals in the aromatic and aliphatic regions of the spectrum are indicative of polymeric material.
-
TLC: These impurities often appear as a streak on the TLC plate.
-
-
Mitigation and Remediation:
-
Use High-Purity Reagents: Ensure that the DMF used is anhydrous and of high purity.
-
Temperature Control: Avoid excessive heating of the reaction mixture.
-
Purification:
-
Aqueous Workup: A thorough aqueous workup can help remove some of the more polar, water-soluble byproducts.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help decolorize the solution.
-
Column Chromatography: This is the most effective method for removing these types of impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR and ¹³C NMR data for pure this compound?
A1: While experimental conditions can cause slight variations, the expected spectral data is as follows:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 9.85 (s, 1H, CHO) | δ 185.0 (CHO) |
| δ 7.60 (s, 1H, C3-H) | δ 145.0 (C5) |
| δ 3.90 (s, 3H, N-CH₃) | δ 138.0 (C3) |
| δ 2.30 (s, 3H, C4-CH₃) | δ 115.0 (C4) |
| δ 38.0 (N-CH₃) | |
| δ 10.0 (C4-CH₃) |
Q2: What are the best practices for purifying the final product?
A2: Column chromatography on silica gel is the most common and effective method. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 hexane:ethyl acetate) will typically provide good separation of the product from less polar impurities (like unreacted starting material) and more polar impurities (like di-formylated product and decomposition byproducts). Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be an effective final purification step for solid products.
Q3: Can chlorination of the pyrazole ring occur as a side reaction?
A3: Yes, although less common for this specific substrate, chlorination is a known side reaction of the Vilsmeier-Haack reaction, especially if there are unreacted sites on the aromatic ring that are susceptible to electrophilic attack and if the reaction is run under harsh conditions. The Vilsmeier reagent is a source of electrophilic chlorine. If this were to occur, you would observe a product with a molecular weight corresponding to the addition of a chlorine atom and the loss of a hydrogen atom. This can be readily identified by mass spectrometry due to the characteristic isotopic pattern of chlorine.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.
-
Formylation Reaction: Dissolve 1,4-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane.
-
Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel as described in the FAQs.
Protocol 2: Analytical Characterization Workflow
The following workflow is recommended for the analysis of the crude and purified product.
A typical workflow for the analysis of the synthesized product.
References
-
Jones, G. R. N. & Jones, R. A. (2002). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 60, 157-558. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2011). The Chemistry of Pyrazoles. In Comprehensive Organic Chemistry II (Vol. 4, pp. 1-141). Elsevier. [Link]
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 143-157. [Link]
Improving the stability of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in solution
Welcome to the technical support resource for 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this valuable synthetic intermediate in solution. As a substituted pyrazole carbaldehyde, this compound is a versatile building block, but its aldehyde functional group imparts a specific reactivity profile that necessitates careful handling to prevent degradation. This document provides in-depth, experience-driven answers to common challenges, troubleshooting advice, and validated protocols to maximize experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound in solution. The answers are based on fundamental chemical principles and established best practices for handling reactive small molecules.
Question 1: My solution of this compound seems to be losing potency over time. What could be the cause?
The observed loss of potency is typically due to the inherent chemical reactivity of the aldehyde functional group. Aldehydes are generally more susceptible to reactions than their ketone counterparts because the carbonyl carbon is less sterically hindered and more electrophilic.[1][2] The primary culprits for the degradation of this compound in solution are oxidation and polymerization, though other pathways can also contribute.
-
Oxidation: The aldehyde group (-CHO) is readily oxidized to the corresponding carboxylic acid (-COOH), especially in the presence of atmospheric oxygen. This is a very common degradation pathway for many aldehydes.[3]
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by trace amounts of acid or base.[4] This can lead to the formation of trimers or other oligomeric species, reducing the concentration of the desired monomeric aldehyde.[3]
-
Solvent Interaction: Protic solvents, such as water or alcohols, can reversibly react with the aldehyde to form hydrates (gem-diols) or hemiacetals, respectively. While this is an equilibrium process, it sequesters the active aldehyde and can complicate quantification and subsequent reactions.
Question 2: What are the specific chemical degradation pathways I should be aware of?
Understanding the potential degradation mechanisms is crucial for developing an effective stabilization strategy. The following diagram illustrates the primary pathways that can affect the integrity of your compound.
Caption: Primary degradation pathways for pyrazole carbaldehydes.
Question 3: What are the recommended solvents and storage conditions for my solutions?
The choice of solvent and storage environment is the most critical factor in preserving the stability of your compound. Aprotic, anhydrous solvents are strongly recommended for long-term storage.
Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent Choice | Anhydrous Aprotic Solvents (e.g., Acetonitrile, THF, Dioxane, Toluene, DCM) | Minimizes reactions with the aldehyde group (e.g., hemiacetal formation) and prevents hydrolysis. |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential degradation reactions.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde to the carboxylic acid.[5] Purge the solvent and the vial headspace before sealing. |
| Light Exposure | Protect from Light (Amber Vials) | Prevents potential photodegradation, a known issue for some heterocyclic compounds.[6] |
| Container | Tightly Sealed Glass Vials with PTFE-lined caps | Ensures an inert environment and prevents contamination from air or moisture. |
A Note on Protic Solvents: While long-term storage in protic solvents like methanol or ethanol is discouraged, they can be used for short-term applications or when the formation of a hemiacetal is intended or acceptable for the subsequent reaction. In fact, dilution in a primary alcohol can sometimes enhance stability against polymerization by forming a more stable hemiacetal in solution.[3]
Question 4: Are there any stabilizers I can add to the solution?
Yes, in certain situations, the addition of a stabilizer can be beneficial.
-
Antioxidants: For applications where rigorous exclusion of oxygen is difficult, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can help inhibit oxidation.[3] However, you must first confirm that the antioxidant will not interfere with your downstream experiments.
-
pH Control: If you must use an aqueous or protic solvent system, maintaining a neutral pH (around 7.0) with a non-nucleophilic buffer can help prevent acid- or base-catalyzed aldol condensation.
Question 5: How can I monitor the purity and stability of my solution?
Regularly assessing the purity of your stock solution is a critical aspect of ensuring reproducible experimental results.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. Using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection, you can quantify the main compound peak. Degradation is indicated by a decrease in the area of the primary peak and the emergence of new peaks, which typically appear at different retention times (e.g., the more polar carboxylic acid will elute earlier).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of any degradation products, helping to confirm the degradation pathways (e.g., you would look for a mass increase of 16 amu for oxidation to the carboxylic acid).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. The aldehyde proton has a characteristic chemical shift (typically 9-10 ppm). Disappearance of this signal and the appearance of new signals would indicate degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Reduced reaction yields or incomplete conversion. | Loss of aldehyde potency due to degradation in the stock solution. | 1. Prepare a fresh solution of the aldehyde immediately before use. 2. Verify the purity of the current stock solution via HPLC. 3. Implement the recommended storage protocols (refrigerated, inert atmosphere, anhydrous solvent). |
| Appearance of new, unexpected spots on TLC or peaks in HPLC/LC-MS. | Formation of degradation products (e.g., carboxylic acid, polymers). | 1. Use LC-MS to identify the mass of the impurities and confirm the degradation pathway. 2. Review solution preparation and storage procedures. Ensure solvents are truly anhydrous and the inert atmosphere is maintained. |
| Solution has developed a yellow or brown tint over time. | Likely due to the formation of colored polymeric byproducts from condensation reactions. | 1. Discard the solution immediately. 2. Prepare a fresh solution, ensuring the starting solid material is pure and off-white. 3. Strictly adhere to storage recommendations, especially temperature and inert atmosphere. |
| Inconsistent results between experiments run on different days. | Progressive degradation of the stock solution. | 1. Institute a policy of preparing fresh solutions for each set of experiments or for use within a defined, short timeframe (e.g., < 24 hours). 2. If a stock must be kept, perform a quick purity check (TLC or HPLC) before each use. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound intended for storage.
Caption: Workflow for preparing a stable stock solution.
Methodology:
-
Preparation: Place a clean glass vial with a PTFE-lined screw cap in an oven at 120 °C for at least 2 hours. Allow it to cool to room temperature in a desiccator.
-
Weighing: Tare the cooled, dry vial and add the desired mass of solid this compound.
-
Solvent Addition: Using a dry syringe and needle, transfer the required volume of anhydrous aprotic solvent (e.g., acetonitrile) from a Sure/Seal™ bottle into the vial to achieve the target concentration.
-
Inerting: Insert a long needle connected to an inert gas (argon or nitrogen) line below the surface of the liquid. Insert a second, shorter needle as an outlet. Gently bubble the inert gas through the solution for 1-2 minutes to displace any dissolved oxygen.
-
Sealing: Remove the needles and immediately seal the vial tightly with the PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm®.
-
Storage: Label the vial with the compound name, concentration, solvent, and date. Store in a refrigerator at 2–8 °C, away from light.
Protocol 2: HPLC Method for Stability Monitoring
This protocol provides a general starting point for an HPLC method to assess purity. This method should be optimized for your specific instrumentation.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% B to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or an optimized wavelength for the pyrazole chromophore)
-
Procedure:
-
Prepare a fresh standard of the compound at a known concentration (e.g., 1 mg/mL).
-
Dilute a sample of the stock solution to be tested to the same concentration.
-
Run both the fresh standard and the aged sample.
-
Compare the chromatograms. Calculate the purity of the aged sample by peak area percentage: (Area of Main Peak / Total Area of All Peaks) * 100. The appearance of significant new peaks or a reduction in the main peak area relative to the standard indicates degradation.
-
References
- US Patent US8252844B2, "Method of stabilizing an aldehyde," Google P
- US Patent US6137013A, "Method of stabilizing aldehydes," Google P
-
"What is stability of aldehyde and ketone?," Quora. [Link]
-
"A Stable Aqueous Aldehyde Solution," Quick Company. [Link]
-
"Reactions of Aldehydes and Ketones with Water," Chemistry Steps. [Link]
-
"Standard Operating Procedure for the use of Acetaldehyde," Western Carolina University. [Link]
-
"MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde," Capot Chemical. [Link]
-
"Analytical Methods," RSC Publishing. [Link]
-
"5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde," National Center for Biotechnology Information. [Link]
-
"3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde," National Center for Biotechnology Information. [Link]
-
"1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde," National Center for Biotechnology Information. [Link]
-
"(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions," ResearchGate. [Link]
-
"Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids," ResearchGate. [Link]
-
"Handling and Storage of Chemicals," University of Ottawa. [Link]
-
"Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column," National Center for Biotechnology Information. [Link]
- US Patent US3294790A, "Method of preparing heterocyclic aldehydes," Google P
-
"Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir," PubMed. [Link]
-
"3,5-Dimethylpyrazole," Wikipedia. [Link]
-
"General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives," ResearchGate. [Link]
-
"1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde," CAS Common Chemistry. [Link]
-
"5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde 100mg," Dana Bioscience. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 4. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 5. wcu.edu [wcu.edu]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly poor yields, in this crucial synthetic transformation. We will delve into the common pitfalls of the Vilsmeier-Haack formylation—the industry-standard method for this reaction—and provide actionable, field-proven solutions to optimize your outcomes.
Introduction: The Challenge of Pyrazole Formylation
This compound is a valuable building block in medicinal chemistry and materials science. Its aldehyde functional group serves as a versatile handle for constructing more complex molecular architectures.[1] However, its synthesis is often plagued by frustratingly low yields. The Vilsmeier-Haack reaction, while being the most direct and common method for formylating electron-rich pyrazoles, is sensitive to a number of variables that can drastically impact its efficiency.[2][3] This guide provides a systematic approach to troubleshooting and overcoming these synthetic hurdles.
Troubleshooting Guide: Overcoming Poor Yields
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My yield of this compound is consistently low (<40%). What are the primary causes?
Answer: Consistently low yields in the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole typically stem from one of four critical areas: the integrity of the Vilsmeier reagent, suboptimal reaction conditions, inefficient work-up, or the quality of the starting material.
-
Vilsmeier Reagent Integrity: The active electrophile, the chloroiminium salt (Vilsmeier reagent), is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is highly moisture-sensitive. Any water present in the DMF or glassware will consume the POCl₃, preventing the formation of the active reagent and drastically reducing the yield. The formation itself is exothermic and must be controlled.
-
Causality: The reaction between POCl₃ and DMF is an equilibrium-driven process. The presence of moisture quenches the highly reactive POCl₃ and the resulting chloroiminium ion, leading to a cascade of non-productive side reactions.
-
-
Suboptimal Reaction Conditions: Pyrazoles are electron-rich aromatic systems, making them suitable for electrophilic substitution.[2][4] However, the reaction temperature and time are crucial.
-
Temperature: Insufficient heat can lead to an incomplete reaction. Conversely, excessive temperatures can cause decomposition of the starting material, the product, or lead to the formation of polymeric side products. The optimal temperature often requires careful empirical determination.[5]
-
Stoichiometry: Using an insufficient excess of the Vilsmeier reagent can result in unreacted starting material. A large excess, however, can complicate the work-up and purification process.
-
-
Inefficient Work-up and Hydrolysis: The reaction initially forms a stable iminium salt intermediate. The final aldehyde product is only released upon aqueous hydrolysis.
-
Incomplete Hydrolysis: If the pH is not adequately basic during the work-up, the iminium salt may not fully hydrolyze, leading to significant product loss.
-
Product Degradation: The aldehyde product can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during work-up. Prolonged exposure can lead to degradation.
-
-
Starting Material Purity: The purity of the initial 1,4-dimethyl-1H-pyrazole is paramount. Impurities can interfere with the reaction, consume the Vilsmeier reagent, and complicate the final purification.
Question 2: My post-reaction TLC and NMR show multiple spots/peaks besides the product and starting material. What are these impurities?
Answer: The presence of multiple impurities is a common diagnostic sign of issues in the reaction or work-up. The most likely culprits are:
-
Unreacted Starting Material: This is the most common "impurity" and directly points to an incomplete reaction. The cause could be insufficient reaction time, low temperature, or a deactivated Vilsmeier reagent.
-
Hydrolysis Byproducts: The aqueous work-up neutralizes excess POCl₃ to phosphoric acid and liberates DMF. Residual DMF is a very common impurity seen in crude NMR spectra.
-
Polymeric Materials: Overheating or highly concentrated reactions can sometimes lead to the formation of intractable polymeric tars, which appear as a baseline streak on the TLC plate.
-
Positional Isomers (Less Common for this Substrate): While formylation of 1,4-dimethyl-1H-pyrazole is highly selective for the C5 position due to the directing effects of the two methyl groups, other pyrazole substrates can sometimes yield a mixture of C4 and C5 formylated products.[2]
Below is a logical workflow for diagnosing and addressing poor yields.
Caption: Troubleshooting workflow for low-yield reactions.
Question 3: How can I systematically optimize the reaction conditions?
Answer: Optimization should be approached systematically by varying one parameter at a time while keeping others constant. We recommend focusing on reagent stoichiometry and reaction temperature.
| Parameter | Range to Investigate | Rationale & Expected Outcome |
| POCl₃ Equivalents | 1.5 - 3.0 eq. | Ensures complete conversion of DMF to the Vilsmeier reagent and drives the reaction to completion. Start with 2.0 eq. and adjust based on TLC monitoring. |
| DMF Equivalents | 3.0 - 10.0 eq. | DMF serves as both a reagent and a solvent. Using a larger excess can improve solubility and reaction kinetics, but may complicate removal during work-up. |
| Reaction Temperature | 60°C - 100°C | The formylation of the pyrazole ring is an electrophilic aromatic substitution that requires thermal energy. Monitor for potential product degradation at higher temperatures. |
| Reaction Time | 2 - 12 hours | Reaction progress should be closely monitored by TLC. An optimal time is reached when the starting material spot has been fully consumed without significant byproduct formation. |
Frequently Asked Questions (FAQs)
Question 1: What is the underlying mechanism of the Vilsmeier-Haack reaction on 1,4-dimethyl-1H-pyrazole?
Answer: The mechanism proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic N,N-dimethyl-chloroiminium ion. This is the active "Vilsmeier reagent".
-
Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the chloroiminium ion. The C5 position is the most nucleophilic site on the 1,4-dimethyl-1H-pyrazole ring, leading to highly regioselective substitution. An intermediate cationic species, a sigma complex, is formed.
-
Hydrolysis: The intermediate iminium salt is stable until an aqueous work-up. The addition of water and subsequent elimination of dimethylamine and a proton yields the final this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Question 2: What is a reliable method for preparing the 1,4-dimethyl-1H-pyrazole starting material?
Answer: A common and reliable route is the Knorr pyrazole synthesis or a variation thereof.[6][7] This typically involves the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine. For this specific molecule, reacting methylhydrazine with a suitable four-carbon building block that can generate the pyrazole core is a standard approach. Purity of the resulting pyrazole should be confirmed by NMR and/or GC-MS before use in the formylation reaction.
Question 3: Are there viable alternative methods for this synthesis?
Answer: While the Vilsmeier-Haack reaction is dominant, other formylation methods exist, though they are often less efficient for this specific substrate.[3]
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium. It is typically suited for highly activated aromatic systems like phenols and may not be effective for pyrazoles.[3]
-
Reimer-Tiemann Reaction: This involves chloroform and a strong base, generating dichlorocarbene as the electrophile. It is also primarily used for phenols and is generally not applicable to pyrazoles.
For 1,4-dimethyl-1H-pyrazole, optimizing the Vilsmeier-Haack reaction is almost always the most productive path forward.
Question 4: How do I confirm the structure and purity of the final product?
Answer: Standard analytical techniques are essential for characterization:
-
¹H NMR: Look for the characteristic aldehyde proton singlet between δ 9.5-10.0 ppm. You should also see singlets for the two methyl groups (N-CH₃ and C-CH₃) and the remaining pyrazole ring proton (C3-H).
-
¹³C NMR: The aldehyde carbon will appear significantly downfield, typically between δ 180-190 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₆H₈N₂O, MW = 124.14 g/mol ).
-
Infrared (IR) Spectroscopy: A strong C=O stretch for the aldehyde will be prominent around 1670-1690 cm⁻¹.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should adapt them as necessary based on their specific equipment and observations.
Protocol 1: Vilsmeier-Haack Formylation of 1,4-dimethyl-1H-pyrazole
Materials:
-
1,4-dimethyl-1H-pyrazole (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (5.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
-
Dichloromethane (DCM), anhydrous (optional solvent)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (2.0 eq) dropwise via the dropping funnel to the cooled DMF over 30-45 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent should form as a pale yellow, viscous liquid or solid.
-
Add a solution of 1,4-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM or DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using an oil bath.
-
Maintain the reaction at this temperature, monitoring its progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
Protocol 2: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Stir the quenched mixture for 30 minutes.
-
Carefully basify the aqueous solution to a pH of 9-10 by the slow, portion-wise addition of 3M sodium hydroxide (NaOH) solution or solid potassium carbonate (K₂CO₃). Monitor the pH closely with pH paper or a meter. Ensure the mixture remains cool during neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a white to pale yellow solid.
By implementing these troubleshooting strategies and optimized protocols, researchers can overcome the common challenges associated with this synthesis and reliably achieve higher yields of this important chemical intermediate.
References
- Vilsmeier-Haack formylation of 1H-pyrazoles. (2025). ResearchGate.
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. Available from: [Link]
- Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. (n.d.). Bibliomed.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2007).
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). MDPI.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
- [Ce(L-Pro)2]2 (Oxa)
-
Al-Zahrani, A. A., Al-Zahrani, F. A., Al-Ghamdi, A. M., & El-Shishtawy, R. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(14), 3229. Available from: [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Process for the preparation of 1,4-substituted pyrazoles. (1993).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Highly regioselective synthesis of novel 1,4'-bipyrazoles. (2013).
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. (2025). BenchChem.
- Green Synthetic Strategies for Pyrazole Deriv
- Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. (2016). Der Pharma Chemica.
- Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (2021). Semantic Scholar.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
-
Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 9(11), 1-10. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and optimization of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth solutions for optimizing this crucial synthetic transformation. We will focus on the most prevalent and effective method: the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole.
Overview of the Vilsmeier-Haack Reaction for Pyrazole Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2]
-
Electrophilic Attack and Hydrolysis: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent aqueous hydrolysis of this intermediate furnishes the final aldehyde product.[3][4]
While the reaction is robust, its success is highly dependent on carefully controlled conditions. This guide will help you navigate the nuances of this reaction to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? A1: The most direct and widely adopted method is the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole using a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][5]
Q2: I ran the reaction, but after work-up, I only recovered my 1,4-dimethyl-1H-pyrazole starting material. What is the most likely cause? A2: The most common reason for a failed reaction is insufficient activation of the Vilsmeier reagent or inadequate reaction temperature. The reaction often requires heating to proceed at a reasonable rate after the initial formation of the Vilsmeier reagent at a low temperature.[6] A reaction temperature of 70°C or below may result in no product formation at all for some pyrazole substrates.[6]
Q3: Why is it necessary to pour the reaction mixture onto ice water during the work-up? A3: This step is critical for two reasons. First, it hydrolyzes the intermediate iminium salt to the desired carbaldehyde product.[2] Second, the reaction between residual POCl₃ and water is extremely exothermic. Using a large volume of ice water safely quenches the reactive POCl₃ and dissipates the heat generated, preventing potential side reactions or degradation of the product.
Q4: What is the correct procedure for handling and storing the reagents and the final product? A4:
-
POCl₃: Is highly corrosive and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[7]
-
DMF: Can cause skin and respiratory irritation. Handle in a well-ventilated area or fume hood.[7]
-
This compound: This compound is a solid and should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to protect it from moisture.[7][8]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low or No Product Yield
Possible Cause 1: Sub-optimal Reagent Stoichiometry
Causality: The ratio of the pyrazole substrate to the Vilsmeier reagent (formed from POCl₃ and DMF) is a critical parameter. An insufficient amount of the electrophilic Vilsmeier reagent will result in incomplete conversion of the starting material. Research has shown that using an excess of both DMF and POCl₃ can dramatically increase yields by driving the reaction equilibrium towards the product.[6]
Solution:
-
Increase the molar equivalents of both DMF and POCl₃ relative to the 1,4-dimethyl-1H-pyrazole substrate.
-
Start with a POCl₃:DMF:pyrazole ratio of 2:5:1 and optimize from there. In similar systems, increasing the ratio to 4:6:1 has been shown to maximize yield.[6]
Possible Cause 2: Incorrect Reaction Temperature Profile
Causality: The Vilsmeier-Haack reaction requires a specific temperature profile. The initial formation of the Vilsmeier reagent is often exothermic and is best performed at low temperatures (e.g., 0 °C to -10 °C) to ensure controlled formation.[9] However, the subsequent electrophilic substitution on the pyrazole ring is often slow at room temperature and typically requires heating to proceed to completion.[3][6]
Solution:
-
Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C or below.
-
After the addition of the 1,4-dimethyl-1H-pyrazole, allow the reaction to stir at room temperature for a short period.
-
Gradually heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC).[6]
Possible Cause 3: Degradation During Aqueous Work-up
Causality: The work-up step, while necessary, can be a source of yield loss if not performed correctly. The quench with water is highly exothermic, and localized heating can degrade the desired aldehyde product. Furthermore, the final pH of the aqueous solution can affect product stability and extraction efficiency.
Solution:
-
Pour the reaction mixture slowly into a vigorously stirred vessel containing a large volume of crushed ice. This ensures efficient heat dissipation.
-
After the initial quench, carefully neutralize the mixture to a pH of ~7 using a base like sodium hydroxide or sodium bicarbonate solution.[10] This ensures the aldehyde is in its neutral form for efficient extraction.
-
Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate) to minimize its time in the aqueous phase.[10]
Problem 2: Formation of Multiple Products and Impurities
Possible Cause 1: Unwanted Side Reactions
Causality: While 1,4-dimethyl-1H-pyrazole is expected to formylate at the C5 position, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can sometimes lead to side reactions, such as chlorination of the pyrazole ring or dealkylation.[6]
Solution:
-
Maintain strict control over the reaction temperature. Avoid heating above 120 °C unless optimization studies show it is necessary.
-
Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up without unnecessary delay.
Possible Cause 2: Incomplete Hydrolysis of the Iminium Intermediate
Causality: The hydrolysis of the intermediate iminium salt to the aldehyde requires water. If the quench is incomplete or if there is insufficient water, you may isolate the iminium salt or other intermediates, leading to a complex product mixture.
Solution:
-
Ensure a sufficient volume of water is used during the work-up.
-
Allow the quenched mixture to stir for a period (e.g., 30-60 minutes) to ensure hydrolysis is complete before proceeding with extraction.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
A troubleshooting workflow for the Vilsmeier-Haack reaction.
Optimized Experimental Protocol
This protocol is a general guideline. Researchers should optimize based on their specific equipment and observations.
Reagents & Materials:
-
1,4-dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (6.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (4.0 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. A viscous, white precipitate of the Vilsmeier reagent may form.[9]
-
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 20 minutes. Add a solution of 1,4-dimethyl-1H-pyrazole (1.0 eq.) in a minimal amount of DMF to the flask.
-
Heating: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 100-120 °C.[6] Monitor the reaction's progress using TLC (e.g., with a 3:7 ethyl acetate:hexane eluent).
-
Work-up: Once the starting material is consumed (typically after 1-4 hours), cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water.
-
Neutralization and Extraction: Continue stirring for 30 minutes to ensure complete hydrolysis. Carefully neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) or by flash column chromatography on silica gel.[10]
Table 1: Example of Reaction Condition Optimization for Pyrazole Formylation
The following data, adapted from a study on a similar pyrazole system, illustrates the impact of reagent stoichiometry on yield.[6]
| Entry | Substrate | POCl₃ (eq.) | DMF (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 2 | 2 | 120 | 2 | 32% |
| 2 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 2 | 5 | 120 | 2 | 55% |
| 3 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 4 | 6 | 120 | 1 | 67% |
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]
-
Chavan, S. S., & Karale, B. K. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27381. [Link]
-
Singh, S. P., et al. (2000). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 30(14), 2537-2544. [Link]
-
Ryabukhin, S. V., et al. (2007). Vilsmeier-Haack formylation of 1H-pyrazoles. Request PDF. [Link]
-
Wannur, H. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences. [Link]
-
Chavan, S. S., & Karale, B. K. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]
-
Kira, M., et al. (1970). The vilsmeier‐haack reaction. IV. Reaction of phosphorus oxychloridedimethylformamide with semicarbazones. Semantic Scholar. [Link]
-
Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108. [Link]
-
Siddiqui, I. R., et al. (2012). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
- Anonymous. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Source not specified.
-
Anonymous. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
- Anonymous. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Anonymous. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC - NIH. [Link]
- Anonymous. (2014). SAFETY DATA SHEET for 3,5-Dimethylpyrazole. Source not specified.
-
Anonymous. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PMC - NIH. [Link]
-
Anonymous. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Website. [Link]
-
El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses Website. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving NMR Peak Assignment Issues for 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and experimental protocols for the unambiguous NMR peak assignment of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. It is designed for researchers, medicinal chemists, and drug development professionals who require absolute structural confirmation for this important heterocyclic building block.
Introduction: The Assignment Challenge
This compound presents a common yet critical NMR assignment challenge. While the ¹H NMR spectrum appears simple, featuring three singlets and an aromatic proton, definitively distinguishing between the two methyl groups—one attached to the pyrazole nitrogen (N1) and the other to a ring carbon (C4)—is impossible from the 1D proton spectrum alone. This ambiguity can hinder reaction development, patent applications, and regulatory submissions where precise structural characterization is non-negotiable. This guide outlines a systematic, self-validating workflow using 2D NMR spectroscopy to achieve complete and confident assignment.
Q1: I've acquired a standard ¹H and ¹³C NMR. What are the expected signals and why is the initial assignment ambiguous?
A1: Based on established chemical shift ranges for pyrazole derivatives and related functional groups, we can predict the approximate spectral data.[1][2][3] However, this prediction immediately highlights the core problem.
Predicted ¹H and ¹³C NMR Data
| Position | Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment Challenge |
| H3 | Pyrazole CH | ~7.4 - 7.6 | ~138 - 142 | Easily identified as the sole pyrazole ring proton. |
| CHO | Aldehyde CH | ~9.5 - 10.0 | ~185 - 190 | Typically a sharp singlet, highly deshielded.[4] |
| N-CH₃ | N-Methyl | ~3.7 - 4.1 | ~35 - 40 | Singlet, 3H. Ambiguous. |
| C-CH₃ | C-Methyl | ~2.2 - 2.5 | ~10 - 15 | Singlet, 3H. Ambiguous. |
| C4 | Quaternary C | N/A | ~115 - 120 | Carries the C-CH₃ group. |
| C5 | Quaternary C | N/A | ~130 - 135 | Carries the CHO group. |
The primary ambiguity lies with the two methyl singlets in the ¹H NMR spectrum. While we can predict that the N-methyl group will be further downfield due to the direct attachment to the electronegative nitrogen atom, this is not a definitive proof. A robust, evidence-based assignment requires correlation spectroscopy.
Q2: Which 2D NMR experiments are essential for assigning the carbon skeleton and the attached protons?
A2: To resolve the skeletal structure, a combination of HSQC and HMBC experiments is required. These experiments map the correlations between protons and carbons, providing a complete connectivity map of the molecule.[5][6][7]
Causality Behind the Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which proton is directly attached to which carbon. It is the foundational step for linking the proton and carbon spectra. For this molecule, it will correlate the H3 proton to C3, the aldehyde proton to the aldehyde carbon, and the protons of each methyl group to their respective methyl carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). By observing these "long-range" correlations, we can piece the molecular puzzle together.
Logical Workflow for Skeleton Assignment
Caption: Expected HSQC and HMBC correlations for initial assignment.
Experimental Protocol: HMBC Spectroscopy
-
Sample Preparation: Prepare a concentrated sample (10-20 mg) in a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and homogenous.
-
Instrument Setup: On the spectrometer, load a standard HMBC pulse sequence (e.g., hmbcgplpndqf). Tune and match the probe for both ¹H and ¹³C frequencies.
-
Parameter Optimization: The most critical parameter is the long-range coupling constant for the evolution of heteronuclear coupling. Set this value (often denoted as CNST2 or J(C,H)) to 8-10 Hz. This range is optimal for detecting typical ²JCH and ³JCH correlations.[5]
-
Acquisition: Acquire the 2D data. This may take from 30 minutes to several hours, depending on sample concentration and instrument sensitivity.
-
Processing and Analysis: Process the data using appropriate window functions (e.g., sine-bell) in both dimensions. Analyze the cross-peaks to build the connectivity map. For example, the pyrazole proton (H3) should show correlations to the two quaternary carbons, C4 and C5. The protons of the C-methyl group (at C4) will show correlations to C3, C4, and C5.
Q3: The key challenge is distinguishing the N-methyl from the C-methyl. How can I definitively assign them using NMR?
A3: The definitive assignment is achieved by using the Nuclear Overhauser Effect (NOE), which is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[8][9] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most robust method for this.
The Decisive Correlation:
The aldehyde proton (CHO) is sterically locked in proximity to the N-methyl group at the N1 position. Therefore, we expect to see an NOE cross-peak between the aldehyde proton and the N-methyl protons. No such correlation should exist between the aldehyde proton and the more distant C-methyl group at C4. This single, unambiguous correlation solves the assignment problem.
Caption: Decisive NOE spatial correlation for methyl group assignment.
Experimental Protocol: 2D NOESY Spectroscopy
-
Sample Preparation: Use the same high-quality sample from the previous experiments. It is critical to ensure the sample is free of paramagnetic impurities (like dissolved oxygen), which can quench the NOE effect. Degassing the sample (e.g., via three freeze-pump-thaw cycles) is highly recommended for optimal results.
-
Instrument Setup: Load a standard NOESY pulse sequence (e.g., noesygpph).
-
Parameter Optimization: The key parameter is the mixing time (d8) . This is the period during which the NOE transfer occurs. A typical starting point for a small molecule is a mixing time equal to the T₁ relaxation time of the protons of interest (usually 0.5 - 1.5 seconds). You may need to run a quick T₁ inversion-recovery experiment to determine this value accurately.
-
Acquisition: Acquire the 2D NOESY spectrum. This is often a longer experiment than an HMBC.
-
Processing and Analysis: Process the data and look for the key cross-peak correlating the aldehyde proton (~9.8 ppm) with one of the methyl singlets. The methyl group that shows this correlation is definitively the N-methyl group.
Frequently Asked Questions (FAQs)
Q4: I'm seeing solvent-dependent chemical shifts, especially when I switch from CDCl₃ to Benzene-d₆. Why does this happen? This is a well-known phenomenon caused by the Anisotropic Solvent-Induced Shift (ASIS). Aromatic solvents like benzene create a magnetic field that can shield or deshield nearby protons depending on their orientation relative to the benzene ring. Protons on the "positive" side of the molecule (near the electronegative aldehyde oxygen and pyrazole nitrogens) will experience a significant upfield shift. This effect can be used to your advantage to resolve overlapping signals that may be present in other derivatives.[10]
Q5: My aldehyde proton signal is slightly broad. What is the cause? Slight broadening of the aldehyde proton can sometimes be observed due to slow rotation around the C5-CHO single bond on the NMR timescale. At room temperature, the molecule may be undergoing conformational exchange between rotamers, leading to an averaged, slightly broadened signal. Running the experiment at a slightly elevated temperature (e.g., 40-50 °C) can sometimes sharpen this signal by increasing the rate of rotation.
Q6: What are some common mistakes to avoid during these experiments?
-
Poor Shimming: Broad, distorted peaks will obscure correlations and make analysis difficult or impossible. Always ensure the instrument is well-shimmed.
-
Incorrect Concentration: Samples that are too dilute will lead to excessively long experiment times. Samples that are too concentrated can cause peak broadening and viscosity issues.[10]
-
Impure Solvents: Residual water or other protonated solvents can obscure important regions of the spectrum. Use high-purity deuterated solvents.
-
Skipping the NOESY: Relying solely on predicted chemical shifts or HMBC data to assign the methyl groups is not rigorous. The NOESY experiment provides the only definitive, through-space proof.
Summary: A Self-Validating Workflow for Unambiguous Assignment
The following workflow provides a logical and robust path to complete structural confirmation.
Caption: Complete workflow for unambiguous NMR assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. Automatic structure-based NMR methyl resonance assignment in large proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scaling Up 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde Production
Welcome to the technical support center for the production of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into the synthesis and scale-up of this valuable heterocyclic building block. Here, we address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure your success from the lab bench to pilot plant.
Recommended Synthesis Route for Scale-Up: Vilsmeier-Haack Reaction
The most robust and widely adopted method for synthesizing this compound is the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole.[1][2] This reaction is favored for scale-up due to its high regioselectivity, use of readily available and cost-effective reagents, and generally good yields.[3][4]
The core of the reaction involves the in situ formation of the Vilsmeier reagent (chloro-N,N-dimethyl-methyleniminium chloride) from a halomethyleniminium salt, typically generated from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent then attacks the electron-rich pyrazole ring at the C5 position.
Overall Process Workflow
The diagram below outlines the key stages in the production of this compound, from reagent preparation to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?
Answer: Low yields are a common issue, often stemming from one of several factors. The key is to systematically investigate the potential root causes.
-
Cause A: Incomplete Vilsmeier Reagent Formation or Degradation. The Vilsmeier reagent is moisture-sensitive and can degrade at higher temperatures.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The POCl₃ should be added dropwise to the DMF at a low temperature (0-5 °C) to control the exotherm and prevent reagent degradation.[5]
-
-
Cause B: Sub-optimal Reaction Temperature. While the initial reagent formation requires cold conditions, the subsequent formylation step often needs heating to proceed at a reasonable rate. However, excessive temperatures can lead to by-product formation.
-
Solution: After the addition of the pyrazole substrate, slowly warm the reaction mixture and hold it at a moderate temperature (e.g., 60-80 °C).[1] Monitor the reaction progress using an in-process control (IPC) method like TLC or GC to determine the optimal reaction time and temperature.
-
-
Cause C: Inefficient Quenching and Work-up. The product can be lost during the work-up phase, especially if the pH is not carefully controlled or an inappropriate extraction solvent is used.
-
Solution: The quenching step is highly exothermic. Pour the reaction mixture slowly onto crushed ice to dissipate heat.[6] Neutralize the mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) to a pH of 7-8. Extract the product with a suitable solvent like ethyl acetate multiple times to ensure complete recovery.[7]
-
-
Cause D: Purity of Starting Materials. The purity of the 1,4-dimethyl-1H-pyrazole starting material is critical. Impurities can interfere with the reaction.
-
Solution: Verify the purity of your starting material by NMR or GC-MS. If necessary, purify it by distillation before use.
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing significant by-product formation. How can I identify and minimize these impurities?
Answer: By-product formation is often related to reaction conditions and the reactivity of the substrate.
-
Common By-products:
-
Minimization Strategies:
-
Stoichiometry Control: Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can promote side reactions.
-
Temperature and Time Control: As mentioned, avoid excessive temperatures or prolonged reaction times. Use IPC to stop the reaction once the starting material is consumed.
-
Purification: The crude product can often be purified effectively by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water).[7] For persistent impurities, column chromatography on silica gel may be necessary.[10]
-
Q3: The reaction is highly exothermic and difficult to control during scale-up. What are the best practices for thermal management?
Answer: The formation of the Vilsmeier reagent and the subsequent quenching are both highly exothermic and pose a significant safety risk upon scale-up.[11][12] A thermal runaway can occur if the heat generated exceeds the rate of heat removal.[11][13]
-
Best Practices for Thermal Management:
-
Controlled Reagent Addition: On a larger scale, the addition of POCl₃ to DMF must be done at a slow, controlled rate using a dosing pump, ensuring the internal temperature does not exceed a set limit (e.g., 10 °C). This is far more critical than a simple dropwise addition in the lab.[11]
-
Reactor Cooling: Use a reactor with an efficient cooling jacket and a reliable temperature control system. For very fast, highly exothermic reactions, specialized microreactors or flow chemistry setups offer superior heat transfer and safety profiles.[14][15][16]
-
Reverse Addition: Consider a "reverse addition" protocol where the POCl₃ is charged to the reactor and the DMF/substrate mixture is added slowly. This can prevent the accumulation of the unstable Vilsmeier reagent.[12]
-
Dilution: Using an appropriate inert solvent can help moderate the reaction rate and absorb excess heat.[15]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is essential for safe process design.
-
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials? A: For 1,4-dimethyl-1H-pyrazole, purity should be >98%, with minimal moisture content. For DMF, use an anhydrous grade (<0.1% water). POCl₃ should be clear and colorless; discoloration may indicate decomposition.
Q: Can I use a different formylating agent? A: While other formylating agents exist, the Vilsmeier-Haack reaction (POCl₃/DMF) is the most direct, high-yielding, and cost-effective method for this specific substrate.[1][3] Alternative reagents often have lower reactivity or require more complex procedures.
Q: What are the recommended analytical methods for in-process control (IPC) and final product release? A:
-
IPC: Thin Layer Chromatography (TLC) with a mobile phase like 7:3 Hexane:Ethyl Acetate is excellent for monitoring the disappearance of starting material. Gas Chromatography (GC) can provide more quantitative tracking.
-
Final Product QC:
Q: What are the primary safety considerations for this reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching step produces HCl gas and must be performed with care.[5] Always have an appropriate neutralizing agent and spill kit readily available.[20]
Detailed Experimental Protocol (Lab Scale: 10g)
Materials:
-
1,4-Dimethyl-1H-pyrazole (10.0 g, 90.8 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Phosphorus oxychloride (POCl₃) (10.0 mL, 109 mmol, 1.2 equiv)
-
Ethyl Acetate (EtOAc) (300 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add anhydrous DMF (25 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Add POCl₃ (10.0 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes.
-
Formylation: Dissolve 1,4-Dimethyl-1H-pyrazole (10.0 g) in a small amount of DMF and add it to the Vilsmeier reagent solution at 0-5 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 70 °C using an oil bath. Maintain this temperature for 4-6 hours.
-
IPC: Monitor the reaction's progress by TLC (Hexane:EtOAc 7:3) until the starting pyrazole spot is no longer visible.
-
Quench: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood.
-
Neutralization: Carefully neutralize the acidic solution to pH ~8 by the slow addition of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from an ethyl acetate/hexane mixture to yield this compound as a solid.
Quantitative Data Summary
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Projected |
| 1,4-Dimethyl-1H-pyrazole | 10.0 g (90.8 mmol) | 1.0 kg (9.08 mol) |
| POCl₃ (1.2 equiv) | 16.7 g (109 mmol) | 1.67 kg (10.9 mol) |
| DMF | ~30 mL | ~3.0 L |
| Typical Yield | 75-85% | 70-80% |
| Expected Product Mass | ~8.5 - 9.6 g | ~790 - 900 g |
| Purity (Post-Recrystallization) | >99% (by GC) | >99% (by GC/HPLC) |
References
- Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
- Control Strategies For Managing Exothermic Reactions In Flow.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
- An In-depth Technical Guide to the Safe Handling of Highly Reactive Formyl
- Three-component Reaction for Pyrazole Synthesis. Organic Syntheses.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source]
- Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole. 含能材料.
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
- Vilsmeier-Haack Transformations under Non Classical Conditions. [No Source]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
- Pyrazole synthesis. Organic Chemistry Portal.
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC - NIH.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
- Pyrazole-5-carbaldehyde. Sigma-Aldrich.
- Recent Advances in the Synthesis of Pyrazole Deriv
- p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses.
- This compound. Sigma-Aldrich.
- 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PMC - NIH.
- Method for purifying pyrazoles.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
- This compound AldrichCPR. Sigma-Aldrich.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. JOCPR.
- This compound. Sigma-Aldrich.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- This compound. CymitQuimica.
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Preventing degradation of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde during storage
Technical Support Center: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Welcome to the technical support guide for this compound (CAS No. 1171645-70-7). This document provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and quality assessment of this important heterocyclic aldehyde to ensure its stability and integrity in experimental workflows.
Overview of Chemical Stability
This compound is a solid organic compound featuring a pyrazole ring substituted with an aldehyde group.[1] Like many aromatic aldehydes, its reactivity is dominated by the aldehyde functional group (-CHO), which is susceptible to oxidation.[2][3] The primary degradation pathway of concern is the oxidation of the aldehyde to its corresponding carboxylic acid, 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid. This transformation can be initiated by exposure to atmospheric oxygen and accelerated by factors such as light, heat, and the presence of impurities.[2][3]
Proper storage and handling are therefore critical to prevent the slow degradation that can lead to decreased purity, inaccurate reagent quantification, and compromised reaction outcomes.
Recommended Storage Protocols
To ensure the long-term stability and purity of this compound, adherence to the following storage conditions is paramount.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly reduce the kinetic rate of oxidation and other potential degradation reactions.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air with an inert gas minimizes exposure to oxygen, the primary oxidant responsible for converting the aldehyde to a carboxylic acid.[4] |
| Light | Store in Amber or Opaque Vials | Aldehydes can be sensitive to light, which can provide the energy to initiate auto-oxidation.[2][3][5] Amber glass effectively blocks UV and other wavelengths of light.[5] |
| Container | Tightly Sealed, Original Container | A secure seal prevents the ingress of atmospheric oxygen and moisture.[6][7][8] Storing in the original supplier container ensures it is made of non-reactive materials. |
| Moisture | Store in a Dry/Desiccated Environment | The compound should be protected from moisture.[7] While aldehydes are not directly hydrolyzed by water, moisture can facilitate certain degradation pathways. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered by researchers using this compound.
Q1: My solid this compound has developed a slight yellow tint. Is it still usable?
A slight discoloration can be an early indicator of degradation, though it may not always signify a substantial loss of purity. Aldehyde oxidation can sometimes produce colored byproducts. The best course of action is to verify the purity before use. A quick purity check via Thin-Layer Chromatography (TLC) or ¹H NMR is highly recommended. For critical applications, using only a pure, white to off-white solid is advised.
Q2: I suspect my aldehyde has degraded. How can I quickly check its purity before starting my reaction?
A simple and effective method is Thin-Layer Chromatography (TLC). The primary degradation product, 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid, is significantly more polar than the starting aldehyde. This difference in polarity allows for easy separation on a TLC plate. See Section 4.1 for a detailed protocol.
Q3: What is the primary degradation product I should look for, and how would it appear in an NMR spectrum?
The primary degradation product is 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid. In a ¹H NMR spectrum (in CDCl₃), you would observe the disappearance of the characteristic aldehyde proton signal (a singlet typically around δ 9.5-10.5 ppm) and the appearance of a very broad singlet for the carboxylic acid proton (which can be far downfield, δ 10-13 ppm, and is sometimes not observed).
Q4: My reaction yield is consistently lower than expected. Could degradation of the aldehyde be the cause?
Absolutely. If the aldehyde has partially oxidized to the carboxylic acid, the effective molar quantity of the aldehyde in your reaction is lower than calculated. The carboxylic acid will not participate in reactions where the aldehyde is required (e.g., reductive amination, Wittig reactions), thus lowering the yield of your desired product. Always verify the purity of the aldehyde if you experience unexpected results.
Q5: Can I store this compound in a solution for easier handling?
Storing aldehydes in solution is generally not recommended for long periods due to increased molecular mobility and potential solvent-mediated degradation. However, for short-term use, preparing a stock solution can be practical. If you must store it in solution, choose a dry, aprotic solvent like anhydrous Dichloromethane (DCM) or Acetonitrile. It is crucial to store the solution under an inert atmosphere and at a low temperature (2-8°C). Some aldehydes are more stable when diluted in a primary alcohol, as they form hemiacetals, which can be more stable than the neat aldehyde.[9] However, this may interfere with subsequent reactions.
Q6: I need to open and close the container frequently. What is the best practice to minimize degradation?
Frequent opening exposes the compound to air and moisture. The best practice is to create smaller, single-use aliquots. When you receive a new bottle, divide the material into several smaller, inert-gas-flushed amber vials. This minimizes the exposure of the bulk material to the atmosphere. See Section 4.2 for a recommended aliquoting procedure.
Experimental Protocols & Workflows
Protocol: Purity Assessment via Thin-Layer Chromatography (TLC)
This protocol allows for a rapid check of compound integrity by separating the aldehyde from its more polar carboxylic acid degradation product.
-
Sample Preparation : Prepare dilute solutions (~1 mg/mL) of your stored aldehyde and, if available, a pure reference standard in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).
-
TLC Plate : Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Spotting : Using a capillary tube, spot the reference standard and your sample side-by-side on the baseline of the TLC plate.
-
Eluent System : Prepare a mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The polarity can be adjusted to achieve good separation (Rf value of ~0.3-0.5 for the aldehyde).
-
Development : Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization : Remove the plate and visualize the spots under a UV lamp (254 nm). The aldehyde should appear as the main, less polar spot (higher Rf). Any significant degradation will appear as a second spot closer to the baseline (lower Rf), corresponding to the carboxylic acid.
Protocol: Recommended Procedure for Aliquoting
-
Preparation : Work in a low-humidity environment, preferably inside a glove box or under a steady stream of inert gas (Argon or Nitrogen).
-
Vials : Prepare several small, clean, and dry amber glass vials with PTFE-lined screw caps.
-
Transfer : Quickly weigh and transfer the desired amount of this compound into each vial.
-
Inerting : Flush the headspace of each vial with inert gas for 10-15 seconds.
-
Sealing : Immediately and tightly seal each vial.
-
Labeling & Storage : Clearly label each aliquot with the compound name, amount, and date. Store the vials in a refrigerator (2-8°C) according to the guidelines in Section 2 .
Visualized Workflows and Degradation Pathways
Troubleshooting Workflow
This flowchart provides a logical sequence for identifying and addressing suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected aldehyde degradation.
Primary Degradation Pathway
This diagram illustrates the primary oxidative degradation pathway.
Caption: Oxidation of the aldehyde to its corresponding carboxylic acid.
References
-
Asian Journal of Chemistry. (2015, October 5). Oxidation Reaction of 4-Carboxaldehyde-5-amino Pyrazole in Olive Reversed Microemulsions Catalyzed by Phase Transfer Catalyst. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]
-
ResearchGate. (2025, August 9). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]
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-
Organic Syntheses. Procedure for the Synthesis of Pyrazole Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
National Institutes of Health (NIH). (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ResearchGate. Solvent-Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase-TEMPO System. [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]
-
National Institutes of Health (NIH). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. [Link]
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National Institutes of Health (NIH). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]
-
National Institutes of Health (NIH). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
National Institutes of Health (NIH). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
CAS Common Chemistry. 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde. [Link]
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Validation & Comparative
Unambiguous Structural Verification: A Comparative Guide to the Validation of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. An unambiguous structural assignment is therefore not merely a procedural step, but a critical determinant for advancing a compound through the development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural validation of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry.[1] We will focus on the gold standard, single-crystal X-ray crystallography, and contrast its capabilities with other powerful spectroscopic methods.
The Imperative of Structural Certainty
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] For a molecule like this compound, seemingly minor variations in its structure, such as isomerism or tautomerism, could lead to vastly different pharmacological profiles. Therefore, robust and unequivocal structural validation is paramount.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a detailed electron density map, which in turn reveals the exact atomic positions, bond lengths, and bond angles.[2][3]
Experimental Workflow: A Glimpse into the Process
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[4], the methodology for its determination would follow a well-established protocol, similar to that of other pyrazole derivatives.[5][6]
Caption: Workflow for X-ray Crystallographic Structure Determination.
Detailed Experimental Protocol for X-ray Diffraction Analysis:
-
Crystallization: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5][6]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[5]
-
Validation: The final structural model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for geometric reasonability.[7] The resulting structure provides unequivocal proof of the molecular connectivity and stereochemistry.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily accessible information. These methods are indispensable for routine characterization and can provide insights into the molecule's behavior in solution.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Determines the number of different types of protons and their connectivity.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the molecular skeleton.[10]
A detailed NMR analysis of this compound would be expected to show distinct signals for the two methyl groups, the pyrazole ring proton, and the aldehyde proton, with their chemical shifts and coupling patterns providing strong evidence for the proposed structure.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13]
Typical MS Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragments the molecule and analyzes the resulting ions, offering clues about the molecule's substructures.[14]
For this compound (C₆H₈N₂O), HRMS would confirm the elemental composition. The fragmentation pattern in MS/MS could show losses of characteristic fragments, further supporting the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration would be expected around 1670-1700 cm⁻¹.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked, the availability of the sample, and the stage of the research.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles | Connectivity, stereochemistry in solution, dynamic information | Molecular weight, elemental formula, fragmentation pattern | Presence of functional groups |
| Sample Requirement | High-quality single crystal | Soluble sample (mg scale) | Small amount of sample (µg to ng) | Small amount of sample (mg scale) |
| State of Sample | Solid (crystalline) | Solution | Gas phase (ionized) | Solid or liquid |
| Ambiguity | Unambiguous | Can be ambiguous for complex structures | Does not provide stereochemical information | Provides limited structural information |
| Throughput | Low | High | High | High |
Conclusion: An Integrated Approach to Structural Validation
While X-ray crystallography provides the definitive and unambiguous structural determination of this compound, a comprehensive validation strategy should employ a combination of techniques. NMR spectroscopy is indispensable for confirming the structure in solution and for routine characterization. Mass spectrometry provides crucial information on molecular weight and formula, while IR spectroscopy quickly confirms the presence of key functional groups.
For drug development professionals, relying on a single technique can be a risky proposition. An integrated approach, leveraging the strengths of each method, ensures the highest level of confidence in the structural assignment, thereby mitigating risks and paving the way for successful downstream development.
References
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Difference Between NMR and X-Ray Crystallography. (2020-07-22). Pediaa.com. [Link]
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Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]
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Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. [Link]
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Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]
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X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
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NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]
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What are the differences between NMR and x-ray crystallography?. Quora. [Link]
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Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. [Link]
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5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. National Institutes of Health. [Link]
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The Largest Curated Crystal Structure Database. CCDC. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. [Link]
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The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC. [Link]
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5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]
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X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]
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X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
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Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. National Institutes of Health. [Link]
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UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OE. ACS Publications. [Link]
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1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl-. NIST WebBook. [Link]
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1H-pyrazole-4-carbaldehyde. PubChem. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde for Biological Assays
Abstract
The reliability and reproducibility of biological assay data are fundamentally dependent on the purity of the chemical entities under investigation. This guide provides a comprehensive framework for the purity assessment of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in modern drug discovery.[1][2][3] We will move beyond simple percentage values, delving into an orthogonal, multi-technique analytical approach that constitutes a self-validating system. This guide is designed for researchers, scientists, and drug development professionals to establish robust quality control, ensuring that the biological effects observed are unequivocally attributable to the target molecule and not its contaminants.
The Critical Role of Purity in Biological Screening
This compound belongs to the pyrazole class of heterocycles, a scaffold present in numerous FDA-approved drugs and a cornerstone in medicinal chemistry due to its diverse biological activities.[4][5][6] This aldehyde is a versatile intermediate for synthesizing a wide array of more complex molecules for screening in anticancer, anti-inflammatory, and anti-infective assays, among others.[7][8][9]
However, the journey from a synthesized powder to a reliable biological tool is paved with stringent quality control. Impurities, even at trace levels, can have profound and misleading consequences:[10][11]
-
False Positives/Negatives: An impurity might possess its own biological activity, leading to an effect incorrectly attributed to the main compound. Conversely, an impurity could inhibit the activity of the target molecule.[11]
-
Toxicity: Contaminants can exhibit cytotoxicity, masking the true biological effect of the compound of interest or killing the cells in the assay.[12]
-
Poor Reproducibility: Batch-to-batch variation in impurity profiles is a major cause of inconsistent results, undermining the validity of scientific findings.[13]
Therefore, a simple purity percentage on a vendor's specification sheet is insufficient. A rigorous, multi-faceted analytical assessment is not just best practice; it is a scientific necessity.
The Analytical Workflow: An Orthogonal Approach
To achieve a true understanding of a sample's purity, we must employ a series of complementary (orthogonal) analytical techniques. Each method interrogates the sample based on different physicochemical properties, and together they provide a holistic and self-validating purity profile.
Caption: Orthogonal workflow for purity assessment.
This workflow ensures that we not only quantify the main component but also detect and identify potential impurities that might be missed by a single method.
Core Techniques for Purity Determination
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the gold standard for separating and quantifying organic impurities in pharmaceutical analysis.[14][15][16] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Causality: We choose Reversed-Phase HPLC (RP-HPLC) as the primary method because our target molecule is a moderately polar organic compound. A C18 column provides a nonpolar stationary phase, and a polar mobile phase (e.g., water/acetonitrile) allows for excellent separation of the main peak from both more polar and less polar impurities. The UV detector is set to a wavelength where the pyrazole ring has strong absorbance, ensuring high sensitivity.
Experimental Protocol: RP-HPLC Method
-
System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC-UV tells us that an impurity is present and how much relative to the main peak, it doesn't tell us what it is. By coupling the HPLC to a mass spectrometer, we gain molecular weight information for each separated peak, which is crucial for structural elucidation.[14][17][18]
-
Causality: An Electrospray Ionization (ESI) source is chosen because it is a "soft" ionization technique suitable for polar organic molecules, minimizing fragmentation and providing a clear molecular ion peak (e.g., [M+H]⁺). This allows us to confidently assign a molecular weight to even trace-level impurities detected in the HPLC run.[17] This is critical for identifying potential synthesis side-products, such as unreacted starting materials or di-formylated pyrazoles.[19]
Experimental Protocol: LC-MS Analysis
-
LC System: Use the same LC method as described in section 3.1.
-
MS System: Agilent 6120 Single Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Drying Gas Temp: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 50 - 500.
Quantitative NMR (qNMR): The Absolute Standard
Unlike chromatographic methods that provide relative purity (area %), quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity (mass %) of a sample without needing a reference standard of the analyte itself.[20][21] The signal integral is directly proportional to the number of protons, making it an inherently quantitative technique.[22][23][24]
-
Causality: This method is the cornerstone of our self-validating system. It provides an independent, absolute purity value that is not based on UV response factors like HPLC. We choose a high-purity, certified internal standard (e.g., maleic acid) that has sharp singlet peaks in a region of the ¹H NMR spectrum that does not overlap with our analyte's signals. Critically, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified is used to ensure complete magnetization recovery between scans, which is essential for accurate integration.
Caption: Workflow for a qNMR experiment.
qNMR Purity Calculation
The purity of the analyte (Purityₐ) is calculated using the following formula:
Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ
Where:
-
I: Integral value of the peak
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard (from certificate)
-
a: Analyte
-
std: Internal Standard
Fourier-Transform Infrared (FTIR) Spectroscopy: Identity Confirmation
FTIR is a rapid, qualitative technique used to confirm the identity of the compound by identifying its functional groups.[25][26] It serves as a crucial identity check and can reveal gross impurities with different functional groups.
-
Causality: This technique confirms the presence of the key aldehyde carbonyl (C=O) group and the characteristic vibrations of the pyrazole ring.[27][28] A discrepancy in this fingerprint, such as the absence of a strong C=O stretch or the presence of a broad O-H stretch (indicating a hydrated impurity), would immediately flag the sample for further investigation.
Expected Characteristic Peaks for this compound:
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic methyl groups)
-
~2830-2730 cm⁻¹: C-H stretching (aldehyde)
-
~1670-1685 cm⁻¹: C=O stretching (conjugated aldehyde)
-
~1500-1580 cm⁻¹: C=N and C=C stretching (pyrazole ring)
Data Interpretation: A Comparative Case Study
Let's consider two hypothetical batches of this compound to demonstrate the power of this orthogonal approach.
Table 1: Comparative Purity Analysis of Two Batches
| Parameter | Batch A | Batch B | Method Rationale |
| Appearance | White crystalline solid | Off-white powder | Visual inspection can indicate degradation or gross contamination. |
| HPLC Purity (Area %) | 99.2% | 96.5% | Provides relative purity and reveals the number and relative amounts of UV-active impurities. |
| Major Impurity (HPLC) | 0.5% at RRT 1.2 | 2.8% at RRT 0.8 | RRT (Relative Retention Time) helps in tracking impurities across different runs. |
| LC-MS ID of Major Impurity | m/z = 153.1 [M+H]⁺ | m/z = 97.1 [M+H]⁺ | Mass spectrometry identifies the molecular weight of the impurity, aiding in its structural elucidation. |
| Proposed Structure of Impurity | Di-formylated pyrazole | 1-Methyl-1H-pyrazole | The mass of the impurity in Batch A corresponds to an additional formyl group. The mass in Batch B corresponds to a likely starting material. |
| qNMR Purity (Mass %) | 98.9% | 95.8% | Gives an absolute purity value, correcting for differences in UV absorptivity between the analyte and impurities. |
| FTIR Confirmation | Conforms to structure | Conforms, but with minor shoulder peaks | Confirms the identity and functional groups of the bulk material. |
| Recommendation | PASS - Suitable for all biological assays. | FAIL - Unsuitable. High level of starting material impurity could interfere with assays. Requires re-purification. | A holistic decision based on all available data. |
Analysis of the Case Study:
-
Batch A appears to be of high quality. The HPLC and qNMR results are in close agreement, indicating that the main impurity has a similar UV response to the parent compound. The impurity is identified by LC-MS as a process-related side product. At 0.5%, this batch is acceptable for sensitive biological assays.
-
Batch B is problematic. There is a significant discrepancy between the HPLC and qNMR results, suggesting the major impurity has a different UV response. LC-MS identifies this impurity as a likely starting material, which could have its own biological activity. The lower absolute purity confirmed by qNMR makes this batch unreliable for biological screening, and it should be rejected or re-purified.
Alternative Heterocyclic Carbaldehydes
While this compound is a valuable reagent, researchers may also encounter other heterocyclic carbaldehydes in drug discovery.[2][29] The principles and analytical workflows described here are directly applicable to these alternatives, including:
-
Quinoline-3-carbaldehydes: Important scaffolds in medicinal chemistry.[29]
-
Pyrrole-2-carbaldehyde: A key building block for synthesizing compounds with antiviral and anticancer properties.[30]
-
Indole-3-carbaldehyde: A precursor for a vast range of biologically active alkaloids.
Conclusion
The purity assessment of a compound like this compound is not a single measurement but a systematic investigation. By integrating the separation power of HPLC, the identification capabilities of LC-MS, the absolute quantitation of qNMR, and the identity confirmation of FTIR, we create a robust, self-validating system. This orthogonal approach provides the highest level of confidence in the quality of the material, ensuring that subsequent biological data is both accurate and reproducible. For drug discovery professionals, adopting this comprehensive strategy is fundamental to the integrity and success of their research endeavors.
References
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Quantitative NMR Spectroscopy. University of Oxford. [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of Natural Products, 77(3), 613–621. [Link]
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Quantitative analysis using NMR. Journal of Chemical Education. [Link]
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What is qNMR and why is it important?. Mestrelab Resources. [Link]
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Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]
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Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]
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The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. ResearchGate. [Link]
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolve Mass. [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]
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Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. [Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]
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Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]
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Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. BioAgilytix. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society. [Link]
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Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. [Link]
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Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. [Link]
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Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. American Pharmaceutical Review. [Link]
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Toxicology evaluation of impurities during small molecule drug development. ResearchGate. [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules. [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
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Impurity Testing of Biologic Drug Products. BioPharm International. [Link]
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Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
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Impurity Determinations for Biotechnology-Derived Biopharmaceuticals and Related Products. LCGC International. [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors. Bioorganic Chemistry. [Link]
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5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
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A Comparative Analysis of the Reactivity of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole aldehydes serve as versatile building blocks for the synthesis of a myriad of bioactive molecules. Their utility in constructing complex molecular architectures makes a thorough understanding of their reactivity paramount for efficient and predictable synthetic strategies. This guide provides an in-depth comparative analysis of the reactivity of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde against its isomers, namely 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde. This comparison is grounded in established chemical principles and supported by experimental data from the scientific literature.
Introduction to Pyrazole Aldehydes
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The substitution pattern on the pyrazole ring significantly influences its electronic properties and, consequently, the reactivity of appended functional groups. Pyrazole-containing compounds have found widespread applications in medicinal chemistry, being integral components of drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil. The aldehyde functionality on the pyrazole ring is a key handle for a variety of chemical transformations, including nucleophilic additions, condensations, and oxidations, allowing for the facile introduction of diverse molecular fragments.
This guide will focus on the comparative reactivity of three isomeric dimethyl-pyrazole-carbaldehydes:
-
This compound (1)
-
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (2)
-
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (3)
The positioning of the aldehyde group and the methyl substituents on the pyrazole ring dictates the electronic environment of the carbonyl group, which in turn governs its susceptibility to chemical reactions.
Electronic Properties and Spectroscopic Analysis
The reactivity of an aldehyde is intrinsically linked to the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of the heterocyclic ring system to which it is attached. In pyrazole aldehydes, the position of the aldehyde group relative to the two nitrogen atoms and other substituents determines the extent of electronic activation or deactivation.
A key indicator of the electronic environment of the carbonyl group can be found in its spectroscopic data, particularly the 1H and 13C NMR chemical shifts of the aldehyde proton and carbon, respectively. A more downfield chemical shift generally correlates with a more electron-deficient (and thus more reactive) carbonyl group.
| Compound | Aldehyde Proton (1H NMR, δ ppm) | Aldehyde Carbon (13C NMR, δ ppm) |
| This compound (1) | ~9.8-10.0 | ~185-190 |
| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (2) | ~9.7-9.9[1] | ~185-190[1] |
| 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (3) | Not explicitly found, but expected to be in a similar range | Not explicitly found, but expected to be in a similar range |
The electron-withdrawing nature of the "pyridine-like" nitrogen (N2) and the electron-donating nature of the "pyrrole-like" nitrogen (N1) play a crucial role. For this compound (1 ), the aldehyde group is at a position that can be influenced by both nitrogen atoms. The C4 position in 2 is generally considered the most electron-rich position in the pyrazole ring, which might suggest a less electrophilic aldehyde compared to those at C3 or C5.[2]
Comparative Reactivity in Key Transformations
To provide a practical comparison, we will examine the relative reactivity of these aldehydes in three common and important synthetic transformations: the Knoevenagel condensation, the Wittig reaction, and oxidation to the corresponding carboxylic acid.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde. A more electrophilic aldehyde will react faster.
Based on the expected electronic effects, the order of reactivity in a Knoevenagel condensation is predicted to be:
This compound (1) > 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (3) > 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (2)
This prediction is based on the C4 position of the pyrazole ring being the most electron-rich, leading to a less electrophilic aldehyde at that position. The aldehyde at C5 is likely to be more electrophilic due to its proximity to the N1-methyl group and the overall electron distribution in the ring.
Experimental Protocol: Knoevenagel Condensation with Malononitrile [3]
This protocol provides a general method for the Knoevenagel condensation of pyrazole aldehydes.
Knoevenagel Condensation Workflow
Procedure:
-
In a 50 mL round-bottom flask, combine the respective pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Stir the mixture for 3-5 minutes to ensure homogeneity.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Heat the mixture to reflux and stir for the appropriate time (typically 3-20 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with water and dry to obtain the final product.
Expected Outcome: By comparing the reaction times and isolated yields for the three isomers under identical conditions, a quantitative measure of their relative reactivity can be obtained. It is anticipated that this compound will exhibit the shortest reaction time and highest yield.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is another fundamental transformation. The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. A more electrophilic aldehyde will generally react more readily.
The predicted order of reactivity for the Wittig reaction mirrors that of the Knoevenagel condensation:
This compound (1) > 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (3) > 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (2)
Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane [4][5]
This protocol describes a general procedure for the Wittig olefination of pyrazole aldehydes.
Wittig Reaction Workflow
Procedure:
-
Dissolve the pyrazole aldehyde (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring its progress by TLC.
-
Once the reaction is complete, evaporate the dichloromethane under a stream of nitrogen.
-
Dissolve the residue in a minimal amount of 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the solid triphenylphosphine oxide.
-
Evaporate the solvent from the filtrate and purify the crude product by column chromatography.
Expected Outcome: A comparison of the reaction times and yields for the three isomers will provide a clear indication of their relative reactivity towards the Wittig reagent. It is expected that this compound will show the highest conversion rate.
Oxidation to Carboxylic Acid
The oxidation of an aldehyde to a carboxylic acid is a common transformation. The ease of oxidation can also be influenced by the electronic nature of the aldehyde. While a more electron-rich aldehyde might be more susceptible to certain oxidizing agents, the overall reaction kinetics can be complex. However, for many common oxidants, a more electrophilic aldehyde may still react favorably.
The predicted order of reactivity for oxidation is likely to be similar to the previous reactions:
This compound (1) > 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (3) > 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (2)
Experimental Protocol: Oxidation to Carboxylic Acid using Potassium Permanganate [6]
This protocol outlines a general method for the oxidation of pyrazole aldehydes.
Oxidation Workflow
Procedure:
-
Dissolve the pyrazole aldehyde in a mixture of acetone and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO4) in water dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the purple color disappears.
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by recrystallization or column chromatography.
Expected Outcome: By monitoring the reaction progress for each isomer, a qualitative and potentially quantitative assessment of their relative oxidation rates can be made. It is hypothesized that this compound will be oxidized most readily.
Summary of Comparative Reactivity
The following table summarizes the predicted relative reactivity of the three isomeric dimethyl-pyrazole-carbaldehydes in the discussed reactions.
| Reaction | Predicted Reactivity Order | Rationale |
| Knoevenagel Condensation | 1 > 3 > 2 | Based on the higher electrophilicity of the aldehyde at C5 and C3 compared to the electron-rich C4 position. |
| Wittig Reaction | 1 > 3 > 2 | Driven by the nucleophilic attack of the ylide on the most electrophilic carbonyl carbon. |
| Oxidation | 1 > 3 > 2 | A more electron-deficient aldehyde is generally more susceptible to oxidation. |
Conclusion
The reactivity of dimethyl-pyrazole-carbaldehydes is subtly but significantly influenced by the position of the aldehyde and methyl groups on the pyrazole ring. Based on fundamental electronic principles, This compound (1) is predicted to be the most reactive of the three isomers towards nucleophilic attack due to the increased electrophilicity of its carbonyl carbon. Conversely, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (2) is expected to be the least reactive, owing to the electron-rich nature of the C4 position of the pyrazole ring.
This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. For definitive quantitative comparisons, it is recommended that researchers perform side-by-side experiments under identical conditions as outlined in the provided protocols. Such data will be invaluable for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel pyrazole-based compounds.
References
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A Senior Application Scientist's Guide to Confirming the Identity of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde Reaction Products
For researchers and drug development professionals, 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde is a valuable heterocyclic building block. Its aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds. However, the successful synthesis of novel derivatives is contingent upon the unambiguous confirmation of the reaction products' identities. This guide provides an in-depth comparison of the analytical signatures of products derived from three common reaction pathways of this compound: reductive amination, reduction to an alcohol, and Knoevenagel condensation. We will explore the causality behind experimental choices and provide a framework for interpreting the resulting analytical data.
The Imperative of Product Validation
In any synthetic workflow, assuming a reaction has proceeded as expected without rigorous analytical confirmation is a significant pitfall. Side reactions, incomplete conversions, or unexpected rearrangements can lead to the wrong compound being carried forward, wasting valuable time and resources, particularly in a drug discovery pipeline. A multi-faceted analytical approach is not just good practice; it is a cornerstone of scientific integrity. The choice of analytical techniques is dictated by the specific transformation and the expected changes in the molecule's structure and functional groups.
Comparative Analysis of Key Reactions
To illustrate the process of product confirmation, we will consider three distinct and widely applicable reactions starting from this compound.
Workflow for the Synthesis and Analysis of this compound Derivatives
Caption: General workflow from starting material to products and their analytical confirmation.
Experimental Protocols and Expected Data
The following sections provide detailed experimental protocols for each reaction type and a comparative analysis of the expected spectroscopic data. This data is representative and serves to highlight the key differences a researcher should look for.
Reductive Amination: Synthesis of a Secondary Amine (Product A)
Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of an imine (a Schiff base), which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred over a two-step process to minimize the handling of the potentially unstable imine intermediate.[1]
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in 10 mL of dichloroethane, add aniline (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction: Synthesis of a Primary Alcohol (Product B)
The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high chemoselectivity for aldehydes and ketones.[2][3][4][5][6]
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in 10 mL of methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Knoevenagel Condensation: Synthesis of a Substituted Alkene (Product C)
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base like piperidine.[7]
Experimental Protocol:
-
In a flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature for 4-6 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Comparative Spectroscopic Data Analysis
The most crucial step is the detailed analysis of spectroscopic data to confirm the formation of the desired product. The following tables summarize the expected key changes in ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for the starting material and the three products.
Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Proton Assignment | Starting Aldehyde | Product A (Amine) | Product B (Alcohol) | Product C (Alkene) | Rationale for Change |
| Aldehyde/Methine H | ~9.8 (s, 1H) | Disappeared | Disappeared | ~7.5 (s, 1H) | The aldehyde proton is highly deshielded. It is replaced by a benzylic CH₂ in Product A, a hydroxymethyl CH₂ in B, and a vinylic CH in C. |
| Methylene (CH₂) | N/A | ~4.5 (d, 2H) | ~4.7 (s, 2H) | N/A | Appearance of a new methylene signal. In Product A, it's a doublet due to coupling with the N-H proton. In B, it's a singlet (or a doublet if coupled to the OH proton). |
| N-H / O-H | N/A | ~4.0 (t, 1H, broad) | ~2.5 (t, 1H, broad) | N/A | Appearance of a broad, exchangeable signal for the N-H or O-H proton. |
| Pyrazole H-3 | ~7.5 (s, 1H) | ~7.4 (s, 1H) | ~7.5 (s, 1H) | ~7.6 (s, 1H) | The chemical environment of the pyrazole ring protons remains relatively unchanged. |
| Pyrazole N-CH₃ | ~3.8 (s, 3H) | ~3.7 (s, 3H) | ~3.8 (s, 3H) | ~3.9 (s, 3H) | Minimal change expected for the methyl groups on the pyrazole ring. |
| Pyrazole C-CH₃ | ~2.4 (s, 3H) | ~2.3 (s, 3H) | ~2.4 (s, 3H) | ~2.5 (s, 3H) | Minimal change expected for the methyl groups on the pyrazole ring. |
Table 2: Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
| Carbon Assignment | Starting Aldehyde | Product A (Amine) | Product B (Alcohol) | Product C (Alkene) | Rationale for Change |
| Carbonyl/Vinylic C | ~185.0 (C=O) | Disappeared | Disappeared | ~150.0 (=CH) | The disappearance of the aldehyde carbonyl carbon is a key indicator. It is replaced by signals for the new functional groups. |
| Methylene C | N/A | ~48.0 (CH₂-N) | ~58.0 (CH₂-O) | N/A | Appearance of a new signal in the aliphatic region for the newly formed methylene carbon. |
| Pyrazole C-5 | ~140.0 | ~145.0 | ~142.0 | ~138.0 | The carbon attached to the new functional group will experience a shift in its chemical environment. |
| Cyano C | N/A | N/A | N/A | ~115.0 (2x CN) | Appearance of characteristic signals for the nitrile carbons in Product C. |
Table 3: Comparative FTIR Data (ν, cm⁻¹)
| Functional Group | Starting Aldehyde | Product A (Amine) | Product B (Alcohol) | Product C (Alkene) | Rationale for Change |
| C=O Stretch | ~1680 (strong) | Absent | Absent | Absent | The disappearance of the strong carbonyl stretch is a definitive marker of a successful reaction. |
| N-H Stretch | Absent | ~3350 (medium, broad) | Absent | Absent | Appearance of a characteristic N-H stretching band. |
| O-H Stretch | Absent | Absent | ~3400 (strong, broad) | Absent | Appearance of a strong, broad O-H band, indicative of hydrogen bonding. |
| C≡N Stretch | Absent | Absent | Absent | ~2220 (strong) | Appearance of a sharp, strong nitrile stretch is a clear indicator of Product C. |
| C=C Stretch (Alkene) | Absent | Absent | Absent | ~1600 (medium) | Appearance of a C=C stretching vibration for the newly formed double bond. |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | Starting Aldehyde | Product A (Amine) | Product B (Alcohol) | Product C (Alkene) | Rationale for Change |
| Molecular Ion [M]⁺ | 124.14 | 201.28 | 126.16 | 172.19 | The molecular weight of the product will correspond to the expected addition of the reacting moieties. |
| Key Fragments | Loss of -CHO (m/z 95) | Loss of phenyl (m/z 124) | Loss of -CH₂OH (m/z 95) | Retro-Diels-Alder type fragmentations of the pyrazole ring. | Fragmentation patterns are unique to the structure and can help confirm the identity.[8][9][10][11] |
Interpreting the Data: A Logical Workflow
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Cross-Validation of Analytical Methods for 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde: A Comparative Guide
In the landscape of pharmaceutical development, the purity, stability, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2][3][4] Rigorous analytical testing is essential to ensure the identity, strength, and purity of this critical intermediate. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of this compound, with a focus on the cross-validation of these methods to ensure data integrity and regulatory compliance. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and specificity for the separation and quantification of a wide range of compounds.[9][10][11] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.
Rationale for Method Development
The selection of the stationary phase, mobile phase, and detector is critical for developing a robust HPLC method. A C18 column is a versatile and widely used stationary phase that provides excellent retention for moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve the desired retention and peak shape. In this proposed method, a phosphate buffer is used to control the pH and minimize peak tailing, while acetonitrile is the organic modifier of choice due to its low viscosity and UV transparency. UV detection is suitable as the pyrazole ring and the carbaldehyde group are chromophores that absorb in the UV region.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL solution.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Proposed Validation Parameters for HPLC Method
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in method parameters |
Gas Chromatography (GC): An Alternative for Volatile Compounds
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13] Given that this compound is a relatively small molecule, it is expected to have sufficient volatility for GC analysis, making it a viable alternative to HPLC.
Rationale for Method Development
The choice of a capillary column with a suitable stationary phase is crucial for achieving good separation in GC. A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point for a compound with the polarity of this compound. A temperature gradient is employed to ensure the elution of the analyte in a reasonable time with good peak shape. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity.
Experimental Protocol: GC Method
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 min
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of methylene chloride to obtain a 1 mg/mL solution.
GC Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Proposed Validation Parameters for GC Method
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in method parameters |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and confirmation of organic molecules.[14][15][16] For this compound, ¹H and ¹³C NMR are essential for verifying the molecular structure and assessing purity.
Rationale for NMR Analysis
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment. Together, these techniques can provide an unambiguous confirmation of the structure of this compound. Quantitative NMR (qNMR) can also be used for accurate purity assessment against a certified reference standard.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Other experiments such as DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
NMR Workflow Diagram
Caption: Workflow for the NMR analysis of this compound.
Comparison of Analytical Methods
| Feature | HPLC | GC | NMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear spin transitions in a magnetic field |
| Primary Application | Purity, Assay, Stability | Purity, Residual Solvents | Structural Elucidation, Purity |
| Sample Volatility | Not required | Required | Not required |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (mg to µg) |
| Quantification | Excellent | Excellent | Good (with qNMR) |
| Throughput | High | High | Low |
| Advantages | Versatile, robust, widely applicable | High resolution for volatile compounds | Unambiguous structural information |
| Limitations | Higher solvent consumption | Limited to thermally stable and volatile compounds | Lower sensitivity, higher equipment cost |
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably.[5] This is crucial when, for example, a method is transferred between laboratories or when a new method is intended to replace an existing one. For this compound, cross-validating the HPLC and GC methods for assay and purity would provide a high degree of confidence in the analytical data.
Experimental Protocol: Cross-Validation
-
Select a set of at least three batches of this compound with varying purity levels (if available).
-
Analyze each batch in triplicate using both the validated HPLC and the validated GC methods.
-
Compare the results for assay and purity obtained from both methods.
-
Perform statistical analysis (e.g., t-test or equivalence testing) to determine if there is a statistically significant difference between the results from the two methods. The results should fall within a pre-defined acceptance criterion (e.g., ± 2.0%).
Cross-Validation Logic Diagram
Caption: Logic diagram for the cross-validation of HPLC and GC methods.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. HPLC and GC are both excellent choices for quantitative analysis, offering high sensitivity and throughput. NMR spectroscopy, while less suited for routine high-throughput screening, is indispensable for definitive structural confirmation.
For robust quality control, a combination of these techniques is recommended. HPLC or GC should be used for routine purity and assay testing, while NMR should be employed for the initial structural verification of reference standards and for investigating any out-of-specification results. Cross-validating the primary quantitative methods (HPLC and GC) ensures the consistency and reliability of the analytical data, which is a critical component of a comprehensive quality system in the pharmaceutical industry.
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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PharmTech. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
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Journal of Chemical Research. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]
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Journal of the Chemical Society of Pakistan. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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National Institute of Standards and Technology. 1H-Pyrazole. [Link]
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Magnetic Resonance in Chemistry. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]
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ACS Omega. UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OES and Analytical Applications. [Link]
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ACS Omega. Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. [Link]
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ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
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National Institutes of Health. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Journal of Chemical Sciences. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]
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ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
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ResearchGate. (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]
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PubMed. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
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A Comparative Benchmarking of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde Derivatives: Biological Activity and Structure-Activity Relationships
In the landscape of medicinal chemistry, pyrazole-based scaffolds represent a cornerstone for the development of novel therapeutic agents. Their inherent structural features and synthetic tractability have led to a broad spectrum of biologically active molecules. This guide provides a comparative analysis of the biological activities of derivatives of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, offering insights into their therapeutic potential across antimicrobial, anticancer, and anti-inflammatory applications. By examining the structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the necessary data to inform future discovery and optimization efforts. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological properties, making them a fertile ground for investigation.[1][2][3]
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in the synthesis of compounds with diverse biological functions.[1][3][4] The substitution pattern on this core structure profoundly influences the pharmacological profile of the resulting derivatives. The this compound framework, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties. Our comparative study focuses on derivatives where modifications at the carbaldehyde group lead to significant variations in biological outcomes.
Comparative Analysis of Biological Activities
This section delves into a side-by-side comparison of the antimicrobial, anticancer, and anti-inflammatory activities of various this compound derivatives. The discussion is grounded in experimental data from multiple studies, highlighting key structure-activity relationships.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Pyrazole derivatives have long been recognized for their potent antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][5][6][7] The introduction of different substituents on the pyrazole core can modulate this activity.
Structure-Activity Relationship Insights:
-
Thiosemicarbazone Derivatives: Condensation of the 5-carbaldehyde group with thiosemicarbazide and its analogs often yields compounds with significant antimicrobial efficacy. The sulfur and additional nitrogen atoms in the thiosemicarbazone moiety appear to be crucial for interacting with microbial targets.
-
Hydrazone Derivatives: The formation of hydrazones by reacting the carbaldehyde with various hydrazides is another effective strategy. The nature of the substituent on the hydrazide part plays a key role; for instance, the presence of halogenated phenyl rings can enhance antibacterial and antifungal activities.[8]
-
Chalcone-like Derivatives: The synthesis of pyrazole-containing chalcones and their subsequent cyclization can lead to pyrazoline derivatives with notable antimicrobial effects.[1][7]
Comparative Data Summary:
| Derivative Class | Target Organisms | Key Structural Features for Activity | Reported MIC Range (µg/mL) |
| Thiosemicarbazones | S. aureus, E. coli, C. albicans | N-substituted thiourea group | 8 - 64 |
| Hydrazones | Gram-positive & Gram-negative bacteria | Halogenated aromatic rings | 16 - 128 |
| Pyrazolyl-thiadiazines | Bacteria and Fungi | Fused heterocyclic ring system | 2.9 - 125[8] |
Anticancer Activity: Targeting Proliferative Pathways
The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have emerged as promising candidates.[9][10][11] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways.
Structure-Activity Relationship Insights:
-
Carboxamide Derivatives: Conversion of the 5-carbaldehyde to a 5-carboxamide moiety and subsequent N-alkylation or N-arylation can lead to potent cytotoxic agents. The substituents on the amide nitrogen are critical for activity, with bulky aromatic groups often showing enhanced efficacy against various cancer cell lines.[10][11]
-
Inhibition of Kinases: Several pyrazole derivatives have been shown to inhibit protein kinases, such as PI3K, EGFR, and VEGFR-2, which are crucial for cancer cell proliferation and survival.[9] For instance, certain pyrazole carbaldehyde derivatives have demonstrated potent inhibitory activity against PI3 kinase, with IC50 values in the sub-micromolar range against breast cancer cells.[9]
-
Induction of Apoptosis: Many cytotoxic pyrazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.
Comparative Data Summary:
| Derivative Class | Cancer Cell Line | Mechanism of Action | Reported IC50 (µM) |
| Pyrazole-5-carboxamides | MCF-7, HepG2, A549 | Cytotoxicity | 1.5 - 25[10][11] |
| Pyrazole-containing Indoles | HCT116, MCF7 | CDK2 Inhibition | < 23.7[9] |
| Selanyl-1H-pyrazoles | HepG2 | EGFR and VEGFR-2 Inhibition | 13.85 - 15.98[9] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Structure-Activity Relationship Insights:
-
Carbaldehyde and Carboxylic Acid Derivatives: Derivatives containing a carbaldehyde or a carboxylic acid group at the 5-position of the pyrazole ring have shown significant anti-inflammatory effects in animal models.[14][15] The carbaldehyde group can be a key pharmacophore for interaction with the active site of COX enzymes.
-
Lipoxygenase Inhibition: Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another important enzyme in the inflammatory pathway, suggesting a dual mechanism of action.[4][13]
Comparative Data Summary:
| Derivative Class | In Vivo Model | Key Structural Features for Activity | Reported Inhibition of Edema (%) |
| Pyrazole-5-carbaldehydes | Carrageenan-induced rat paw edema | Phenyl and substituted aryl groups | 50 - 75[14][15] |
| Pyrazoline Derivatives | Carrageenan-induced paw edema | Substituted phenyl rings at positions 3 and 5 | 65 - 80[13] |
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of the findings presented, this section outlines standardized experimental protocols for assessing the biological activities of this compound derivatives.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Step-by-Step Protocol:
-
Synthesis: The this compound is reacted with the appropriate reagents under optimized conditions (e.g., solvent, temperature, catalyst) to yield the desired derivative.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.
Step-by-Step Protocol:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
Caption: Workflow for assessing the in vitro cytotoxicity of pyrazole derivatives using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Caption: Workflow for evaluating the in vivo anti-inflammatory activity of pyrazole derivatives.
Step-by-Step Protocol:
-
Animal Preparation: Wistar rats are grouped and fasted overnight.
-
Compound Administration: The test compounds, a standard drug (e.g., diclofenac), and a vehicle control are administered orally.
-
Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with a wide array of biological activities. This comparative guide has highlighted the significant influence of structural modifications on their antimicrobial, anticancer, and anti-inflammatory properties. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective therapeutic agents.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.
-
Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties to achieve synergistic effects.
By leveraging the insights from this comparative study, the scientific community can accelerate the development of novel pyrazole-based drugs to address unmet medical needs.
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Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved from [Link]
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Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). ACS Publications. Retrieved from [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. (2017). ResearchGate. Retrieved from [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. Retrieved from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer Link. Retrieved from [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). Springer. Retrieved from [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde: Benchmarking Direct Formylation Against Alternative Routes
Introduction
1,4-Dimethyl-1H-pyrazole-5-carbaldehyde is a key heterocyclic building block in the landscape of modern organic synthesis. Its bifunctional nature, featuring a nucleophilic pyrazole core and an electrophilic aldehyde group, renders it an invaluable intermediate for constructing complex molecular architectures. This scaffold is prevalent in medicinal chemistry, contributing to the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. Furthermore, its derivatives are explored in materials science for applications in agrochemicals and functional dyes.[1]
The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are paramount for its practical application in research and development. This guide provides an in-depth, objective comparison of the benchmark synthetic method—the Vilsmeier-Haack formylation—against a viable, multi-step alternative involving functional group manipulation. We will dissect each pathway, presenting detailed experimental protocols, quantitative data, and field-proven insights to empower researchers in selecting the optimal strategy for their specific needs.
Benchmark Route 1: Vilsmeier-Haack Formylation of 1,4-Dimethyl-1H-pyrazole
The Vilsmeier-Haack (V-H) reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] For N-substituted pyrazoles, which are π-excessive systems, this electrophilic aromatic substitution typically occurs with high regioselectivity at the C4 position.[4] However, if the C4 position is blocked, as in our substrate 1,4-dimethyl-1H-pyrazole, the formylation is directed to the C5 position, providing a direct and efficient route to the target aldehyde.
Causality Behind Experimental Choices: The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyleniminium salt (often called the Vilsmeier-Haack reagent), from the interaction of a substituted formamide like N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] This electrophilic species is then attacked by the electron-rich pyrazole ring. The choice of DMF as both solvent and reagent is economical and efficient. POCl₃ is a potent activating agent, ensuring the formation of the electrophile under relatively mild conditions. The aqueous workup with a base is critical to hydrolyze the resulting iminium intermediate to the final aldehyde and to neutralize the acidic reaction mixture.
Workflow Diagram: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 1,4-dimethyl-1H-pyrazole.
Detailed Experimental Protocol
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1,4-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (approx. 10 volumes).
-
Neutralization: Slowly neutralize the acidic solution by adding a cold 2 M sodium hydroxide (NaOH) solution until the pH reaches 7-8. This step should be performed in an ice bath as it is highly exothermic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure this compound.[1]
Alternative Route 2: Oxidation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol
An alternative strategy avoids the direct, and sometimes harsh, C-H activation of the Vilsmeier-Haack reaction. This route relies on the well-established transformation of a primary alcohol to an aldehyde. It is a two-step process starting from the same pyrazole precursor, involving an initial hydroxymethylation followed by a mild oxidation. This pathway offers a distinct advantage when dealing with substrates bearing functional groups sensitive to the strongly acidic and dehydrating conditions of the V-H reaction.
Causality Behind Experimental Choices:
-
Step A (Hydroxymethylation): This step requires the selective deprotonation of the C5 position. n-Butyllithium (n-BuLi) is a strong base capable of deprotonating the pyrazole ring. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control. Dry paraformaldehyde is used as the electrophilic source of the hydroxymethyl group.
-
Step B (Oxidation): The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a reliable and mild reagent for this transformation. Dichloromethane (DCM) is an excellent solvent as it is inert to the oxidizing agent and solubilizes the alcohol precursor. The use of a silica gel plug during filtration helps to remove the chromium byproducts.
Workflow Diagram: Hydroxymethylation-Oxidation Sequence
Caption: Two-step alternative route via hydroxymethylation and subsequent oxidation.
Detailed Experimental Protocol
Step A: Synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes) and 1,4-dimethyl-1H-pyrazole (1 equivalent).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise over 30 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Hydroxymethylation: Add dry paraformaldehyde (1.5 equivalents) in one portion. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 5 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude alcohol by column chromatography on silica gel.
Step B: Oxidation to this compound
-
Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM, 10 volumes).
-
Oxidation: Add a solution of (1,4-dimethyl-1H-pyrazol-5-yl)methanol (1 equivalent) in DCM dropwise to the PCC suspension. Stir the mixture at room temperature for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts, washing the plug with additional ether.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target aldehyde. Further purification by column chromatography may be performed if necessary.
Performance Benchmark: A Head-to-Head Comparison
The choice between these two distinct synthetic strategies depends on a multitude of factors, from reagent availability and cost to the specific requirements of scale and purity. The following table provides a quantitative summary to guide this decision-making process.
| Metric | Route 1: Vilsmeier-Haack | Route 2: Hydroxymethylation-Oxidation | Rationale & Field Insights |
| Overall Yield | 75-85% (Typical) | 60-70% (Over two steps) | The V-H reaction is a direct C-H activation and is generally more atom-economical, leading to higher overall yields in a single transformation. |
| Number of Steps | 1 | 2 | The single-step nature of the V-H reaction significantly simplifies the workflow and reduces processing time and resource consumption. |
| Reagent Hazards | POCl₃ (corrosive, water-reactive), DMF (toxic) | n-BuLi (pyrophoric), PCC (toxic, carcinogen), DCM (carcinogen) | Both routes involve hazardous materials requiring careful handling in a fume hood. The pyrophoric nature of n-BuLi in Route 2 necessitates stringent anhydrous conditions. |
| Reaction Conditions | 0 °C to 90 °C | -78 °C to Room Temperature | Route 2 requires cryogenic temperatures for the lithiation step, which can be a logistical challenge for large-scale synthesis. |
| Scalability | Readily scalable | Challenging due to cryogenic conditions and chromatography of the intermediate alcohol. | The V-H reaction is frequently used in industrial settings. Managing large-scale cryogenic reactions and multiple chromatographic purifications for Route 2 can be complex and costly. |
| Cost-Effectiveness | High (POCl₃, DMF are bulk chemicals) | Moderate to Low (n-BuLi and PCC are more expensive specialty reagents) | The low cost of reagents for the Vilsmeier-Haack reaction makes it the more economically viable option for large quantities. |
| Substrate Compatibility | Sensitive to strong acids/dehydrating agents | Tolerates acid-sensitive groups but not compatible with groups reactive to strong bases (n-BuLi) or oxidants. | Route 2 is advantageous for substrates with functional groups that might degrade or rearrange under the acidic conditions of the V-H reaction. |
Logical Relationship Diagram
Caption: Decision-making flowchart for selecting the optimal synthetic route.
Conclusion and Recommendations
For the direct and efficient synthesis of this compound from its parent heterocycle, the Vilsmeier-Haack formylation stands as the superior benchmark route . Its single-step procedure, high typical yields, cost-effectiveness, and proven scalability make it the method of choice for routine laboratory synthesis and large-scale production.
The alternative two-step oxidation route , while synthetically sound, is generally less efficient and more resource-intensive. However, it represents a crucial strategic alternative in specific research contexts. This route should be considered when the pyrazole core is part of a larger, more complex molecule containing functional groups that are incompatible with the harsh, acidic conditions of the Vilsmeier-Haack reaction. Its value lies not in its efficiency for producing the title compound itself, but in its orthogonal chemical compatibility, offering a milder pathway for the late-stage functionalization of sensitive substrates.
Ultimately, the selection of a synthetic route is a balance of efficiency, cost, safety, and the specific chemical environment of the target molecule. This guide provides the foundational data and rationale to make an informed, expert decision.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 138-153. [Link]
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Chauhan, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27461. [Link]
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Wikipedia. (2023). Formylation. Retrieved from [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
-
El-Mekabaty, A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 15(3). Retrieved from [Link]
-
Zhang, L., et al. (2007). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
For Immediate Release
As a trusted partner in research and development, we recognize that the lifecycle of a chemical reagent extends beyond its application in the laboratory. The safe and compliant disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory adherence. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Based on available data for this compound, it is classified as Acute Toxicity, Oral, Category 4 , with the hazard statement H302: Harmful if swallowed.[1] The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause skin and eye irritation, and may be a skin sensitizer.[1] Given the pyrazole and aldehyde functional groups, it is prudent to treat this compound as hazardous waste. Pyrazole derivatives are known for their diverse pharmacological activities and should be handled with care to avoid environmental contamination.[2]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | Not readily available | N/A |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to guide laboratory personnel through a safe and compliant disposal process.
Caption: Disposal workflow for this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is mandatory to wear appropriate PPE to minimize the risk of exposure. This includes:
-
Safety Goggles: To protect the eyes from splashes or dust.
-
Lab Coat: To protect skin and clothing from contamination.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Unused or expired solid this compound, as well as contaminated materials like weighing paper, spatulas, and empty stock containers, should be collected in a designated hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[3][4]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof container designated for liquid hazardous waste. Do not mix this waste with other incompatible waste streams.
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safe handling. The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2][3]
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[3][4]
Final Disposal
The final disposal of hazardous waste must be conducted by a licensed and qualified hazardous waste management company.
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the primary resource for guidance on specific institutional procedures and for arranging the pickup of hazardous waste.[2] They will ensure that the disposal process complies with all local, state, and federal regulations.
-
Professional Disposal: The EHS office will coordinate with a licensed contractor for the transportation and final disposal of the chemical waste. The most probable disposal method for this type of compound is incineration . High-temperature incineration can effectively destroy organic compounds, including nitrogen-containing heterocycles, converting them into less harmful substances like carbon dioxide, water, and nitrogen oxides.[5]
Potential On-Site Treatment Considerations (with Caution)
While professional disposal is the recommended and most compliant method, in some instances, on-site chemical neutralization may be considered for dilute aqueous solutions of aldehydes. However, this should only be performed with the explicit approval and guidance of your institution's EHS department .
Several chemical methods exist for the neutralization of aldehyde-containing waste, primarily focused on formaldehyde and glutaraldehyde. These methods typically involve the use of reducing agents or other chemicals to convert the aldehyde to a non-hazardous substance.[1][2][3][4][6]
Table 2: Potential Aldehyde Neutralization Reagents
| Reagent | Principle of Action | Considerations |
| Sodium Pyrosulfite | Reacts with aldehydes to form non-toxic substances.[3] | Effectiveness on pyrazole-based aldehydes is not specifically documented. Requires verification of complete neutralization. |
| Commercial Neutralizers (e.g., Form-ZERO™, Aldex®) | Proprietary blends of chemicals that neutralize and sometimes polymerize aldehydes, rendering them non-hazardous.[4][6] | Product-specific instructions must be followed. Efficacy on this specific compound is not guaranteed. |
It is crucial to reiterate that attempting to neutralize this compound without a validated protocol and EHS approval is strongly discouraged. Improper neutralization can lead to incomplete reactions, the generation of other hazardous byproducts, and non-compliant disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and the laboratory's safety officer.
-
Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting the cleaning materials for disposal as hazardous waste.
Regulatory Framework
The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for laboratory safety, including the management of chemical waste.[7][8] It is imperative that all disposal activities adhere to these federal regulations, as well as any more stringent state and local requirements.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a shared responsibility. By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal protocols.
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link])
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde, serves as a valuable building block in synthetic chemistry. However, its safe manipulation demands a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both operator safety and experimental integrity. Our approach is grounded in established safety protocols and a causal understanding of chemical risk management.
Hazard Profile: Understanding the "Why" Behind the PPE
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram, indicating it is an irritant and has lower-level acute toxicity.[1]
Key hazard statements include:
-
H302: Harmful if swallowed. [1] This dictates that ingestion pathways must be strictly controlled.
-
H315: Causes skin irritation. [2] Inferred from structurally similar pyrazole aldehydes, direct skin contact must be prevented.
-
H319: Causes serious eye irritation. [2] Also inferred from similar compounds, this necessitates robust eye protection.
-
H335: May cause respiratory irritation. [2] As the compound is a solid, inhalation of dust or powder is a primary concern, especially during weighing and transfer operations.
Furthermore, the compound is classified as WGK 3, indicating it is severely hazardous to water, which has significant implications for spill cleanup and waste disposal.[1] This profile mandates a multi-layered PPE approach to shield against dermal, ocular, respiratory, and ingestion risks.
Core PPE Requirements: A Multi-Barrier System
Effective protection is not about a single piece of equipment but an integrated system. The following table outlines the minimum required PPE for handling this compound in various common laboratory scenarios.
| Operational Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Double-gloving with nitrile gloves | Chemical splash goggles and face shield | Flame-resistant lab coat, fully buttoned | N95 respirator (or higher) if not in a ventilated enclosure |
| Handling Solutions (Dilute) | Chemical-resistant nitrile gloves | Chemical splash goggles | Flame-resistant lab coat | Not required if handled within a certified chemical fume hood |
| Large-Scale Operations (>50g) | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a flame-resistant lab coat | Required; determined by risk assessment (e.g., PAPR) |
| Spill Cleanup | Heavy-duty chemical-resistant gloves | Chemical splash goggles and face shield | Disposable chemical-resistant coveralls (e.g., Tyvek) | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical-resistant nitrile gloves | Chemical splash goggles | Flame-resistant lab coat | Not typically required if handling sealed containers |
Procedural Deep Dive: From Donning to Disposal
Engineering Controls: Your First Line of Defense
PPE is the last line of defense. All handling of this compound, especially the solid form, should occur within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[4][5]
Step-by-Step PPE Protocol for Routine Handling
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[6] Tie back long hair.
-
Donning - Body and Eye Protection: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[6] Next, don chemical splash goggles that meet ANSI Z87.1 standards.[6]
-
Donning - Hand Protection: Inspect nitrile gloves for any signs of degradation or punctures before use.[7] Don the gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal. For weighing operations, consider double-gloving.
-
Handling the Chemical: Perform all manipulations within the fume hood. Avoid creating dust. If you must handle the material on an open bench (not recommended), an N95 respirator is mandatory to prevent respiratory irritation.[2]
-
Doffing and Decontamination: After handling, remove gloves using a technique that avoids touching the outer surface with bare skin.[7] Dispose of them in the designated solid chemical waste container.[8] Immediately wash your hands thoroughly with soap and water.[2][9] Remove your goggles and lab coat before exiting the laboratory.
Emergency Operations: Spill Management Workflow
A chemical spill represents a significant escalation in risk. The immediate goal is to contain the spill and decontaminate the area without exposing personnel. The following workflow should be adopted.
Caption: Workflow for managing a spill of this compound.
Disposal Plan: Environmental Responsibility
Due to its classification as severely hazardous to aquatic life (WGK 3), this compound and any materials contaminated with it must not be disposed of down the drain.[1][7]
-
Solid Waste: Collect unused chemical and grossly contaminated items (e.g., weigh boats, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container for hazardous solid waste.[8][10]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.[10]
-
Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7][11] This ensures compliance with local and national regulations.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound, protecting themselves, their colleagues, and the environment while advancing their scientific objectives.
References
- Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. Benchchem.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- This compound AldrichCPR. Sigma-Aldrich.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvIirVr7fZbX2eZS7DIgMTHm471Lb9PDFBty_WG-RDnjmLPKO5dNhrUJFQq6LAvLtuqZw-HyYwvsvQozLOyLY2BLJTq_MlNgFsaHJ_2oOhVNvU7-e4OQqgut3B5fX-ce9MqGyT1SVqmh1KbQc_rzYct4Tdps22P0WWVvHy1cfRElQFrIi5n6aeSCg8VCFUM39T7_T5JxTgCudt3VXAb9FMBVIPzb0KVbc0-m0Wb__J5GpHvcAwpZ81IrIPy3rUJnpQkVKhF4SmRUvoCrEr4zRFqJDVOrlVLiLYtbmZfAotYWf4VYBCu5wvgHNwuhYlb_agnTL7Xs3K1PGGVboaJWrknE8Vyrg=
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. CymitQuimica.
- Safety Data Sheet. Angene Chemical.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet.
- SAFETY DATA SHEET. Sigma-Aldrich.
- sigma-aldrich - Safety Data Sheet.
- Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer.
- Safety Data Sheet. AK Scientific, Inc..
- SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
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- 2. angenechemical.com [angenechemical.com]
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- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
